3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWMFJZOSZPAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 3-Amino-3-benzodioxol-5-yl-propionic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. As a molecule incorporating a chiral center, a zwitterionic amino acid structure, and the biologically significant benzodioxole moiety, a thorough understanding of its properties is critical for its application in organic synthesis and pharmaceutical research. This document synthesizes available data with established analytical methodologies, offering both a reference for known values and a practical guide for empirical determination. We delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Introduction and Strategic Importance
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a non-proteinogenic β-amino acid. The 1,3-benzodioxole functional group is a key structural motif present in numerous natural products and pharmacologically active compounds, including the natural product safrole.[1] Its derivatives have demonstrated a wide array of biological activities.[1] Therefore, understanding the fundamental physicochemical characteristics of this compound is a prerequisite for its rational use in drug design, formulation development, and synthetic chemistry.
Properties such as solubility, pKa, and lipophilicity govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. Thermal stability and spectroscopic identity are crucial for quality control and manufacturing. This guide is structured to provide not just data, but a foundational understanding of how these properties are interconnected and experimentally verified.
Chemical Identity and Core Structure
A clear definition of the molecular entity is the cornerstone of any physicochemical analysis.
-
IUPAC Name: 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid
-
Synonyms: 3-(1,3-benzodioxol-5-yl)-beta-alanine[2]
-
Molecular Formula: C₁₀H₁₁NO₄[3]
-
Molecular Weight: 209.20 g/mol [4]
-
CAS Numbers: Several CAS numbers have been associated with this compound and its isomers, including 72071-75-1[3], 129042-60-0[2], and 32161-31-2 for the (S)-enantiomer.[4][6] Researchers should verify the specific isomer and salt form they are working with.
The molecule possesses a chiral center at the C3 carbon, meaning it can exist as (R) and (S) enantiomers. Unless an enantioselective synthesis is employed, the compound is typically produced as a racemic mixture.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data for 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. It is important to note that many of these values are computationally predicted and require experimental verification for mission-critical applications.
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₁₁NO₄ | - |
| Molecular Weight | 209.20 g/mol | Mass Spectrometry[4] |
| Melting Point | 236.5-237 °C ((S)-enantiomer) | Experimental[6] |
| Calculated logP | -1.4 (XLogP3) | Computational[4] |
| pKa (Carboxyl) | ~2-3 (Estimated) | Potentiometric Titration |
| pKa (Amino) | ~9-10 (Estimated) | Potentiometric Titration |
| Appearance | White crystalline solid | Visual Inspection[5] |
In-Depth Physicochemical Characterization
Ionization Behavior (pKa)
Expertise & Experience: As an amino acid, this molecule is zwitterionic. It possesses both a weakly acidic carboxylic acid group and a weakly basic amino group. The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor binding. The carboxylic acid pKa (pKa₁) is expected to be in the range of 2-3, while the ammonium pKa (pKa₂) is expected to be around 9-10. The isoelectric point (pI), where the net charge is zero, can be calculated as the average of pKa₁ and pKa₂.[7]
Trustworthiness through Protocol: Accurate pKa determination is essential. Potentiometric titration is the gold-standard method. It involves monitoring the pH of a solution of the compound as a titrant (e.g., NaOH) is added incrementally. The points of half-equivalence correspond to the pKa values.
Workflow for pKa Determination and Ionization States
Caption: Ionization states of the amino acid at different pH ranges.
Lipophilicity (Partition Coefficient, logP)
Expertise & Experience: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity.[8] It is a key predictor of a drug's ability to cross biological membranes. A negative logP value indicates hydrophilicity, while a positive value indicates lipophilicity.[8] The calculated XLogP3 value of -1.4 suggests the compound is predominantly hydrophilic, which is consistent with its zwitterionic amino acid structure.[4] However, computational models can vary, and experimental verification is paramount.
Trustworthiness through Protocol: The shake-flask method followed by HPLC analysis is a reliable, albeit low-throughput, method for logP determination. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then quantifying the concentration in each phase.
Solubility Profile
Expertise & Experience: Solubility is a critical, and often limiting, factor in drug development.[9] The zwitterionic nature of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid suggests that its aqueous solubility will be highly pH-dependent. Minimum solubility is expected at its isoelectric point (pI), where the net charge is zero, minimizing favorable interactions with water. Solubility will increase at pH values significantly above or below the pI, where the compound exists as a charged salt.
Trustworthiness through Protocol: The equilibrium shake-flask method is the most common and accepted technique for determining thermodynamic solubility.[10] An excess of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.
Thermal Properties (Melting Point, DSC/TGA)
Expertise & Experience: Thermal analysis provides information on melting, decomposition, and polymorphism. Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, identifying phase transitions like melting.[11] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating decomposition or desolvation.[12] The reported melting point of 236.5-237 °C for the (S)-enantiomer suggests high thermal stability, typical for crystalline amino acids with strong intermolecular hydrogen bonding.[6]
Trustworthiness through Protocol: A combined TGA/DSC analysis provides a comprehensive thermal profile. TGA can first identify any mass loss due to residual solvent or decomposition prior to melting. DSC can then accurately determine the melting point (as the onset of the endothermic peak) and the enthalpy of fusion. This dual analysis helps to distinguish a true melt from a melt-decomposition event.[13]
General Physicochemical Characterization Workflow
Caption: A logical workflow for comprehensive physicochemical analysis.
Spectroscopic Profile
Expertise & Experience: Spectroscopic techniques provide an unambiguous fingerprint for structural confirmation and purity assessment.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzodioxole ring (typically δ 6.7-6.9 ppm), the methylene protons of the dioxole ring (a singlet around δ 5.9-6.0 ppm), the methine proton at C3 (a multiplet), and the methylene protons at C2 (diastereotopic protons, appearing as a complex multiplet). The amine and carboxylic acid protons are often broad and may exchange with D₂O.[14]
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 10 distinct carbon environments, including the characteristic signal for the carboxylic acid carbonyl (δ > 170 ppm), carbons of the aromatic ring, and the aliphatic carbons of the propionic acid backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum is defined by its functional groups. Key expected absorbances include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700-1725 cm⁻¹), N-H bending from the amine (~1500-1650 cm⁻¹), and C-O stretches from the dioxole ring (~1250 and 1040 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass of 209.0688 Da.[4] Common fragmentation patterns in ESI-MS would include the neutral loss of water (-18 Da) and the loss of the carboxyl group as CO₂ (-44 Da).
Standardized Experimental Protocols
The following protocols are provided as a baseline for experimental determination. All procedures should be performed under calibrated instrumentation and by trained personnel.
Protocol: Thermodynamic Solubility by Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound (~5-10 mg) to a known volume (e.g., 2 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually at the end of the period.
-
Sampling & Filtration: Withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove all undissolved solids.
-
Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Causality Check: Run the experiment for different time points (e.g., 24h, 48h, 72h). If the measured concentration remains constant, it validates that equilibrium has been reached.
Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.
-
Acidic Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) while recording the pH after each incremental addition. This will protonate the carboxylate and determine pKa₁.
-
Basic Titration: In a separate experiment, titrate a fresh solution with a standardized solution of NaOH (e.g., 0.1 M) to deprotonate the ammonium group and determine pKa₂.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the volume required to reach the equivalence point has been added.[15]
Protocol: logP Determination by Shake-Flask/HPLC Method
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the corresponding layer for the experiment.
-
Partitioning: Prepare a stock solution of the compound in one of the phases (e.g., water). Add a known volume of this stock solution to a vial containing a known volume of the other phase (e.g., a 1:1 volume ratio of octanol:water).
-
Equilibration: Cap the vial and shake vigorously for at least 1 hour. Centrifuge the vial to ensure complete phase separation.
-
Quantification: Carefully sample both the aqueous and organic layers. Quantify the concentration in each phase using a validated HPLC-UV method.
-
Calculation: Calculate logP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).[8]
Conclusion and Forward Outlook
The physicochemical properties of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid define it as a crystalline, thermally stable, and hydrophilic β-amino acid. Its zwitterionic character makes its solubility highly dependent on pH. While computational data provides a useful starting point, the experimental protocols detailed herein are essential for generating the robust, high-quality data required for drug development and advanced chemical synthesis. The provided workflows and methodologies establish a self-validating framework for researchers to confidently characterize this and similar molecules, ensuring data integrity and accelerating research timelines.
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3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid - Henan Allgreen Chemical Co.,Ltd. (n.d.). Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid
This technical guide provides an in-depth analysis of the spectral data for 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, a compound of interest for researchers, scientists, and professionals in drug development. By leveraging predictive methodologies and established spectroscopic principles, this document serves as a valuable resource for the structural elucidation and characterization of this and related molecules.
Introduction
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a β-amino acid derivative incorporating the biologically significant 1,3-benzodioxole moiety. The unique structural arrangement of this molecule, featuring a chiral center and a combination of aromatic and aliphatic functionalities, necessitates a thorough spectroscopic characterization to confirm its identity and purity. This guide will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed interpretation of the spectral features and providing standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to exhibit distinct signals corresponding to the aromatic, methine, methylene, and exchangeable protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H (Carboxylic Acid) | ~12.0 | Singlet (broad) | 1H |
| H (Aromatic) | ~6.9 | Singlet | 1H |
| H (Aromatic) | ~6.8 | Doublet | 1H |
| H (Aromatic) | ~6.7 | Doublet | 1H |
| O-CH₂-O | ~6.0 | Singlet | 2H |
| CH-NH₂ | ~4.2 | Triplet | 1H |
| CH₂-COOH | ~2.6 | Doublet | 2H |
| NH₂ | ~2.5 | Singlet (broad) | 2H |
Expertise & Experience in ¹H NMR Interpretation:
The predicted chemical shifts are based on the electronic environment of the protons. The carboxylic acid proton is expected to be highly deshielded, appearing far downfield. The aromatic protons of the benzodioxole ring will appear in the aromatic region, with their specific shifts and splitting patterns dictated by their substitution pattern. The two protons of the methylenedioxy bridge are equivalent and will appear as a singlet. The methine proton adjacent to the amino group and the aromatic ring is deshielded and will appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons adjacent to the carboxylic acid group are diastereotopic and would ideally appear as a doublet of doublets, but for simplicity, a doublet is predicted here. The amine protons are exchangeable and will likely appear as a broad singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~175 |
| C (Aromatic, C-O) | ~148 |
| C (Aromatic, C-O) | ~147 |
| C (Aromatic, C-CH) | ~138 |
| C (Aromatic) | ~120 |
| C (Aromatic) | ~108 |
| C (Aromatic) | ~106 |
| O-CH₂-O | ~101 |
| CH-NH₂ | ~55 |
| CH₂-COOH | ~40 |
Expertise & Experience in ¹³C NMR Interpretation:
The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field. The aromatic carbons of the benzodioxole ring will have distinct chemical shifts based on their substitution and proximity to the oxygen atoms. The carbon of the methylenedioxy bridge appears at a characteristic upfield position for an acetal-like carbon. The aliphatic carbons, the methine and methylene, will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra is crucial for obtaining reliable data.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectral Data
The IR spectrum of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is expected to show characteristic absorption bands for the carboxylic acid, amine, aromatic, and ether functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| N-H stretch (Amine) | 3400-3200 | Medium (two bands) |
| C-H stretch (Aromatic) | 3100-3000 | Medium |
| C-H stretch (Aliphatic) | 3000-2850 | Medium |
| C=O stretch (Carboxylic Acid) | 1720-1700 | Strong |
| N-H bend (Amine) | 1650-1580 | Medium |
| C=C stretch (Aromatic) | 1600-1450 | Medium (multiple bands) |
| C-O stretch (Ether) | 1250-1000 | Strong (multiple bands) |
Expertise & Experience in IR Interpretation:
The broad O-H stretch of the carboxylic acid is a hallmark feature and often overlaps with the C-H stretching region. The presence of two N-H stretching bands is indicative of a primary amine. The strong carbonyl absorption confirms the presence of the carboxylic acid. The aromatic C=C stretching vibrations will appear as a series of bands in the fingerprint region. The strong C-O stretching bands are characteristic of the benzodioxole moiety.
Experimental Protocol for FT-IR Spectroscopy
For a solid sample, the KBr pellet method is a common and reliable technique for obtaining a high-quality IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and structural features.
Predicted Mass Spectrum Data
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is expected to show a prominent protonated molecular ion peak.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 210.07 | Protonated molecular ion |
| [M+Na]⁺ | 232.05 | Sodium adduct |
| [M-H₂O+H]⁺ | 192.06 | Loss of water |
| [M-COOH+H]⁺ | 164.08 | Loss of the carboxylic group |
| [C₈H₈NO₂]⁺ | 150.06 | Fragmentation of the side chain |
| [C₇H₅O₂]⁺ | 121.03 | Benzodioxole fragment |
Expertise & Experience in MS Interpretation:
The molecular weight of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is 209.2 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 210.07 is expected to be the base peak. Common adducts, such as the sodium adduct [M+Na]⁺, may also be observed. Fragmentation can occur, with common losses including water from the carboxylic acid and the entire carboxylic acid group. Cleavage of the bond between the alpha and beta carbons of the propanoic acid chain is also a likely fragmentation pathway.
Experimental Protocol for ESI-MS
A standard protocol for ESI-MS analysis ensures accurate mass determination and reproducible fragmentation patterns.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, encompassing predicted NMR, IR, and MS data, provides a robust framework for the characterization of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. The detailed interpretation of the expected spectral features, coupled with standardized experimental protocols, offers researchers and drug development professionals a reliable reference for structural verification and quality control. This systematic approach ensures scientific integrity and provides a solid foundation for further investigation and application of this promising molecule.
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(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride properties
An In-depth Technical Guide to (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride is a chiral, non-proteinogenic β-amino acid derivative featuring the 1,3-benzodioxole moiety. This functional group is a well-established "privileged scaffold" in medicinal chemistry, present in numerous natural products and synthetic compounds with diverse biological activities.[1][2] As a β-amino acid, this molecule serves as a critical building block for the synthesis of peptidomimetics, offering enhanced proteolytic stability compared to their natural α-amino acid counterparts. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic pathway, robust analytical methodologies for characterization, and a discussion of its potential applications in the field of drug discovery and development.
The 1,3-Benzodioxole Scaffold: A Foundation of Biological Activity
The 1,3-benzodioxole ring system, a common feature in natural products like safrole, is a cornerstone of many biologically active molecules.[1] Its unique electronic and steric properties have been leveraged by medicinal chemists to develop compounds with a wide spectrum of therapeutic effects, including anticonvulsant, antimicrobial, analgesic, and antidiabetic properties.[2] The incorporation of this scaffold into an (R)-configured β-amino acid structure creates a molecule of significant interest, combining the biological potential of the benzodioxole core with the advantageous pharmacological properties of β-peptides and related peptidomimetics.
Physicochemical Properties
While specific experimental data for this exact compound is limited, its properties can be reliably predicted based on its structure and data from closely related analogues, such as its corresponding free base and the hydrochloride salt of its enantiomer.
| Property | Value | Source |
| IUPAC Name | (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride | N/A |
| Molecular Formula | C₁₀H₁₂ClNO₄ | [3][4] |
| Molecular Weight | 245.66 g/mol | [3] |
| CAS Number | Not assigned; (Free Base: 129042-60-0) | [5] |
| Appearance | Predicted: White to off-white crystalline solid | N/A |
| Solubility | Predicted: Soluble in water, methanol; sparingly soluble in ethanol and acetone; insoluble in non-polar solvents like hexanes. | N/A |
Proposed Synthesis and Manufacturing Workflow
A robust synthetic route is essential for accessing this molecule for research and development. While multiple pathways are conceivable, a logical and efficient approach starting from the commercially available piperonal (1,3-benzodioxole-5-carbaldehyde) is outlined below. This strategy focuses on the creation of the β-amino acid backbone, followed by chiral resolution and salt formation.
Synthetic Rationale
The chosen pathway leverages a modified Rodionov reaction, a classic method for synthesizing β-amino acids.
-
Starting Material Selection : Piperonal is an ideal starting point as it is cost-effective and contains the required benzodioxole core.
-
Carbon-Carbon Bond Formation : A Knoevenagel condensation with malonic acid provides the three-carbon propanoic acid backbone.
-
Amination and Reduction : The subsequent reaction with an ammonia source followed by reduction of the intermediate imine introduces the amine functionality at the β-position.
-
Chiral Resolution : As the initial synthesis is racemic, a classical resolution using a chiral resolving agent (e.g., tartaric acid or a chiral amine) is necessary to isolate the desired (R)-enantiomer.
-
Salt Formation : The final step involves treating the purified (R)-enantiomer free base with hydrochloric acid in a suitable anhydrous solvent to precipitate the stable and more water-soluble hydrochloride salt.
Visualized Synthesis Workflow
Caption: Proposed synthetic workflow from piperonal to the target compound.
Analytical Characterization: A Self-Validating Protocol
Rigorous analytical testing is paramount to confirm the identity, purity, and structure of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a quantitative measure of purity and can be adapted for chiral separations to determine enantiomeric excess.
-
Objective : To determine the chemical purity of the final hydrochloride salt.
-
Methodology :
-
Column Selection : Utilize a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is well-suited for retaining the moderately polar benzodioxole moiety.
-
Mobile Phase Preparation : Prepare a two-solvent system.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. The acidic modifier is crucial for protonating the amine and carboxylate, preventing peak tailing and ensuring sharp, reproducible peaks.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution : Run a linear gradient from 5% to 95% Solvent B over 20 minutes. This wide gradient ensures the elution of any potential impurities with different polarities.
-
Detection : Use a UV detector set to 288 nm, a characteristic absorbance wavelength for the benzodioxole ring system.
-
Sample Preparation : Dissolve the sample accurately in a 50:50 mixture of Water:Acetonitrile to a concentration of ~1 mg/mL.
-
Validation : Purity is calculated based on the area percentage of the main peak relative to the total peak area. A pure sample should exhibit a single major peak.
-
Spectroscopic Characterization
Spectroscopic methods provide definitive structural confirmation.
-
¹H NMR Spectroscopy (500 MHz, DMSO-d₆) : The use of DMSO-d₆ allows for the observation of exchangeable protons from the amine and carboxylic acid.
-
Expected Signals :
-
~8.3 ppm (broad s, 3H) : Ammonium protons (-NH₃⁺).
-
~6.8-7.0 ppm (m, 3H) : Aromatic protons of the benzodioxole ring.
-
~6.0 ppm (s, 2H) : Methylene protons of the dioxole bridge (-O-CH₂-O-).
-
~4.2 ppm (m, 1H) : Methine proton at the chiral center (C-3).
-
~2.8 ppm (m, 2H) : Methylene protons adjacent to the carbonyl group (C-2).
-
Carboxylic acid proton (-COOH) : May be broad and difficult to observe, often downfield (>10 ppm).
-
-
-
¹³C NMR Spectroscopy (125 MHz, DMSO-d₆) :
-
Expected Signals :
-
~172 ppm : Carboxylic acid carbonyl carbon.
-
~147-148 ppm : Quaternary aromatic carbons attached to the dioxole oxygens.
-
~130-135 ppm : Quaternary aromatic carbon at the point of substitution.
-
~108-120 ppm : Aromatic CH carbons.
-
~101 ppm : Methylene carbon of the dioxole bridge (-O-CH₂-O-).
-
~48-52 ppm : Methine carbon at the chiral center (C-3).
-
~38-42 ppm : Methylene carbon at C-2.
-
-
-
Mass Spectrometry (ESI+) :
-
Rationale : Electrospray ionization in positive mode (ESI+) is ideal for analyzing this polar, charged molecule.
-
Expected Ion : The primary observed ion will be the molecular ion of the free base [M+H]⁺ at m/z = 210.07.
-
Applications in Research and Drug Development
The title compound is not an end-product but a versatile intermediate for further chemical elaboration.
-
Peptidomimetic Design : As a β-amino acid, it can be incorporated into peptide chains to create analogues with altered secondary structures (e.g., 14-helices) and significantly increased resistance to enzymatic degradation by proteases. This is a key strategy for improving the pharmacokinetic profile of peptide-based drugs.
-
Scaffold for Focused Libraries : The primary amine and carboxylic acid serve as synthetic handles for combinatorial chemistry. By reacting the amine with a library of carboxylic acids or the acid with a library of amines, researchers can rapidly generate a focused library of novel benzodioxole derivatives for high-throughput screening against various biological targets.
Caption: Role of the target compound as a starting point in drug discovery workflows.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices for handling amino acid hydrochlorides should be followed.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[7]
-
Storage : Store in a tightly sealed container in a cool, dry place.[8] Keep away from incompatible materials such as strong bases and oxidizing agents.[7]
-
Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride represents a strategically important chemical building block. It synergistically combines the proven biological relevance of the 1,3-benzodioxole scaffold with the pharmaceutical advantages of a chiral β-amino acid. The synthetic and analytical protocols detailed in this guide provide a framework for its preparation and validation, paving the way for its use in the synthesis of novel peptidomimetics and compound libraries aimed at discovering next-generation therapeutic agents.
References
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Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2003). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ECLETICA anais, 28. Available at: [Link]
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Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available at: [Link]
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PubChem. (S)-2-Amino-3-(benzo[d][1][3]dioxol-5-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (S)-2-Amino-3-(benzo[D][1][3]dioxol-5-YL)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (2R,3S)-2-Amino-3-(benzo[d][1][3]dioxol-5-yl)-3-hydroxypropanoic acid. National Center for Biotechnology Information. Available at: [Link]
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Yick-Vic. (R)-2-AMINO-3-BENZO[1][3]DIOXOL-5-YL-PROPIONIC ACID. Available at: [Link]
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Al-Mokyna, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6969. Available at: [Link]
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Google Patents. (1999). DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[1][3] DIOXOLANE. Available at:
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Jigs Chemical. 2-Amino-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid. Available at: [Link]
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Molbank. (2014). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Available at: [Link]
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An In-depth Technical Guide to (S)-2-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential applications of (S)-2-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride, a chiral non-proteinogenic amino acid of interest to researchers in drug discovery and medicinal chemistry.
Introduction
(S)-2-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride, also known as L-3,4-Methylenedioxyphenylalanine hydrochloride, is a synthetic amino acid derivative featuring the benzodioxole moiety. The benzodioxole ring system is a prominent structural feature in numerous natural products and pharmacologically active compounds, contributing to a wide range of biological activities.[1] As a chiral building block, this compound offers a unique scaffold for the synthesis of novel peptides and small molecules with potential therapeutic applications. Its structural relationship to phenylalanine suggests its potential to interact with biological systems that recognize aromatic amino acids.
Physicochemical Properties
A comprehensive summary of the known and predicted physicochemical properties of (S)-2-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride is presented below. It is important to note that while data for the hydrochloride salt is available, some properties are reported for the corresponding free amino acid.
| Property | Value | Source |
| Chemical Name | (S)-2-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride | IUPAC |
| Synonyms | L-3,4-Methylenedioxyphenylalanine HCl, (S)-3-(1,3-Benzodioxol-5-yl)alanine hydrochloride | [2] |
| CAS Number | 77141-01-6 | |
| Molecular Formula | C₁₀H₁₂ClNO₄ | [3] |
| Molecular Weight | 245.66 g/mol | |
| Melting Point | 236.5-237 °C (for free amino acid) | [2] |
| Appearance | White to off-white solid (expected) | General knowledge |
| Solubility | Soluble in water; solubility in organic solvents is not extensively reported but expected in polar protic solvents. | General knowledge |
| Storage Temperature | 2-8°C |
Computed Properties:
| Property | Value | Source |
| XLogP3 | 1.07 (for free amino acid) | [2] |
| PSA (Polar Surface Area) | 81.78 Ų (for free amino acid) | [2] |
Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzodioxole ring, a singlet for the methylenedioxy protons (O-CH₂-O), and signals corresponding to the α-proton and the β-protons of the alanine side chain. The chemical shifts of the α- and β-protons will be influenced by the neighboring amino and carboxyl groups.[4]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzodioxole ring system, the methylenedioxy carbon, the α-carbon, the β-carbon, and the carboxylic acid carbon.
-
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the amine hydrochloride (N-H stretching), the carboxylic acid (O-H and C=O stretching), and the aromatic ring and ether linkages of the benzodioxole moiety.[5]
-
Mass Spectrometry: The mass spectrum of the free amino acid would show a molecular ion peak corresponding to its molecular weight (209.199 g/mol ).[2] For the hydrochloride salt, mass spectrometry would typically detect the protonated molecule of the free amino acid.
Synthesis and Purification
An established, specific protocol for the synthesis of (S)-2-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride is not detailed in the available literature. However, a plausible and commonly employed strategy for the asymmetric synthesis of α-amino acids involves the Erlenmeyer-Plöchl reaction followed by a chiral resolution or asymmetric hydrogenation step. A representative synthetic workflow is outlined below.
Step-by-Step Methodology (Representative Protocol)
Step 1: Synthesis of the Azlactone (2) Piperonal (1) is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate. This reaction, a classic Erlenmeyer-Plöchl synthesis, forms an unsaturated azlactone (2).
Step 2: Hydrolysis to the N-acylamino-acrylic acid derivative (3) The azlactone (2) is subsequently hydrolyzed under basic conditions, for example, using aqueous sodium hydroxide, to yield the corresponding N-acylamino-acrylic acid derivative (3).
Step 3: Asymmetric Hydrogenation to the Chiral N-acyl Amino Acid (4) The unsaturated acid (3) undergoes asymmetric hydrogenation to introduce the chiral center. This is a critical step for establishing the desired (S)-stereochemistry. A common method involves the use of a chiral rhodium catalyst, such as one bearing the DIPAMP ligand.
Step 4: Hydrolysis to the Free Amino Acid (5) The N-acyl group of the chiral amino acid (4) is removed by acid or base hydrolysis to afford the free (S)-2-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid (5).
Step 5: Formation of the Hydrochloride Salt (6) The final hydrochloride salt (6) is prepared by treating a solution of the free amino acid (5) in a suitable non-aqueous solvent (e.g., isopropanol, ethanol) with a solution of hydrogen chloride in the same or another appropriate solvent. The salt typically precipitates and can be isolated by filtration.
Purification: Purification at each step would typically involve recrystallization or column chromatography. The final product's purity would be assessed by methods described in the following section.
Analytical Characterization
To ensure the identity, purity, and enantiomeric excess of (S)-2-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride, a combination of analytical techniques is employed.
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3-Amino-3-benzodioxol-5-yl-propionic acid molecular weight and formula
An In-Depth Technical Guide to 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid
Introduction
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a non-proteinogenic β-amino acid of significant interest to researchers in medicinal chemistry and drug development. Its structure is characterized by two key features: the 1,3-benzodioxole moiety, a common pharmacophore found in numerous natural products and synthetic drugs, and the β-amino acid backbone, which offers unique conformational properties and metabolic stability. This guide provides a comprehensive technical overview of this compound, covering its core molecular properties, a validated synthesis protocol, potential research applications, and essential safety and handling information. As a versatile chemical building block, understanding its characteristics is crucial for leveraging its full potential in the design of novel therapeutics and chemical probes.
Section 1: Core Molecular Profile
The fundamental identity of a chemical compound is defined by its structure and physicochemical properties. These data are essential for experimental design, analytical characterization, and regulatory documentation. The key identifiers and properties for 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid | N/A |
| CAS Number | 72071-75-1 | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |
| Molecular Weight | 209.20 g/mol | [1][2] |
| Appearance | White to off-white solid | [3][4] |
| SMILES String | NC(C1=CC=C2OCOC2=C1)CC(O)=O | |
| InChI Key | DJWMFJZOSZPAHI-UHFFFAOYSA-N |
Section 2: Synthesis and Characterization
The synthesis of novel β-amino acids is a cornerstone of modern medicinal chemistry. These compounds serve as crucial intermediates for constructing peptidomimetics, bioactive small molecules, and complex natural product analogs. The following section details a robust and efficient method for the preparation of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid.
Synthetic Rationale and Pathway
A highly effective approach for synthesizing 3-amino-3-arylpropionic acids is a one-pot, three-component reaction involving an arylaldehyde, malonic acid, and a nitrogen source like ammonium acetate.[5] This specific reaction, a variation of the Knoevenagel condensation followed by a Michael addition and decarboxylation, is chosen for its operational simplicity, high atom economy, and the accessibility of the starting materials.
The synthesis emanates from piperonal (1,3-benzodioxole-5-carbaldehyde), which provides the core benzodioxole scaffold. The reaction with malonic acid and ammonium acetate assembles the β-amino acid core in a single, efficient step.[5]
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An In-depth Technical Guide to the Solubility of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, a molecule of significant interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a blend of theoretical insights and practical methodologies for determining and understanding its solubility profile.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property that governs the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API).[1][2] For a drug to be absorbed, it must first dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate absorption and diminished therapeutic effect. 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, with its unique structural features, presents a multifaceted solubility profile that warrants detailed investigation. This guide will delve into the factors influencing its solubility and provide robust protocols for its empirical determination.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and inherent physicochemical properties. 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid possesses a zwitterionic character at physiological pH, with both an acidic carboxylic acid group and a basic amino group.
Table 1: Physicochemical Properties of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [3][4] |
| Molecular Weight | 209.20 g/mol | [3][4] |
| Predicted XLogP3 | 1.07 | [5] |
| Predicted pKa (Acidic) | ~4 | Inferred from 3-aminopropionic acid[6] |
| Predicted pKa (Basic) | ~10 | Inferred from 3-aminopropionic acid[6] |
| Appearance | White crystalline powder | [7] |
The predicted XLogP3 value of 1.07 suggests a moderate lipophilicity.[5] The partition coefficient (LogP) is a measure of a compound's differential solubility in a hydrophobic (octanol) and a hydrophilic (water) solvent, providing an indication of its hydrophobicity.[1] The presence of the benzodioxole ring contributes to its nonpolar character, while the amino and carboxylic acid groups provide hydrophilicity.[7] This amphiphilic nature suggests that its solubility will be highly dependent on the solvent system and pH.
The Influence of pH on Solubility
As an amino acid derivative, the solubility of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid in aqueous media is expected to be significantly influenced by pH. The molecule can exist in three different ionic states:
-
At low pH (acidic conditions): The amino group is protonated (-NH₃⁺), and the carboxylic acid group is in its neutral form (-COOH). The molecule carries a net positive charge, which generally enhances its solubility in aqueous solutions.
-
At the isoelectric point (pI): The molecule exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). At the pI, the net charge is zero, and the solubility is typically at its minimum due to strong intermolecular electrostatic interactions.
-
At high pH (basic conditions): The amino group is in its neutral form (-NH₂), and the carboxylic acid group is deprotonated (-COO⁻). The molecule carries a net negative charge, which also tends to increase its aqueous solubility.
The variation of pH in aqueous solvent systems typically results in a U-shaped solubility curve, with the lowest solubility observed around the isoelectric point.[8]
Predicted Solubility Profile
Due to the absence of direct experimental data, the following solubility profile is based on the compound's physicochemical properties and the behavior of structurally similar molecules.
-
Aqueous Solubility: The presence of both polar (amino and carboxylic acid) and nonpolar (benzodioxole) moieties suggests that the intrinsic aqueous solubility will be limited. Compounds containing the 1,3-benzodioxole structure are generally sparingly soluble in water.[7][9] However, solubility is expected to increase significantly at pH values below the acidic pKa (~4) and above the basic pKa (~10).
-
Organic Solvents:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amino and carboxylic acid groups, and also interact with the nonpolar part of the molecule. Moderate to good solubility is anticipated in these solvents. Amino acids, in general, are known to be soluble in water but can be highly insoluble in alcohols.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solubilizing agents for a wide range of organic compounds.[10] Given the successful use of these solvents for a similar compound, Indole-3-propionic acid, good solubility of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid in these solvents is expected.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar functional groups, the solubility in nonpolar solvents is predicted to be very low.
-
-
Biocompatible Solvents: For drug formulation purposes, solubility in biocompatible solvents is of paramount importance. These include medium-chain triglycerides, esters of fatty acids, and vegetable oils.[10] The moderate lipophilicity of the target compound suggests it may have some solubility in these vehicles, which would need to be experimentally verified.
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain accurate solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the gold standard for determining equilibrium solubility.[6][11]
The Shake-Flask Method: Protocol and Rationale
This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period until a saturated solution is formed.[6][11][12]
Workflow for the Shake-Flask Solubility Determination
Caption: A streamlined workflow for determining equilibrium solubility using the shake-flask method.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid that is in clear excess of its expected solubility and add it to a series of vials.
-
Pipette a precise volume of each test solvent (e.g., water, pH-adjusted buffers, ethanol, DMSO) into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C for physiological relevance).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6] It is crucial to ensure that solid material remains undissolved at the end of the equilibration period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To avoid disturbing the solid, it is advisable to use a filter syringe.
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of the dissolved compound.[13]
Logical Flow of HPLC Analysis
Caption: The logical progression of quantifying solute concentration using HPLC.
HPLC Method Parameters (A starting point for method development):
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Self-Validating System: The robustness of this protocol is ensured by several key factors: the use of excess solid to guarantee saturation, a defined equilibration period to ensure a true equilibrium is reached, and a highly specific and sensitive analytical method (HPLC) for accurate quantification.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvent systems.
Table 2: Hypothetical Solubility Data for 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 1.2) | 25 | [Experimental Value] | [Calculated Value] |
| Water (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |
| Water (pH 10.0) | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] |
| Polyethylene Glycol 400 (PEG 400) | 25 | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and must be populated with experimental data.
Conclusion: A Pathway to Informed Drug Formulation
Understanding the solubility of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is fundamental to its successful development as a therapeutic agent. This guide has provided a theoretical framework based on its physicochemical properties and a detailed, field-proven protocol for its experimental determination. By systematically evaluating its solubility in a range of pharmaceutically relevant solvents and at various pH values, researchers can make informed decisions regarding formulation strategies, ultimately paving the way for a viable and effective drug product.
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
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Henan Allgreen Chemical Co.,Ltd. (n.d.). 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. Retrieved from [Link]
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García, M. C., Lebrón, J. A., & Moyá, M. L. (2020). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. Molecules, 25(23), 5737. Retrieved from [Link]
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Hossain, M. A., & Uddin, M. N. (2020). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Dhaka University Journal of Pharmaceutical Sciences, 19(1), 35-41. Retrieved from [Link]
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Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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ResearchGate. (2023). Eco-Friendly Alternatives to Conventional Solvents: Innovations and Applications in Pharmaceutical Manufacturing. Retrieved from [Link]
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ACS Omega. (2022). Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert. Retrieved from [Link]
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MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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PubChem. (n.d.). (S)-2-Amino-3-(benzo[d][7]dioxol-5-yl)propanoic acid hydrochloride. Retrieved from [Link]
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Solubility of Things. (n.d.). 1,3-benzodioxole. Retrieved from [Link]
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Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Retrieved from [Link]
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LCGC International. (2007). Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. Retrieved from [Link]
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SciELO. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
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An In-Depth Technical Guide to the Crystal Structure of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid: From Synthesis to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, a β-amino acid derivative incorporating the biologically significant benzodioxole moiety, represents a molecule of considerable interest in medicinal chemistry and drug design. The benzodioxole ring is a common scaffold in numerous natural products and synthetic compounds with diverse pharmacological activities. Understanding the three-dimensional structure and intermolecular interactions of this compound at an atomic level is paramount for predicting its physicochemical properties, designing derivatives with enhanced biological activity, and formulating crystalline solid forms with optimal stability and bioavailability. This guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, offering a foundational framework for its investigation and application in drug development. While a definitive public crystal structure is not available, this document outlines the established methodologies to determine and analyze its crystalline form.
Introduction: The Significance of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, with the chemical formula C₁₀H₁₁NO₄ and a molecular weight of 209.2 g/mol , is a synthetic β-amino acid.[1] Its structure is characterized by a chiral center at the C3 position, attached to a benzodioxole ring, an amino group, and a propionic acid chain. The benzodioxole (or methylenedioxyphenyl) group is a key pharmacophore found in natural products and has been incorporated into synthetic molecules to modulate their biological effects, which can include antimicrobial, anticonvulsant, and analgesic properties.[2]
β-amino acids are crucial building blocks for the synthesis of peptides and peptidomimetics with unique conformational properties and resistance to enzymatic degradation. The incorporation of the rigid benzodioxole moiety is expected to impose specific conformational constraints on the molecule, influencing its binding to biological targets. Therefore, a detailed understanding of its solid-state structure is a critical starting point for rational drug design.
Synthesis and Crystallization
The preparation of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid can be achieved through various synthetic routes developed for β-amino acids.[3][4] A common approach involves the condensation of 1,3-benzodioxole-5-carbaldehyde with a suitable nitrogen source and a two-carbon synthon, followed by hydrolysis.
General Synthetic Pathway
A plausible synthetic route is the Strecker synthesis adapted for β-amino acids, or a Mannich-type reaction followed by functional group transformations. For instance, a one-pot synthesis could involve the reaction of 1,3-benzodioxole-5-carbaldehyde, malonic acid, and ammonium acetate.[5]
Caption: A generalized synthetic workflow for 3-Amino-3-benzodioxol-5-yl-propionic acid.
Experimental Protocol for Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. The following protocol outlines a systematic approach to the crystallization of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, which is described as a white crystalline powder.[6]
Objective: To grow single crystals of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid suitable for X-ray diffraction analysis (typically > 0.1 mm in all dimensions).
Materials:
-
Purified 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid (>98% purity)
-
A selection of solvents of varying polarity (e.g., water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, acetone)
-
Vials, beakers, and filtration apparatus
Methodology: Solvent Screening and Vapor Diffusion
-
Solubility Testing:
-
Assess the solubility of the compound in a range of solvents at both room temperature and elevated temperatures.
-
The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.
-
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Hanging Drop:
-
Prepare a concentrated solution of the compound in a good solvent.
-
Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip.
-
Invert the coverslip and seal it over a well containing a reservoir of a poor solvent (in which the compound is less soluble).
-
The vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
Sitting Drop:
-
Similar to the hanging drop method, but the drop of the compound's solution is placed on a post within the well containing the poor solvent.
-
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
The decrease in solubility upon cooling should induce crystallization.
-
Crystal Structure Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Hypothetical Crystallographic Data
While the experimental data is not available, we can present a table of expected parameters based on typical values for small organic molecules.
| Parameter | Hypothetical Value | Significance |
| Crystal system | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space group | e.g., P2₁/c or P2₁2₁2₁ | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 5-15 Å | Dimensions of the unit cell. |
| α, β, γ (°) | α=γ=90°, β > 90° (Monoclinic) | Angles of the unit cell. |
| Volume (ų) | 800-1500 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.3-1.5 g/cm³ | Density calculated from the crystallographic data. |
| R-factor | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the data. |
Analysis of the Crystal Structure: Intermolecular Interactions
The crystal packing of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is expected to be dominated by hydrogen bonding interactions involving the amino and carboxylic acid groups. These interactions are fundamental to the stability of the crystal lattice and influence the compound's physical properties.
Expected Hydrogen Bonding Motifs:
-
Amino Group (Donor): The -NH₂ group can act as a hydrogen bond donor.
-
Carboxylic Acid (Donor and Acceptor): The -COOH group is a strong hydrogen bond donor (O-H) and acceptor (C=O).
-
Benzodioxole Oxygens (Acceptor): The ether-like oxygen atoms of the benzodioxole ring can act as weak hydrogen bond acceptors.
These interactions will likely lead to the formation of supramolecular structures such as chains, sheets, or a three-dimensional network.
Caption: Predicted hydrogen bonding between amino and carboxyl groups.
Conclusion
The determination of the crystal structure of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a crucial step in harnessing its full potential in drug discovery and development. This guide has outlined the essential methodologies, from chemical synthesis and crystallization to the powerful technique of single-crystal X-ray diffraction. A detailed structural analysis will provide invaluable insights into the molecule's conformation and intermolecular interactions, paving the way for the rational design of new therapeutic agents with improved efficacy and physicochemical properties.
References
- Henan Allgreen Chemical Co.,Ltd. 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. (n.d.).
- ResearchGate. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}- thiourea. (2024).
- Santa Cruz Biotechnology. 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid | CAS 72071-75-1. (n.d.).
- Vulcanchem. 3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid. (n.d.).
- Nowick, J. S. (2010). X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. Journal of the American Chemical Society.
- Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules.
- Santa Cruz Biotechnology. 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid | CAS 72071-75-1. (n.d.).
- Nowick, J. S. (2010). X-ray Crystallographic Structure of an Artificial β-Sheet Dimer.
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PubChem. (S)-2-Amino-3-(benzo[D][6]dioxol-5-YL)propanoic acid. (n.d.).
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BLDpharm. 1190597-13-7|(R)-3-Amino-2-(benzo[d][6]dioxol-5-ylmethyl)propanoic acid. (n.d.).
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- PubMed. Crystallization and preliminary X-ray crystallographic studies of β-transaminase from Mesorhizobium sp. strain LUK. (2011).
- MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022).
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PubChem. (2R,3S)-2-Amino-3-(benzo[d][6]dioxol-5-yl)-3-hydroxypropanoic acid. (n.d.).
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ChemBK. 2-Amino-3-(benzo[d][6]dioxol-5-yl)propanoic acid. (n.d.).
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The Enigmatic Presence of Benzodioxole Moieties in Nature's Amino Acid-Derived Arsenal: A Technical Guide
Introduction: The Benzodioxole Ring, a Privileged Scaffold in Bioactive Natural Products
The 1,3-benzodioxole, or methylenedioxyphenyl, moiety is a distinctive structural feature found in a vast array of naturally occurring compounds. This heterocyclic motif, characterized by a benzene ring fused to a five-membered dioxole ring, imparts unique electronic and steric properties to molecules, often modulating their biological activity. While the benzodioxole scaffold is prevalent in secondary metabolites such as phenylpropanoids (e.g., safrole, myristicin) and lignans (e.g., sesamin), its incorporation into molecules bearing a direct amino acid lineage is a more nuanced and fascinating area of natural product chemistry.
This technical guide provides an in-depth exploration of the natural occurrence of amino acid-derived compounds containing the benzodioxole ring system. It is designed for researchers, scientists, and drug development professionals, offering insights into the biosynthesis, isolation, characterization, and pharmacological significance of these intriguing molecules. While true α-amino acids featuring a benzodioxole side chain are not commonly reported in nature, a significant number of alkaloids derived from aromatic amino acids prominently feature this moiety. Therefore, this guide will focus on these amino acid-derived natural products, particularly the benzylisoquinoline alkaloids, as prime examples of nature's biosynthetic ingenuity in constructing benzodioxole-containing bioactive compounds.
Naturally Occurring Benzodioxole-Containing Alkaloids: Nature's Sophisticated Nitrogenous Compounds
The most prominent examples of naturally occurring, amino acid-derived benzodioxole compounds are found within the vast family of benzylisoquinoline alkaloids. These complex molecules, biosynthetically originating from the aromatic amino acid L-tyrosine, are abundant in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae. Two exemplary alkaloids, berberine and canadine, showcase the structural integration of the benzodioxole ring.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Natural Sources |
| Berberine | C₂₀H₁₈NO₄⁺ | 336.36 | Berberis species (e.g., Barberry), Coptis chinensis (Goldthread), Hydrastis canadensis (Goldenseal)[1][2] |
| Canadine | C₂₀H₂₁NO₄ | 339.39 | Corydalis species, Hydrastis canadensis (Goldenseal)[3] |
| 5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d][3][4]dioxole | C₁₄H₁₉NO₅ | 281.30 | Astrodaucus persicus |
Table 1: Prominent naturally occurring benzodioxole-containing compounds derived from or related to amino acids.
Another interesting, though not a classical α-amino acid, compound is 5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d][3][4]dioxole, which has been isolated from Astrodaucus persicus. This molecule features an amino group attached to the benzodioxole ring, highlighting the diverse ways nature incorporates nitrogen into this scaffold.
Biosynthesis of Benzodioxole Alkaloids: A Journey from L-Tyrosine
The biosynthesis of benzodioxole-containing alkaloids such as berberine and canadine is a testament to the elegance of enzymatic catalysis. The entire carbon skeleton of these molecules is derived from two molecules of the amino acid L-tyrosine.[1] The pathway involves a series of intricate steps, including decarboxylation, hydroxylation, condensation, methylation, and the crucial formation of the methylenedioxy bridge.
The formation of the benzodioxole (methylenedioxy) bridge is a key late-stage modification in the biosynthesis of many benzylisoquinoline alkaloids. This reaction is catalyzed by specialized cytochrome P450 enzymes.[3] These enzymes facilitate the oxidative cyclization of an ortho-hydroxymethoxy-substituted phenol to form the five-membered dioxole ring.
Below is a diagram illustrating the biosynthetic pathway from L-tyrosine to canadine and subsequently to berberine.
Causality in the Biosynthetic Pathway:
-
L-Tyrosine as the Precursor: The aromatic nature and the presence of a hydroxyl group make L-tyrosine an ideal starting material for the construction of the benzylisoquinoline scaffold.
-
(S)-Reticuline as a Key Intermediate: (S)-Reticuline is a pivotal branch-point intermediate in the biosynthesis of a vast number of benzylisoquinoline alkaloids.[1][3] Its specific stereochemistry and functionalization pattern dictate the subsequent enzymatic transformations.
-
Berberine Bridge Enzyme (BBE): This enzyme is crucial for the formation of the protoberberine skeleton by creating a carbon-carbon bond between the N-methyl group and the phenolic ring of (S)-reticuline.
-
Canadine Synthase (CYP719A21): This cytochrome P450 enzyme is the key catalyst for the formation of the methylenedioxy bridge, a defining feature of canadine and its derivatives.[3] The regioselectivity of this enzyme ensures the correct positioning of the bridge.
Isolation and Characterization: A Methodical Approach to Unveiling Nature's Secrets
The isolation and structural elucidation of benzodioxole-containing alkaloids from plant sources require a systematic and multi-step approach. The choice of extraction and purification techniques is dictated by the physicochemical properties of the target compounds, primarily their basicity and polarity.
Experimental Protocol: Generalized Isolation of Benzodioxole Alkaloids from Plant Material
1. Plant Material Preparation:
- Rationale: To maximize the surface area for efficient solvent extraction.
- Procedure:
- Collect the relevant plant parts (e.g., roots, rhizomes, bark) known to contain the target alkaloids.
- Dry the plant material in a well-ventilated area, avoiding direct sunlight to prevent degradation of photosensitive compounds.
- Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
- Rationale: To selectively extract the alkaloids from the complex plant matrix. The use of an acidified solvent protonates the basic nitrogen of the alkaloids, increasing their solubility in the polar solvent.
- Procedure:
- Macerate the powdered plant material in a polar solvent such as methanol or ethanol, acidified with a small amount of a weak acid (e.g., 1% acetic acid).
- Perform the extraction over a period of 24-48 hours with occasional agitation.
- Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Acid-Base Partitioning:
- Rationale: To separate the basic alkaloids from neutral and acidic compounds present in the crude extract. This is a crucial purification step based on the differential solubility of the alkaloids in their free base and salt forms.
- Procedure:
- Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).
- Wash the acidic solution with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and weakly acidic compounds.
- Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10. This converts the alkaloid salts into their free base form.
- Extract the free bases into an immiscible organic solvent (e.g., chloroform or dichloromethane).
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the total alkaloid fraction.
4. Chromatographic Purification:
- Rationale: To isolate the individual alkaloids from the total alkaloid fraction based on their differential affinities for the stationary and mobile phases.
- Procedure:
- Subject the total alkaloid fraction to column chromatography over silica gel or alumina.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
- Collect the fractions and monitor their composition using Thin Layer Chromatography (TLC).
- Combine the fractions containing the pure compound and evaporate the solvent.
- Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) if necessary.
PlantMaterial [label="Dried, Powdered\nPlant Material"];
Extraction [label="Solvent Extraction\n(e.g., acidified Methanol)"];
CrudeExtract [label="Crude Extract"];
Partitioning [label="Acid-Base\nPartitioning"];
TotalAlkaloids [label="Total Alkaloid\nFraction"];
ColumnChromatography [label="Column Chromatography\n(Silica Gel)"];
PureCompound [label="Pure Benzodioxole\nAlkaloid"];
PlantMaterial -> Extraction;
Extraction -> CrudeExtract;
CrudeExtract -> Partitioning;
Partitioning -> TotalAlkaloids;
TotalAlkaloids -> ColumnChromatography;
ColumnChromatography -> PureCompound;
}
Structural Characterization
Once isolated, the structure of the benzodioxole alkaloid is elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The characteristic signal for the methylenedioxy protons of the benzodioxole ring typically appears as a singlet at around δ 5.9-6.0 ppm.
-
¹³C NMR: Reveals the number of unique carbon atoms. The carbon of the methylenedioxy bridge usually resonates at approximately δ 101 ppm.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns provide valuable information about the structural components of the molecule.
-
-
Infrared (IR) Spectroscopy: Shows the presence of specific functional groups. The C-O-C stretching vibrations of the dioxole ring are typically observed in the region of 1250-1040 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the chromophoric system.
Pharmacological Activities and Drug Development Potential
Benzodioxole-containing alkaloids exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug discovery and development.
-
Berberine: This well-studied alkaloid possesses a broad spectrum of biological activities, including:
-
Antimicrobial and Antiviral Effects: Effective against a variety of bacteria, viruses, and fungi.[2]
-
Anti-inflammatory Properties: Reduces the production of pro-inflammatory mediators.[2]
-
Metabolic Regulation: Has shown potential in the management of type 2 diabetes, hyperlipidemia, and obesity.[5]
-
Anticancer Activity: Induces apoptosis and inhibits the proliferation of various cancer cell lines.[6]
-
Hepatoprotective Effects: Protects the liver from various toxins and diseases.[6]
-
-
Canadine: While structurally similar to berberine, canadine exhibits a different pharmacological profile. It has been reported to have:
The diverse biological activities of these compounds underscore the importance of the benzodioxole moiety in modulating their interaction with biological targets. The rigid and planar structure of berberine, for instance, is crucial for its ability to intercalate with DNA and inhibit topoisomerase activity.
Conclusion and Future Perspectives
The natural occurrence of benzodioxole-containing compounds derived from amino acids, particularly the benzylisoquinoline alkaloids, represents a fascinating area of chemical biology and drug discovery. While the direct incorporation of a benzodioxole moiety into a standard amino acid structure appears to be a rare event in nature, the biosynthetic pathways leading to alkaloids like berberine and canadine from L-tyrosine are well-established and highlight nature's ability to construct complex and bioactive molecules.
The potent and diverse pharmacological activities of these compounds continue to inspire the development of new therapeutic agents. Future research in this field will likely focus on:
-
Elucidating Novel Biosynthetic Pathways: Exploring diverse plant and microbial species for new benzodioxole-containing natural products and the enzymes responsible for their formation.
-
Metabolic Engineering and Synthetic Biology: Utilizing the knowledge of biosynthetic pathways to engineer microorganisms for the sustainable production of high-value benzodioxole alkaloids.[8]
-
Medicinal Chemistry and Drug Design: Using the benzodioxole scaffold as a template for the design and synthesis of novel drug candidates with improved efficacy and safety profiles.
This in-depth technical guide provides a solid foundation for researchers and professionals seeking to understand and harness the potential of these remarkable natural products. The continued exploration of nature's chemical diversity promises to unveil new molecules with profound implications for human health.
References
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Canadine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
- Feng, Y., Wang, N., Ye, X., et al. (2021). The pharmacological activity of berberine, a review for liver protection. European Journal of Pharmacology, 173655.
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole - MDPI. (2024, February 4). Retrieved January 23, 2026, from [Link]
-
Antioxidant activities and total phenols of Astrodaucus persicus (Boiss.) Drude - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Biosynthetic pathway leading to berberine from tyrosine in cultured... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Isolation of secondary metabolites from the Iranian medicinal plant Eremurus persicus. (2020, July 22). Retrieved January 23, 2026, from [Link]
-
Antioxidant and cytotoxic activities of canadine: Biological effects and structural aspects | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
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An In-depth Technical Guide to the Biological Activity of 3-Amino-3-benzodioxol-5-yl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the predicted biological activity of 3-Amino-3-benzodioxol-5-yl-propionic acid, a molecule of significant interest due to its structural resemblance to known neuromodulatory agents. We will delve into its theoretical mechanism of action, propose a robust framework for its experimental validation, and discuss its potential therapeutic implications.
Introduction: Unveiling a Potential Neuromodulator
3-Amino-3-benzodioxol-5-yl-propionic acid is a fascinating molecule that sits at the intersection of several classes of biologically active compounds. Its core structure, featuring a γ-amino acid backbone, immediately draws parallels to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] The presence of a benzodioxole ring, a moiety found in various natural and synthetic compounds with diverse biological activities, further enhances its potential for novel pharmacological effects.[2]
The rationale for investigating this compound stems from its structural analogy to well-characterized GABAergic modulators such as phenibut (β-phenyl-γ-aminobutyric acid) and baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), both of which are recognized for their activity as GABA-B receptor agonists.[3][4] These compounds elicit effects like muscle relaxation and anxiolysis by modulating neuronal excitability.[3] The unique electronic and steric properties of the benzodioxole group in 3-Amino-3-benzodioxol-5-yl-propionic acid suggest that it may exhibit a distinct pharmacological profile, potentially offering improved selectivity or a novel mechanism of action at GABA receptors.
This guide will, therefore, focus on the predicted GABAergic activity of this compound, outlining the necessary experimental steps to elucidate its precise biological function.
Predicted Mechanism of Action: A GABAergic Hypothesis
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature brain, and its primary role is to reduce neuronal excitability.[5] It exerts its effects by binding to three main classes of receptors: GABA-A, GABA-B, and GABA-C.[5]
-
GABA-A Receptors: These are ionotropic receptors that, upon activation, open an intrinsic chloride ion channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.[6]
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors that, when activated, often lead to the opening of potassium channels, which also results in neuronal hyperpolarization.[6]
-
GABA-C Receptors: Now considered a subclass of GABA-A receptors, these are also ionotropic chloride channels.
Given the structural similarity of 3-Amino-3-benzodioxol-5-yl-propionic acid to phenibut and baclofen, it is hypothesized that this compound will primarily act as a ligand for GABA receptors, most likely as a GABA-B receptor agonist.
Visualizing the Hypothesized Interaction
Caption: Hypothesized interaction of the test compound with GABA receptors.
Proposed Experimental Workflow for Biological Characterization
To rigorously assess the biological activity of 3-Amino-3-benzodioxol-5-yl-propionic acid, a multi-tiered experimental approach is essential. This workflow is designed to first establish its interaction with the target receptors and then to characterize the functional consequences of this interaction.
Workflow Overview
Caption: A tiered approach for characterizing the compound's biological activity.
Synthesis of 3-Amino-3-benzodioxol-5-yl-propionic acid
Note: The following is a hypothetical protocol and would require optimization.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve benzodioxole-5-carboxaldehyde and malonic acid in a suitable solvent such as ethanol.
-
Addition of Ammonia Source: Add a source of ammonia, for example, ammonium acetate, to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may involve acidification to precipitate the product, followed by filtration and washing.
-
Purification: The crude product should be purified by recrystallization or column chromatography to obtain the pure 3-Amino-3-benzodioxol-5-yl-propionic acid.
Tier 1: Receptor Binding Assays
The initial step in characterizing the interaction of the test compound with GABA receptors is to perform radioligand binding assays. These assays will determine if the compound can displace a known radiolabeled ligand from the receptor's binding site, thus indicating a direct interaction.
Protocol: GABA-B Receptor Radioligand Binding Assay [8]
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue. This involves homogenization of the tissue in a sucrose buffer, followed by a series of centrifugation steps to isolate the membrane fraction.
-
Assay Buffer: Use a Tris-HCl buffer (pH 7.4) containing a calcium chloride solution, as calcium is essential for ligand binding to GABA-B receptors.[8]
-
Incubation: In a 96-well plate, incubate the prepared membranes with a known concentration of a radiolabeled GABA-B receptor antagonist, such as [³H]CGP54626, in the presence of varying concentrations of the test compound (3-Amino-3-benzodioxol-5-yl-propionic acid).[9]
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of an unlabeled GABA-B agonist, such as baclofen.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The data can then be used to determine the inhibitory constant (Ki) of the test compound.
A similar protocol can be adapted for GABA-A receptors using a radiolabeled ligand like [³H]muscimol.[10]
Tier 2: In Vitro Functional Assays (Electrophysiology)
Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Electrophysiology, specifically the patch-clamp technique, is the gold standard for assessing the activity of ion channels and G-protein coupled receptors.[11][12]
Protocol: Whole-Cell Patch-Clamp Recording on Cultured Neurons [13]
-
Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing the GABA receptor of interest.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The recording chamber should be continuously perfused with an extracellular solution.
-
Pipette Solution: The patch pipette will be filled with an intracellular solution containing ions that mimic the intracellular environment of a neuron.
-
Giga-seal Formation and Whole-Cell Configuration: A giga-ohm seal is formed between the patch pipette and the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell recording configuration.
-
Compound Application: Apply the test compound (3-Amino-3-benzodioxol-5-yl-propionic acid) at various concentrations to the perfusion system.
-
Data Acquisition: Record the changes in membrane current or voltage in response to the application of the compound.
-
Data Analysis: Analyze the recorded currents to determine if the compound acts as an agonist (directly activating the receptor), an antagonist (blocking the action of a known agonist), or a modulator (enhancing or diminishing the effect of a known agonist).
Data Presentation: Expected Outcomes
| Assay Type | Parameter Measured | Expected Outcome for a GABA-B Agonist |
| Radioligand Binding | Inhibitory Constant (Ki) | A low Ki value, indicating high affinity for the GABA-B receptor. |
| Patch-Clamp Electrophysiology | Change in membrane current/potential | An outward current (or hyperpolarization) that is blocked by a known GABA-B antagonist. |
Potential Signaling Pathways and Downstream Effects
If 3-Amino-3-benzodioxol-5-yl-propionic acid is indeed a GABA-B receptor agonist, its activation of the receptor would trigger a cascade of intracellular signaling events.
GABA-B Receptor Signaling Pathway [5]
Activation of the GABA-B receptor, a G-protein coupled receptor, leads to the dissociation of the G-protein into its Gα and Gβγ subunits.[5]
-
The Gβγ subunit directly interacts with and activates inwardly rectifying potassium (K+) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane.[6]
-
The Gαi/o subunit inhibits adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[5] This can have various downstream effects on gene expression and protein phosphorylation.
Visualizing the GABA-B Signaling Cascade
Caption: The canonical GABA-B receptor signaling pathway.
Potential Therapeutic Applications
Based on the predicted mechanism of action as a GABA-B receptor agonist, 3-Amino-3-benzodioxol-5-yl-propionic acid could have potential therapeutic applications in a range of neurological and psychiatric disorders, similar to other GABAergic drugs.[3][14] These could include:
-
Anxiety Disorders: By enhancing inhibitory neurotransmission, the compound could have anxiolytic effects.
-
Spasticity: Similar to baclofen, it may be effective in reducing muscle spasticity associated with conditions like multiple sclerosis or spinal cord injury.[4]
-
Neuropathic Pain: GABAergic drugs are sometimes used in the management of neuropathic pain.
-
Epilepsy: By reducing neuronal hyperexcitability, it could possess anticonvulsant properties.
Further preclinical and clinical studies would be necessary to validate these potential applications.
Conclusion
3-Amino-3-benzodioxol-5-yl-propionic acid represents a promising, yet understudied, chemical entity with a high probability of acting as a modulator of the GABAergic system. Its unique chemical structure warrants a thorough investigation into its biological activities. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to elucidating its mechanism of action, characterizing its pharmacological profile, and ultimately assessing its potential as a novel therapeutic agent. The insights gained from such studies will not only contribute to our understanding of GABAergic neurotransmission but could also pave the way for the development of new treatments for a variety of neurological and psychiatric disorders.
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An In-depth Technical Guide to 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Foreword
The intersection of natural product scaffolds and rational drug design continues to be a fertile ground for the discovery of novel therapeutics. The 1,3-benzodioxole moiety, prevalent in numerous natural products, has garnered significant attention for its diverse biological activities. When coupled with the β-amino acid framework, which imparts enhanced metabolic stability, a promising class of compounds emerges. This technical guide provides a comprehensive overview of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid and its derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, explore the known biological activities with a focus on their potential as central nervous system agents, and elucidate the putative mechanisms of action. This guide aims to be a valuable resource, fostering further investigation into this intriguing class of molecules.
Introduction to 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a β-amino acid derivative characterized by the presence of a 1,3-benzodioxole ring system. This structural motif is found in safrole, a major constituent of sassafras oil, and is associated with a wide range of biological activities, including antiepileptic, analgesic, antituberculosis, and antimicrobial properties[1]. The β-amino acid structure provides a key advantage in medicinal chemistry by offering resistance to proteolytic degradation, thereby enhancing bioavailability and in vivo stability. The strategic combination of these two pharmacophores suggests that 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid and its derivatives are promising candidates for drug discovery, particularly in the realm of neuroscience.
Table 1: Physicochemical Properties of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid
| Property | Value | Reference |
| CAS Number | 72071-75-1 | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Purity | ≥98% | [2] |
| Storage | Sealed, dry, microtherm, avoid light | [2] |
Synthesis and Characterization
The synthesis of β-aryl-β-amino acids can be achieved through various methods, with the Rodionov reaction being a classical and effective approach. This one-pot reaction involves the condensation of an aldehyde with malonic acid and ammonia (or an ammonia source like ammonium acetate) in an alcoholic solvent. For the synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, piperonal (1,3-benzodioxole-5-carbaldehyde) serves as the ideal starting material.
General Synthetic Protocol: Modified Rodionov Reaction
This protocol is adapted from a general procedure for the synthesis of thiazole β-amino acids and is applicable to the synthesis of the title compound using piperonal.[3]
Rationale: The Rodionov reaction is a robust method for the formation of β-amino acids from readily available aldehydes. The use of ammonium acetate as an in-situ source of ammonia simplifies the experimental setup. Acetic acid is employed as a solvent and catalyst, as it can favor the formation of the intermediate imine, a key step in the reaction mechanism.[3]
Experimental Protocol:
-
Reaction Setup: To a solution of piperonal (1 equivalent) in glacial acetic acid, add anhydrous ammonium acetate (4 equivalents) and a single drop of water.
-
Initial Stirring: Stir the solution at 40°C for 10 minutes to facilitate the initial formation of the imine intermediate.
-
Addition of Malonic Acid: Add malonic acid (1.1 equivalents) to the reaction mixture.
-
Heating: Increase the temperature to 85°C and stir the reaction mixture for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water. A precipitate may form, which should be removed by filtration.
-
Isolation: Concentrate the filtrate under reduced pressure at 40°C. Neutralize the concentrated solution with a 30% sodium hydroxide solution.
-
Purification: Cool the mixture to induce crystallization of the β-amino acid. Collect the crystals by filtration and wash with acetone. Further purification can be achieved by recrystallization.
Diagram 1: General Workflow for the Synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid via the Rodionov Reaction
Caption: A schematic representation of the key stages in the synthesis of the target compound.
Spectroscopic Characterization
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzodioxole ring, a singlet for the methylene protons of the dioxole group (-O-CH₂-O-), and multiplets for the methine (-CH(NH₂)-) and methylene (-CH₂-COOH) protons of the propanoic acid chain. The amino and carboxylic acid protons would appear as broad singlets.
-
¹³C NMR: The spectrum would display resonances for the aromatic carbons, the methylene carbon of the dioxole ring, the carbonyl carbon of the carboxylic acid, and the two aliphatic carbons of the propanoic acid backbone.[4]
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amine, the broad O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and the characteristic C-O stretches of the benzodioxole ring.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (209.20 g/mol ).
Biological Activities and Therapeutic Potential
The unique structural features of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid and its derivatives suggest a range of potential biological activities, with a particular emphasis on their effects on the central nervous system (CNS).
Anticonvulsant and Antinociceptive Properties
Aryl propionic acid derivatives are known to possess a broad spectrum of biological activities, including anticonvulsant and analgesic effects.[5] Furthermore, β-amino acids are structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[6] This structural analogy suggests that 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid and its derivatives may function as GABA analogs, potentially modulating GABAergic neurotransmission.
Several studies on structurally related compounds support this hypothesis. For instance, a series of 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-diphenyl-propionamides have demonstrated significant anticonvulsant activity in various animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[7] One particularly active compound from this series, 3q , exhibited a broad spectrum of protection with ED₅₀ values of 31.64 mg/kg (MES), 75.41 mg/kg (scPTZ), and 38.15 mg/kg (6-Hz seizure model).[7]
Table 2: Anticonvulsant Activity of a Structurally Related Propionamide Derivative (Compound 3q)
| Seizure Model | ED₅₀ (mg/kg, i.p. in mice) | Reference |
| Maximal Electroshock (MES) | 31.64 | [7] |
| Subcutaneous Pentylenetetrazole (scPTZ) | 75.41 | [7] |
| 6-Hz (32 mA) | 38.15 | [7] |
These findings strongly suggest that the core structure of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a promising scaffold for the development of novel anticonvulsant and antinociceptive agents.
Mechanism of Action: Putative Role as a GABA Receptor Modulator
The primary inhibitory neurotransmitter in the mammalian CNS is GABA, which exerts its effects by binding to GABA receptors, primarily the ionotropic GABA-A receptors.[6] Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines and barbiturates, enhance the effects of GABA, leading to neuronal hyperpolarization and reduced excitability.[8] This mechanism is central to the therapeutic effects of many anxiolytic, sedative, and anticonvulsant drugs.
Given the structural similarity of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid to GABA, it is hypothesized that this compound and its derivatives may act as positive allosteric modulators of the GABA-A receptor.
Diagram 2: Hypothesized Mechanism of Action at the GABA-A Receptor
Caption: Proposed mechanism involving allosteric modulation of the GABA-A receptor.
Self-Validating System for Protocol: The proposed mechanism of action can be validated through a series of well-established in vitro and in vivo experiments.
-
In Vitro Electrophysiology: Patch-clamp recordings from cultured neurons or cells expressing recombinant GABA-A receptors can directly measure the effect of the compounds on GABA-evoked chloride currents. An enhancement of these currents in the presence of the compound would provide strong evidence for positive allosteric modulation.
-
Radioligand Binding Assays: Competition binding assays using radiolabeled ligands for different sites on the GABA-A receptor (e.g., [³H]muscimol for the GABA site, [³H]flunitrazepam for the benzodiazepine site) can determine if the compounds bind to a known allosteric site or a novel one.
-
In Vivo Behavioral Models: The anticonvulsant and antinociceptive effects observed in animal models provide in vivo validation of the compound's CNS activity. Further studies using specific GABA-A receptor antagonists could be employed to confirm that the observed effects are mediated through this receptor.
Structure-Activity Relationships (SAR)
While a comprehensive SAR study for this specific class of compounds is yet to be published, some general principles can be inferred from related series of anticonvulsant agents. For aryl semicarbazones, the nature and position of substituents on the aryl ring significantly influence anticonvulsant activity. Generally, electron-withdrawing groups like fluorine and chlorine at the para-position enhance activity.[9] This suggests that modifications to the benzodioxole ring or the addition of substituents to the phenyl group could be a fruitful avenue for optimizing the potency and selectivity of these compounds. Further research focusing on systematic structural modifications is necessary to establish a clear SAR for this promising scaffold.
Future Directions and Conclusion
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid and its derivatives represent a compelling class of compounds with significant potential for the development of novel CNS-active agents. The combination of the biologically active benzodioxole moiety and the metabolically robust β-amino acid framework provides a solid foundation for further investigation.
Future research should focus on:
-
Optimized Synthesis: Development of a high-yielding and scalable synthesis for the parent compound and a library of its derivatives.
-
In-depth Pharmacological Characterization: Comprehensive in vitro and in vivo studies to confirm the mechanism of action, including receptor binding affinities, electrophysiological effects, and efficacy in a broader range of seizure and pain models.
-
Structure-Activity Relationship Studies: Systematic synthesis and evaluation of derivatives to elucidate the key structural features required for optimal activity and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the ADME-Tox properties of lead compounds to evaluate their drug-like potential.
References
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Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2000). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 6(6), 555-560. [Link]
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GABA Receptor Positive Allosteric Modulators. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]
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Henan Allgreen Chemical Co.,Ltd. (n.d.). 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. Retrieved from [Link]
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Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Journal of medicinal chemistry, 43(12), 2345–2355. [Link]
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Wikipedia. (2023, December 2). Piperonal. In Wikipedia. [Link]
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Farmacia. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 65(2), 207-213. [Link]
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MDPI. (2020). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. Molecules, 25(22), 5396. [Link]
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Wiley Online Library. (2021). Co‐Oxidative Transformation of Piperine to Piperonal and 3,4‐Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. ChemBioChem, 22(16), 2857-2864. [Link]
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Wikipedia. (2024, May 22). GABAA receptor positive allosteric modulator. In Wikipedia. [Link]
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National Center for Biotechnology Information. (2011). 3-Amino-1-(2H-1,3-benzodioxol-5-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2438. [Link]
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National Center for Biotechnology Information. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Advances in pharmacology (San Diego, Calif.), 81, 97–126. [Link]
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National Center for Biotechnology Information. (2016). Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities. ACS chemical neuroscience, 7(12), 1735–1745. [Link]
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An In-Depth Technical Guide to 3-Amino-3-benzodioxol-5-yl-propionic Acid: From Discovery to Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Scaffold
The 1,3-benzodioxole moiety, a heterocyclic system present in numerous natural products like safrole, has long captured the attention of medicinal chemists.[1] This structural motif is a key component in various biologically active compounds, exhibiting a wide range of pharmacological effects, including antitumor, antimicrobial, and anticonvulsant properties.[1][2] Within this chemical family, 3-Amino-3-benzodioxol-5-yl-propionic acid represents a compelling, yet underexplored, molecule. As a β-amino acid, it holds the potential for incorporation into peptidomimetics and other drug candidates, offering unique conformational constraints and resistance to enzymatic degradation. This guide provides a comprehensive overview of the synthesis of this compound, grounded in established chemical principles, and explores its potential applications based on the rich pharmacology of its structural class.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Amino-3-benzodioxol-5-yl-propionic acid is fundamental for its application in research and development. These properties dictate its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [3] |
| Molecular Weight | 209.2 g/mol | [3] |
| CAS Number | 72071-75-1 | [3] |
| Appearance | White crystalline powder (predicted) | [4] |
| Storage | Sealed, dry, low temperature, protected from light | [4] |
A Practical Approach to Synthesis: The Rodionov Reaction
The most direct and established method for the synthesis of β-aryl-β-amino acids, such as 3-Amino-3-benzodioxol-5-yl-propionic acid, is a variation of the Rodionov reaction. This one-pot, three-component condensation reaction offers an efficient route using readily available starting materials: an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.
The synthesis of 3-Amino-3-benzodioxol-5-yl-propionic acid commences with piperonal (3,4-methylenedioxybenzaldehyde), which provides the core benzodioxole structure.
Detailed Experimental Protocol
The following protocol is adapted from a well-established procedure for the synthesis of analogous β-aryl-β-amino acids.[5]
Materials:
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Malonic Acid
-
Anhydrous Ammonium Acetate
-
Glacial Acetic Acid
-
30% Sodium Hydroxide (NaOH) solution
-
Acetone
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve piperonal (3 mmol) in glacial acetic acid (6 mL).
-
Addition of Reagents: To this solution, add anhydrous ammonium acetate (12 mmol, 924 mg). Stir the mixture at 40°C for 10 minutes to ensure complete dissolution.
-
Initiation of Condensation: Add malonic acid (3.3 mmol, 343.2 mg) to the reaction mixture.
-
Heating: Heat the reaction mixture to 85°C and maintain this temperature with stirring for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into ice water. A precipitate may form, which should be removed by filtration.
-
Isolation of the Product: Concentrate the filtrate under reduced pressure at 40°C. Neutralize the concentrated solution with a 30% NaOH solution until the product begins to crystallize.
-
Purification: Cool the mixture to complete the crystallization. Collect the crystals by filtration, wash with cold acetone, and dry under vacuum.
Rationale Behind Experimental Choices
-
Solvent: Glacial acetic acid serves as both a solvent and a catalyst for the Knoevenagel condensation.
-
Ammonia Source: Anhydrous ammonium acetate is used as the source of ammonia for the Michael addition. It is more convenient to handle than gaseous ammonia.[5]
-
Temperature: The reaction is heated to 85°C to promote both the condensation and decarboxylation steps while minimizing side reactions.
-
Purification: The product is isolated by precipitation upon neutralization. The choice of acetone for washing helps to remove any unreacted starting materials and byproducts.
Characterization of 3-Amino-3-benzodioxol-5-yl-propionic acid
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Chemical Shifts (δ) / Peaks |
| ¹H NMR | Aromatic protons on the benzodioxole ring (around 6.7-6.9 ppm), the methylene protons of the dioxole ring (around 5.9 ppm), the methine proton adjacent to the amino group (around 4.2-4.5 ppm), and the methylene protons of the propionic acid chain (around 2.5-2.8 ppm). |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid (around 170-175 ppm), aromatic carbons (around 100-150 ppm), the methylene carbon of the dioxole ring (around 101 ppm), the methine carbon bearing the amino group (around 50-55 ppm), and the methylene carbon of the propionic acid chain (around 40-45 ppm). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (209.2 g/mol ). |
Potential Applications in Drug Discovery and Development
The 1,3-benzodioxole scaffold is a well-established pharmacophore, and its incorporation into a β-amino acid structure opens up numerous possibilities for drug design.
-
Antitumor Agents: Numerous 1,3-benzodioxole derivatives have demonstrated significant in vitro antitumor activity against a range of human tumor cell lines.[2] The incorporation of the β-amino acid moiety could lead to novel peptidomimetics with enhanced cell permeability and stability, potentially targeting cancer cell metabolism or signaling pathways.
-
Antimicrobial Agents: The benzodioxole nucleus is also associated with antibacterial and antifungal properties.[1] Derivatives of 3-Amino-3-benzodioxol-5-yl-propionic acid could be explored as novel antimicrobial agents, particularly in an era of growing antibiotic resistance.
-
Anticonvulsant Therapies: The structural similarity of the benzodioxole ring to certain neurotransmitters has led to the investigation of its derivatives as anticonvulsant agents.[1] The β-amino acid structure could modulate GABAergic or glutamatergic pathways, offering a potential new class of therapeutics for epilepsy and other neurological disorders.
Conclusion
3-Amino-3-benzodioxol-5-yl-propionic acid is a molecule of significant interest, bridging the well-established biological activity of the 1,3-benzodioxole system with the desirable properties of β-amino acids. Its synthesis, achievable through a robust and scalable Rodionov reaction, makes it an accessible building block for medicinal chemistry campaigns. While further research is needed to fully elucidate its specific biological profile, the wealth of data on related compounds strongly suggests its potential as a scaffold for the development of novel therapeutics in oncology, infectious diseases, and neurology. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this promising compound.
References
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Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. Retrieved from [Link]
- Micale, N., Zappalà, M., & Grasso, S. (2002).
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Henan Allgreen Chemical Co.,Ltd. (n.d.). 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. Retrieved from [Link]
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An In-depth Technical Guide on the Safety and Handling of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid
Forward
The landscape of drug discovery and development is one of constant evolution, driven by the pursuit of novel chemical entities with therapeutic potential. Within this dynamic field, 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid has emerged as a compound of significant interest. Its unique structural features, particularly the presence of the benzodioxole moiety, position it as a valuable building block in the synthesis of a diverse range of biologically active molecules. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the critical safety protocols, handling procedures, and pertinent chemical and biological context for this compound. The aim is to foster a culture of safety and scientific rigor, enabling the responsible and effective utilization of this promising chemical entity.
Chemical and Physical Identity
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a non-proteinogenic β-amino acid. The defining characteristic of this molecule is the benzodioxole ring system, a common pharmacophore in numerous natural products and synthetic drugs.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₄[1][2] |
| Molecular Weight | 209.20 g/mol [1][2] |
| CAS Number | 72071-75-1[1] |
| Appearance | White to off-white solid or crystalline powder.[3][4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[3][4][5] |
Hazard Identification and Risk Assessment
Potential Health Effects:
-
Eye and Skin Irritation: May cause irritation upon direct contact.[3]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[3]
-
Gastrointestinal Irritation: Ingestion may cause irritation of the digestive tract.[3]
-
Unknown Toxicological Properties: The toxicological properties of this specific compound have not been fully investigated.[3]
Precautionary Approach: Given the limited toxicological data, it is imperative to handle this compound with a high degree of caution, treating it as a potentially hazardous substance.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is paramount to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Ventilation: Use with adequate ventilation to keep airborne concentrations low.[3][6] Facilities should be equipped with an eyewash station and a safety shower.[3]
-
Fume Hood: All handling of the solid that may generate dust should be performed in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection: Wear suitable protective gloves to prevent skin exposure.[3]
-
Clothing: A lab coat should be worn.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.
First Aid and Emergency Procedures
In the event of accidental exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[3]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[3]
-
Inhalation: Remove from exposure to fresh air immediately.[3] If not breathing, give artificial respiration. Seek medical attention.
Spill Management:
In case of a spill, avoid dust formation.[6] Pick up and arrange disposal without creating dust.[6] Sweep up and shovel the material into a suitable, closed container for disposal.[6]
Synthesis and Scientific Context
The synthesis of 3-amino-3-arylpropionic acids is a topic of considerable interest in medicinal and pharmaceutical chemistry due to their biological activities.[7] A common method for synthesizing these β-amino acids is a one-pot, three-component reaction involving an arylaldehyde, malonic acid, and ammonium acetate.[7]
Caption: A simplified workflow for the one-pot synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid.
The benzodioxole ring is a key structural feature that imparts specific biological activities. For instance, some benzodioxole derivatives have been investigated as potent auxin receptor agonists, promoting root growth in plants.[8] Other amino acid derivatives have shown a wide range of biological activities, including antimicrobial and anti-proliferative effects.[9][10][11]
Logical Framework for Safe Laboratory Operations
A systematic approach to safety in the laboratory involves a clear understanding of the relationships between hazard identification, control measures, and emergency preparedness.
Caption: A logical framework illustrating the key pillars of safe laboratory operations for handling chemical compounds.
Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid, 95%, (98% E.E.). Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet: (2S)-3-(2H-1,3-Benzodioxol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid. Retrieved from [Link]
-
Henan Allgreen Chemical Co.,Ltd. (n.d.). 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
- Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
-
Carl Roth. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
MDPI. (2023, July 13). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from [Link]
-
Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
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Methodological & Application
Application Note: Chiral Separation of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid Enantiomers
Abstract
This comprehensive application note provides a detailed guide for the enantioselective separation of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, a chiral β-amino acid of interest in pharmaceutical research and development. We explore the fundamental principles of chiral chromatography and present robust, optimized protocols for High-Performance Liquid Chromatography (HPLC). The methodologies detailed herein leverage macrocyclic glycopeptide and polysaccharide-based chiral stationary phases (CSPs), offering high resolution and reproducibility. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish reliable methods for the analysis and purification of this compound's enantiomers.
Introduction: The Significance of Chiral β-Amino Acids
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. Enantiomers of the same molecule can exhibit vastly different effects, making their separation and analysis a cornerstone of drug discovery and regulatory compliance.[1][2] 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is a β-amino acid derivative. The β-amino acid scaffold is a key structural motif in numerous bioactive molecules, including peptides and small-molecule drugs. Furthermore, the 1,3-benzodioxole moiety is present in a variety of natural products and synthetic compounds with diverse biological activities.[3] Therefore, developing robust methods to resolve the enantiomers of this specific compound is essential for advancing preclinical and clinical research.
This guide moves beyond a simple recitation of steps, delving into the causal logic behind method development choices to empower scientists to not only replicate but also adapt these protocols for similar chiral molecules.
Analyte Overview
-
Compound Name: 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid
-
CAS Number: 72071-75-1[4]
-
Molecular Formula: C₁₀H₁₁NO₄[4]
-
Molecular Weight: 209.2 g/mol [4]
-
Structure:
The Foundation: Principles of Chiral Recognition on Stationary Phases
Direct separation of enantiomers via HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP).[1] The differing stability of these complexes for each enantiomer results in differential retention times, leading to separation. For polar, amphoteric molecules like β-amino acids, several types of CSPs are particularly effective.
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are exceptionally versatile for separating polar and ionic compounds like underivatized amino acids.[5] Their complex structure offers multiple interaction points—ionic, hydrogen bonding, dipole-dipole, and inclusion complexing—allowing for robust chiral recognition in various mobile phase modes (Reversed-Phase, Polar Organic, Normal Phase).[5][6] The CHIROBIOTIC™ series of columns, based on these selectors, is a prime example.[7][8]
-
Polysaccharide-based CSPs (e.g., Cellulose or Amylose Derivatives): These are among the most widely used CSPs.[6] Chiral recognition occurs within the helical grooves of the polysaccharide polymer. The separation mechanism is a combination of hydrogen bonding, π-π interactions, and steric hindrance as the analyte fits into the chiral pockets.[1]
-
Pirkle-type (Brush-type) CSPs: These phases often require derivatization of the amino acid to introduce π-acceptor or π-donor groups (e.g., N-3,5-dinitrobenzoyl derivatives), which then interact with the complementary π-acidic or π-basic CSP.[9] While effective, the requirement for derivatization adds a step to sample preparation.[5]
Strategic Method Development Workflow
A systematic approach to method development is crucial for achieving optimal chiral separation efficiently. The process begins with screening a diverse set of CSPs and mobile phase conditions, followed by fine-tuning the most promising results.
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Application Notes and Protocols for the Analytical Detection of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid
Introduction: The Analytical Imperative for 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid Detection
3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is a compound of significant interest in several scientific domains, including pharmaceutical research and forensic chemistry. Its structural similarity to precursors of controlled substances, such as 3,4-methylenedioxymethamphetamine (MDMA), necessitates the development of robust and reliable analytical methods for its detection and quantification. The presence of both an amino and a carboxylic acid group imparts a polar nature to the molecule, presenting unique challenges for chromatographic separation and analysis, particularly in complex biological matrices.
This comprehensive guide provides detailed application notes and validated protocols for the analysis of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to deliver high levels of accuracy, precision, and sensitivity. We will explore three principal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and the highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). For each technique, we will delve into the causality behind the experimental choices, ensuring a deep understanding of the method's principles and a self-validating system for trustworthy results.
I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV offers a cost-effective and widely accessible method for the quantification of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, particularly in less complex matrices or for screening purposes. The benzodioxole moiety provides a chromophore that allows for ultraviolet detection.
Causality of Experimental Choices:
The selection of a reversed-phase C18 column is predicated on its versatility and ability to retain the non-polar benzodioxole portion of the analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH, is crucial for several reasons. The acidic pH suppresses the ionization of the carboxylic acid group, enhancing retention on the non-polar stationary phase. Acetonitrile serves as the organic modifier to elute the analyte from the column. Isocratic elution is chosen for its simplicity and robustness in this application. A simple and sensitive high-performance liquid chromatography-UV detection method was developed for the simultaneous determination of non-steroidal anti-inflammatory drugs (NSAIDs) having an arylpropionic acid moiety in pharmaceutical formulations and human plasma[1].
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation (for a standard solution): a. Accurately weigh 10 mg of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid reference standard. b. Dissolve in a 1:1 mixture of acetonitrile and water to a final volume of 10 mL to create a 1 mg/mL stock solution. c. Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
2. HPLC Instrumentation and Conditions:
- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm i.d., 5 µm particle size).
- Mobile Phase: Acetonitrile: 50 mM Phosphate Buffer (pH 3.5) (50:50, v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30 °C.
- UV Detection Wavelength: Programmed for maximum absorbance, likely around 230 nm and 285 nm due to the benzodioxole ring.
3. Data Analysis: a. Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. b. Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Due to the polar nature of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, derivatization is a mandatory step to increase its volatility and improve chromatographic performance. The polar nature of amino acids requires derivatization prior to GC analysis[2].
Causality of Experimental Choices:
Silylation is a common derivatization technique for compounds with active hydrogens, such as those found in the amino and carboxylic acid groups of our target analyte. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used silylation reagent that effectively replaces active hydrogens with trimethylsilyl (TMS) groups, thereby increasing the volatility and thermal stability of the analyte. The use of a 5% phenyl methylpolysiloxane column provides a versatile stationary phase suitable for a wide range of derivatized compounds. The stability of the amino acids and enhanced detection is observed following derivatization with MSTFA[3].
Experimental Workflow: GC-MS Derivatization and Analysis
Caption: Workflow for GC-MS analysis of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid.
Experimental Protocol: GC-MS Analysis
1. Derivatization: a. Place 100 µL of the sample solution in a reaction vial and evaporate to dryness under a gentle stream of nitrogen. b. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of acetonitrile. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
- GC Column: 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Ion Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.
3. Data Analysis: a. Identify the derivatized analyte peak based on its retention time and mass spectrum. b. For quantification, use a suitable internal standard and create a calibration curve based on the peak area ratios.
III. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective quantification of compounds in complex matrices. This technique is particularly well-suited for the analysis of polar molecules like 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, often without the need for derivatization.
Causality of Experimental Choices:
A Hydrophilic Interaction Liquid Chromatography (HILIC) column is chosen to achieve good retention of the polar analyte, which would otherwise elute in the void volume of a traditional reversed-phase column. The mobile phase consists of a high percentage of organic solvent (acetonitrile) with a small amount of aqueous buffer (ammonium formate) to facilitate the HILIC retention mechanism. Electrospray ionization in positive mode (ESI+) is selected as the amino group of the analyte is readily protonated. Tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions. A rapid method for their simultaneous determination using liquid chromatography and tandem mass spectrometry is described here[4].
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (from plasma): a. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins. b. Vortex for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
- LC Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
- Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Ionization Mode: ESI+.
- MRM Transitions: To be determined by infusing a standard solution of the analyte. A plausible transition would be the protonated molecule [M+H]+ to a fragment ion resulting from the loss of the carboxylic group or a side chain fragmentation.
3. Data Analysis: a. Optimize MS parameters (e.g., collision energy) for the specific MRM transitions of the analyte and an internal standard. b. Quantify the analyte using a calibration curve constructed with matrix-matched standards.
IV. Comparative Summary of Analytical Methods
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | UV absorbance of the analyte after chromatographic separation. | Separation of volatile derivatives followed by mass-based detection. | Chromatographic separation followed by highly selective mass-based detection. |
| Sample Prep | Simple dilution for pure samples. | Derivatization required. | Protein precipitation/extraction for complex matrices. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL range). | Very High (pg/mL to ng/mL range). |
| Selectivity | Moderate. | High. | Very High. |
| Throughput | High. | Moderate (due to derivatization and longer run times). | High. |
| Cost | Low. | Moderate. | High. |
| Typical Use | Routine analysis, screening, quality control of bulk material. | Confirmatory analysis, impurity profiling. | Bioanalysis, trace level quantification in complex matrices. |
V. Conclusion: Method Selection for Purpose
The choice of analytical method for the detection of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is contingent upon the specific requirements of the analysis. For routine quality control or screening of relatively clean samples, HPLC-UV provides a robust and economical solution. When high specificity and structural confirmation are paramount, GC-MS following derivatization is an excellent choice. For applications demanding the utmost sensitivity and selectivity, such as bioanalysis in complex matrices like plasma or urine, LC-MS/MS stands as the unequivocal method of choice. Each protocol detailed in this guide is designed to be a self-validating system, providing a foundation for the development and implementation of reliable analytical procedures for this important compound.
References
-
Sultana, N., Arayne, M. S., & Shafi, N. (2011). Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma by HPLC with UV detection. PubMed. Available at: [Link]
-
Boyce, M. C., et al. (2018). Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum. PubMed. Available at: [Link]
Sources
- 1. Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC analysis of 3-Amino-3-benzodioxol-5-yl-propionic acid
An Application Note for the HPLC Analysis of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid
Introduction
3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is a β-amino acid characterized by a benzodioxole moiety. Its structural similarity to compounds of forensic and pharmaceutical interest, such as 3,4-methylenedioxymethamphetamine (MDMA), makes it a molecule of significant analytical interest. It may be encountered as a synthetic precursor, metabolite, or impurity, necessitating robust analytical methods for its detection and quantification.[1][2]
The analysis of this compound presents two primary challenges. First, its structure contains both a basic amino group and an acidic carboxylic acid group, making it a zwitterionic molecule.[3][4] Its charge state is highly dependent on pH, which critically influences its retention in reversed-phase chromatography. Second, the α-carbon (the carbon atom adjacent to the carboxyl group, which bears the amino group) is a chiral center. This means the molecule exists as two non-superimposable mirror images (enantiomers). In a pharmaceutical context, it is often crucial to separate and quantify these enantiomers, as they can exhibit different pharmacological and toxicological profiles.
This application note provides comprehensive, field-proven protocols for both the quantitative achiral analysis and the enantiomeric separation of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid using High-Performance Liquid Chromatography (HPLC).
Part I: Achiral Quantitative Analysis by Reversed-Phase HPLC
Principle and Method Rationale
The goal of this method is to determine the concentration of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid in a sample, irrespective of its enantiomeric composition. Reversed-phase HPLC (RP-HPLC) is the method of choice due to its versatility and robustness.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (ODS) column is selected for its hydrophobicity, which provides retention for the moderately nonpolar benzodioxole ring system.
-
Mobile Phase pH Control: As a zwitterionic compound, controlling the mobile phase pH is the most critical parameter for achieving reproducible retention.[4] At a pH below its isoelectric point (pI), the amino group is protonated (-NH3+) and the carboxyl group is largely protonated (-COOH), giving the molecule a net positive charge and reducing its retention on a nonpolar C18 phase. At a pH above the pI, the carboxyl group is deprotonated (-COO-) and the amino group is neutral (-NH2), resulting in a net negative charge, which is also poorly retained. By setting the mobile phase pH to a value near the pKa of the carboxylic acid group (typically pH 2.5-3.5), we suppress the ionization of the carboxyl group, rendering the molecule more neutral and significantly increasing its retention. An acidic mobile phase also ensures the amino group is fully protonated, leading to consistent interactions.
-
Detection: The benzodioxole ring is a strong chromophore. While some amino acids require derivatization for UV detection, this compound can be directly detected.[3] UV detection is set at 285 nm to maximize sensitivity for the benzodioxole moiety, with an alternative at 210 nm for the carboxyl group if higher sensitivity is needed, though with less specificity.[3][5]
Experimental Protocol: Achiral Analysis
1. Instrumentation and Materials
-
HPLC System with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Phosphate Monobasic, Phosphoric Acid, Water (HPLC Grade or Milli-Q).
-
Standard: 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid reference standard.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 85% A / 15% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 285 nm |
| Run Time | 10 minutes |
3. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B. This acts as the diluent.
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Expected Results
Under these conditions, a sharp, symmetrical peak for 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is expected with a retention time of approximately 4-6 minutes.
Table 1: Typical System Suitability and Performance Data
| Parameter | Expected Value | Rationale |
| Retention Time (tR) | ~ 5.2 min | Indicates proper retention under the specified conditions. |
| Tailing Factor (Tf) | 0.9 - 1.5 | Measures peak symmetry; values > 2 may indicate secondary interactions. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good peak sharpness. |
| Linearity (R²) | > 0.995 | Demonstrates a linear relationship between concentration and detector response.[6] |
| Limit of Detection (LOD) | ~ 0.2 µg/mL | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | ~ 0.7 µg/mL | The lowest concentration that can be accurately quantified. |
Part II: Chiral Separation for Enantiomeric Purity
Principle and Method Rationale
This protocol is designed to separate the two enantiomers of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid. Direct separation using a Chiral Stationary Phase (CSP) is the preferred approach as it avoids the need for derivatization, which can introduce additional process steps and potential sources of error.[7]
Causality of Experimental Choices:
-
Stationary Phase: A macrocyclic glycopeptide-based CSP, specifically one using teicoplanin (e.g., Astec CHIROBIOTIC T), is highly effective for the direct separation of underivatized amino acids.[8] These CSPs are unique because they possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for separating polar and ionic compounds like amino acids. The chiral recognition mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance between the analyte enantiomers and the complex chiral structure of the teicoplanin selector.[9]
-
Mobile Phase: A polar organic or reversed-phase mobile phase is typically used with this type of CSP. A simple mixture of an organic solvent (like methanol or ethanol) with a small amount of an acidic and/or basic modifier is often sufficient. The modifiers (e.g., trifluoroacetic acid and triethylamine) act as competing ions, modulating the retention and improving the peak shape by minimizing non-specific interactions with the stationary phase.
Experimental Protocol: Chiral Analysis
1. Instrumentation and Materials
-
HPLC System as described in Part I.
-
Chiral Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC T, 4.6 x 250 mm, 5 µm).
-
Chemicals: Methanol (HPLC Grade), Ethanol (HPLC Grade), Trifluoroacetic Acid (TFA), Triethylamine (TEA).
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Methanol / Trifluoroacetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v) |
| Mode | Isocratic, Polar Organic Mode |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| UV Detection | 285 nm |
| Run Time | 20 minutes |
3. Sample Preparation
-
Sample Solution: Dissolve the sample directly in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Results
This method should yield two distinct, well-resolved peaks corresponding to the two enantiomers. The relative area of each peak can be used to determine the enantiomeric excess (% ee) of the sample.
Table 2: Typical Chiral Separation Performance Data
| Parameter | Symbol | Expected Value | Rationale |
| Retention Time (Enantiomer 1) | tR1 | ~ 10.5 min | Retention time of the first eluting enantiomer. |
| Retention Time (Enantiomer 2) | tR2 | ~ 12.8 min | Retention time of the second eluting enantiomer. |
| Selectivity Factor | α | > 1.1 | (tR2 - t_void) / (tR1 - t_void). Measures the separation between the two peaks. |
| Resolution | Rs | > 1.5 | A value ≥ 1.5 indicates baseline separation, crucial for accurate quantification. |
Analytical Workflow Visualization
The following diagram illustrates the decision-making process for analyzing a sample containing 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid.
Caption: Decision workflow for HPLC analysis of the target compound.
References
-
Henan Allgreen Chemical Co.,Ltd. 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. [Link]
-
Shimadzu Corporation. Analytical Methods for Amino Acids. [Link]
-
LCGC International. Profiling MDMA Impurities Using HS–SPME. [Link]
-
Agilent Technologies, Inc. Analysis of Amino Acids by HPLC. [Link]
-
Nielsen, M. K., et al. (2005). Validation of an HPLC method for quantitation of MDMA in tablets. Journal of Analytical Toxicology, 29(5), 360-365. [Link]
-
PubChem. (S)-2-Amino-3-(benzo[D][3][10]dioxol-5-YL)propanoic acid. [Link]
-
Kumar, V., & Bhalla, A. (2014). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 24-33. [Link]
- Google Patents.
-
Péter, A., et al. (2006). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia, 64(11-12), 659-668. [Link]
-
Fortis Technologies Ltd. A Simple Method for Resolution of 22 Amino Acids in LC. [Link]
-
Shokry, E., & Safarpour, T. (2013). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 181–187. [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. [Link]
-
Naqi, H. A., et al. (2019). 1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues. Analyst, 144(18), 5556-5567. [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Vecchione, G., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 130-136. [Link]
-
Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy, 33(2), 131-142. [Link]
-
Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-202. [Link]
-
Palhol, F., et al. (2002). Impurity profiling of seized MDMA tablets by capillary gas chromatography. Forensic science international, 127(1-2), 1-13. [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
Shimadzu Corporation. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]
-
Yuriev, E., et al. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. D-Amino Acids: A New Frontier in Amino Acid and Protein Research, 41-47. [Link]
-
Wikipedia. Propionic acid. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. fortis-technologies.com [fortis-technologies.com]
- 5. researchgate.net [researchgate.net]
- 6. jbt.abrf.org [jbt.abrf.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. scbt.com [scbt.com]
Application Note: Quantitative Determination of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid in Human Plasma using LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid in human plasma. The protocol outlines a comprehensive workflow, including sample preparation using solid-phase extraction, chromatographic separation, and mass spectrometric detection. The methodology is designed to meet the rigorous standards of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA), ensuring data integrity for pharmacokinetic, toxicokinetic, and other clinical or preclinical studies.
Introduction: The Rationale for a Validated Bioanalytical Method
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a molecule of interest in various fields of biomedical research. Its structural similarity to endogenous amino acids and neurotransmitter precursors necessitates a highly selective and sensitive analytical method to accurately determine its concentration in complex biological matrices. The development of a validated bioanalytical method is a critical step in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent selectivity and sensitivity.[1] This application note provides a comprehensive protocol that not only details the "how" but also the "why" behind the chosen analytical strategy, ensuring that the method is both reproducible and scientifically sound.
Analyte Properties
-
Chemical Name: 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid
-
Molecular Formula: C₁₀H₁₁NO₄
-
Molecular Weight: 209.20 g/mol
-
Predicted XLogP3: -1.4 (indicating high polarity)[2]
The high polarity of the analyte presents a challenge for retention on traditional reversed-phase chromatographic columns. Therefore, a specialized chromatographic approach is necessary to achieve adequate retention and separation from endogenous interferences.
Materials and Methods
Reagents and Materials
-
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid reference standard (≥98% purity)
-
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid-d₃ (or other stable isotope-labeled) as internal standard (IS)
-
Human plasma (K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (ACS grade)
-
Water (deionized, 18 MΩ·cm)
-
Strong cation-exchange (SCX) solid-phase extraction (SPE) cartridges
Instrumentation
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
SPE vacuum manifold
Experimental Protocols
Preparation of Standards and Quality Control Samples
Stock solutions of the analyte and internal standard are prepared in methanol. Working standard solutions are then prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working standard solution into blank human plasma.
Table 1: Calibration Standard and Quality Control Sample Concentrations
| Sample ID | Concentration (ng/mL) |
| LLOQ | 1.0 |
| Cal 2 | 2.5 |
| Cal 3 | 5.0 |
| Cal 4 | 10.0 |
| Cal 5 | 25.0 |
| Cal 6 | 50.0 |
| Cal 7 | 100.0 |
| ULOQ | 200.0 |
| LQC | 3.0 |
| MQC | 30.0 |
| HQC | 150.0 |
Sample Preparation: Solid-Phase Extraction (SPE)
The selection of an appropriate sample preparation technique is crucial for removing matrix components that can interfere with the analysis and cause ion suppression.[3] Given the amine and carboxylic acid functional groups of the analyte, a strong cation-exchange SPE is an effective method for its isolation from plasma.[4][5]
Protocol:
-
Pre-treatment: To 200 µL of plasma sample, add 20 µL of the internal standard working solution and 200 µL of 0.1 M acetic acid. Vortex for 10 seconds. The acidic pH ensures that the primary amine of the analyte is protonated, facilitating its retention on the cation-exchange sorbent.[4]
-
Conditioning: Condition the SCX SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 M acetic acid.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol. This step removes unretained matrix components.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analyte, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (S)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid | C10H11NO4 | CID 12918717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Unique Chiral Scaffold
In the landscape of medicinal chemistry and drug design, the quest for novel molecular architectures that confer both specific biological activity and favorable pharmacokinetic profiles is perpetual. Within this context, chiral β-amino acids have emerged as privileged scaffolds. Their incorporation into peptidomimetics and heterocyclic structures offers a powerful strategy to enhance metabolic stability, modulate receptor affinity, and explore new chemical space.[1] This guide focuses on a particularly intriguing chiral building block: 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid .
The presence of the 1,3-benzodioxole moiety, a structural feature found in numerous natural products and pharmacologically active compounds, imparts unique electronic and conformational properties.[2][3] This, combined with the stereochemistry of the β-amino acid backbone, makes it a valuable precursor for the synthesis of a diverse array of complex molecules with potential therapeutic applications.
This document provides a comprehensive overview of the synthesis, chiral resolution, and key applications of 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid, complete with detailed experimental protocols. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers to harness the full potential of this versatile chiral building block.
I. Synthesis and Chiral Resolution
The efficient synthesis and subsequent resolution of the enantiomers of 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid are the critical first steps in its utilization as a chiral building block. The following sections outline a reliable protocol for the preparation of the racemic mixture and a classical chemical method for its resolution.
Racemic Synthesis: A Robust One-Pot Approach
A highly efficient method for the synthesis of 3-amino-3-arylpropionic acids is the one-pot reaction of an aromatic aldehyde, malonic acid, and ammonium acetate in a suitable solvent.[4] This approach, adapted for our target molecule, is presented below.
Protocol 1: Racemic Synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Malonic acid
-
Anhydrous ammonium acetate
-
Glacial acetic acid
-
Ice
-
30% Sodium hydroxide solution
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of piperonal (3 mmol) in glacial acetic acid (6 mL) in a round-bottom flask, add anhydrous ammonium acetate (12 mmol).
-
Stir the solution at 40°C for 10 minutes to ensure complete dissolution.
-
Add malonic acid (3.3 mmol) to the reaction mixture.
-
Increase the temperature to 85°C and stir the reaction mixture for 3 hours under reflux.
-
After the reaction is complete, pour the mixture into ice to precipitate the product.
-
Filter the crude product using a Buchner funnel and wash with cold water.
-
Concentrate the filtrate using a rotary evaporator at 40°C.
-
Neutralize the concentrated solution with a 30% sodium hydroxide solution until a precipitate forms.
-
Cool the mixture and collect the crystalline β-amino acid by filtration.
-
Wash the product with acetone and dry under vacuum.
Expected Outcome:
This procedure should yield the racemic 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid as a solid. The purity can be assessed by NMR and mass spectrometry.
Chiral Resolution: Diastereomeric Salt Crystallization
The separation of enantiomers is a crucial step to harness the stereospecific properties of the chiral building block. A classical and effective method is the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[5]
Protocol 2: Chiral Resolution using a Chiral Acid
Materials:
-
Racemic 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid
-
(R)-(-)-Mandelic acid or another suitable chiral acid
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Filter paper
-
Crystallization dish
Procedure:
-
Dissolve the racemic amino acid (1 equivalent) in hot methanol.
-
In a separate flask, dissolve the chiral resolving agent, (R)-(-)-Mandelic acid (0.5 equivalents), in hot methanol.
-
Slowly add the mandelic acid solution to the amino acid solution with stirring.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold methanol. This first crop will be enriched in one diastereomer.
-
The mother liquor can be concentrated and the process repeated to obtain more crystals, potentially of the other diastereomer. The optical purity of each fraction should be monitored by polarimetry or chiral HPLC.
-
To recover the enantiomerically enriched amino acid, suspend the diastereomeric salt in water and add a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate to remove the chiral resolving agent.
-
Acidify the aqueous layer with 1 M HCl to precipitate the enantiomerically enriched amino acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Self-Validation:
The success of the resolution can be confirmed by measuring the optical rotation of the final product and by chiral HPLC analysis to determine the enantiomeric excess (e.e.).
II. Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid into peptide chains can introduce unique conformational constraints and potential for novel biological activities. The following protocols detail the necessary steps for its use in Fmoc-based solid-phase peptide synthesis.[6][7][]
Fmoc-Protection of the Chiral Building Block
Prior to its use in SPPS, the amino group of the chiral β-amino acid must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[9]
Protocol 3: Fmoc-Protection
Materials:
-
Enantiomerically pure 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid
-
Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl)
-
Sodium bicarbonate
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the enantiomerically pure amino acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.
-
In a separate container, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring at room temperature.
-
Continue stirring for 4-6 hours.
-
After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2, which will precipitate the Fmoc-protected amino acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the Fmoc-protected chiral building block.
Coupling to Resin for SPPS
The first step in SPPS is the attachment of the C-terminal amino acid to a solid support, typically a resin.[10][11][12]
Protocol 4: Coupling of Fmoc-Protected Amino Acid to Wang Resin
Materials:
-
Fmoc-protected 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid
-
Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Swell the Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 times) and then with DCM (3 times).
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add DIC (3 equivalents) and DMAP (0.1 equivalents) to the dissolved amino acid and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Shake or bubble the mixture at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents.
-
Dry the resin under vacuum. The loading of the amino acid onto the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small sample of the resin with piperidine and measuring the absorbance of the dibenzofulvene-piperidine adduct.[6]
III. Synthesis of Chiral Heterocycles: Piperidin-2-one Derivatives
β-Amino acids are valuable precursors for the synthesis of various nitrogen-containing heterocycles. One such application is the synthesis of substituted piperidin-2-ones through intramolecular cyclization.
Protocol 5: Synthesis of a Chiral Piperidin-2-one Derivative
Materials:
-
Enantiomerically pure 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid methyl ester (prepared by standard esterification methods)
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Grubbs' first-generation catalyst
-
Toluene
-
Silica gel for column chromatography
Procedure:
Step 1: N-Acylation
-
Dissolve the β-amino ester (1 equivalent) and triethylamine (1.2 equivalents) in DCM.
-
Cool the solution to 0°C and add acryloyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the N-acylated product.
Step 2: Ring-Closing Metathesis
-
Dissolve the N-acylated product in dry toluene.
-
Add Grubbs' first-generation catalyst (5 mol%).
-
Heat the reaction mixture at 80°C for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the chiral piperidin-2-one derivative.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid | C₁₀H₁₁NO₄ | 209.20 |
| Fmoc-3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid | C₂₅H₂₁NO₆ | 431.44 |
Visualizations
Synthesis and Chiral Resolution Workflow
Caption: Solid-phase peptide synthesis workflow.
References
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
- Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2003). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
-
Organic Chemistry Portal. (n.d.). Preparation of Piperidines. Retrieved from [Link]
- Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(15), 5897.
- Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7625–7636.
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
- Al-Majdhoub, M., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 28(17), 6294.
- Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
- Faler, C. A., Cao, B., & Joullié, M. M. (2006).
-
Request PDF. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
- LibreTexts. (2022). 26.4: Synthesis of Amino Acids.
- de Koning, C. B., & van Otterlo, W. A. L. (2004). Synthesis of beta-amino acids based on oxidative cleavage of dihydropyridone derivatives. Organic letters, 6(21), 3789–3792.
- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
-
ResearchGate. (n.d.). The synthesis of 3-amino-5-arylisothiazoles from propynenitriles. Retrieved from [Link]
- Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
- Benchchem. (n.d.). Chiral Synthesis of 3-Amino-1-(furan-3-yl)
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- Soderberg, T. (n.d.). 26.3 Synthesis of Amino Acids. In Organic Chemistry: A Tenth Edition. OpenStax.
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 21(6), 441–452.
- ResearchGate. (n.d.). Enantiomeric amplification of L amino acids: part 3-using chiral impurities.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Georgia Southern University. (2024).
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 用于合成 GLP-1 的构件、树脂和偶联试剂 [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
The Strategic Incorporation of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid into Synthetic Peptides
An Application Guide for Researchers
Abstract
The field of peptidomimetics seeks to engineer novel peptide structures with enhanced therapeutic properties, such as improved stability against enzymatic degradation and refined receptor-binding profiles.[1] The incorporation of non-canonical amino acids is a cornerstone of this strategy. This guide provides a detailed technical overview and robust protocols for the application of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid , a β-amino acid, in modern peptide synthesis. β-amino acids introduce an additional carbon into the peptide backbone, which can induce unique secondary structures and confer significant resistance to proteolysis, making them invaluable tools in drug discovery.[2][3][4] This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of advanced peptide-based therapeutics.
Introduction: The Rationale for β-Amino Acid Integration
Standard peptides, composed of α-amino acids, are often limited as therapeutic agents by their rapid degradation by proteases and conformational flexibility. The introduction of β-amino acids, such as 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, directly addresses these limitations.
-
Proteolytic Stability: The altered backbone geometry of β-peptides is not recognized by most common proteases, drastically increasing the in-vivo half-life of the resulting molecule.[3]
-
Structural Pre-organization: The additional methylene group in the backbone restricts conformational freedom, allowing for the formation of stable, predictable secondary structures like helices and turns, even in short sequences.[5] This is critical for mimicking the bioactive conformation of a natural peptide ligand.
-
Novel Scaffolding: The benzodioxole moiety offers a rigid, aromatic side chain that can be exploited for specific molecular recognition interactions with biological targets, serving as a unique pharmacophore in rational drug design.
This guide will detail the necessary steps for preparing this building block and incorporating it into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties of the Building Block
A clear understanding of the starting material is fundamental. The properties of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [6] |
| Molecular Weight | 209.20 g/mol | [6] |
| CAS Number | 72071-75-1 | [6] |
| Appearance | Solid | |
| Synonyms | 3-(1,3-benzodioxol-5-yl)-β-alanine | [7] |
Core Synthetic Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the routine construction of peptides.[8] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8][9] This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[10] Our protocol will utilize the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy.
Figure 1: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
Protocol 1: Nα-Fmoc Protection of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid
Rationale: Before it can be used in SPPS, the α-amino group of the β-amino acid must be protected with a base-labile Fmoc group. This ensures that during the coupling step, only the carboxylic acid end reacts, preventing polymerization.[11]
Materials:
-
3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl Ether
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid (1.0 eq) in a 10% aqueous solution of NaHCO₃. In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.
-
Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid spot is consumed.
-
Workup:
-
Acidify the reaction mixture to pH ~2 with 1M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by flash chromatography or recrystallization (e.g., from EtOAc/hexanes) to yield the pure Nα-Fmoc-protected β-amino acid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR and Mass Spectrometry.
Figure 2: Reaction scheme for Fmoc protection of the β-amino acid.
Protocol 2: Incorporation into a Peptide Sequence via SPPS
Rationale: This protocol outlines the manual SPPS procedure for coupling the Fmoc-protected β-amino acid onto a growing peptide chain. The key challenge with β-amino acids is potentially slower coupling kinetics due to steric hindrance. Therefore, a powerful coupling agent like HATU is recommended to ensure high coupling efficiency.[12]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Nα-Fmoc-3-amino-3-(1,3-benzodioxol-5-yl)propionic acid
-
Other required Fmoc-α-amino acids
-
Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).[13]
-
Coupling Reagents:
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents: DMF, Dichloromethane (DCM)
Procedure (Single Coupling Cycle):
-
Resin Preparation: Place the peptide-resin from the previous cycle in a suitable reaction vessel. Swell the resin in DMF for 20 minutes.
-
Fmoc Deprotection:
-
Drain the DMF. Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-7 minutes. Drain.
-
Repeat the piperidine treatment for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]
-
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-3-amino-3-(1,3-benzodioxol-5-yl)propionic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in a minimal amount of DMF. Allow this pre-activation to proceed for 2-5 minutes.
-
Expert Note: Pre-activation is crucial for converting the carboxylic acid to a highly reactive acyl-uronium species, which readily reacts with the deprotected N-terminal amine on the resin.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 60-120 minutes. Note that this is longer than a typical 30-45 minute coupling for α-amino acids to ensure the reaction goes to completion.
-
-
Monitoring (Self-Validation):
-
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (beads remain yellow) indicates a complete coupling.
-
If the test is positive (blue beads), the coupling is incomplete. Drain the solution and repeat the coupling step with a fresh solution of activated amino acid.
-
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
Protocol 3: Final Cleavage and Deprotection
Rationale: Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and any acid-labile side-chain protecting groups must be removed. A strong acid, Trifluoroacetic acid (TFA), is used for this purpose. Scavengers are included in the cleavage "cocktail" to prevent re-attachment of reactive carbocations to sensitive residues.
Materials:
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Dry Peptide-Resin
-
Cold Diethyl Ether
Procedure:
-
Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Add the TFA solution dropwise into a Falcon tube containing a large volume (~40 mL) of ice-cold diethyl ether. A white precipitate of the crude peptide will form.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold ether to remove residual scavengers and organic impurities.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Troubleshooting and Expert Insights
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the β-amino acid; poor resin swelling; low-quality reagents. | 1. Double the coupling time. 2. Perform a second coupling (double couple). 3. Ensure resin is fully swelled before the first deprotection. 4. Use fresh, high-quality HATU and DIPEA. |
| Low Yield After Cleavage | Incomplete final coupling; premature chain termination (capping); acid-labile linker instability. | 1. Confirm final coupling with a Kaiser test before cleavage. 2. If difficult sequences are known, consider capping unreacted amines with acetic anhydride after each coupling. 3. Ensure the correct cleavage cocktail is used for the resin type. |
| Extra Peaks in HPLC of Crude Product | Deletion sequences (from incomplete coupling); side reactions during cleavage. | 1. Optimize coupling efficiency as described above. 2. Ensure the cleavage cocktail contains appropriate scavengers for the amino acids in your sequence. 3. Minimize cleavage time to what is necessary. |
Conclusion
3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is a valuable building block for the synthesis of peptidomimetics with enhanced stability and unique structural properties. While its incorporation requires slight modifications to standard SPPS protocols—namely, the use of potent activation agents and extended coupling times—it follows the same fundamental principles. By adhering to the detailed protocols and validation checkpoints outlined in this guide, researchers can reliably integrate this and other β-amino acids into their peptide designs, paving the way for the development of next-generation therapeutic agents.[14]
References
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Introduction to Peptide Synthesis.PMC - NIH.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Source not explicitly named, likely a commercial guide].
- 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid | CAS 72071-75-1.Santa Cruz Biotechnology.
-
3-amino-3-benzo[2][15]dioxol-5-yl-propionic acid AldrichCPR. Sigma-Aldrich.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[Source not explicitly named, likely a university protocol].
-
3-Amino-3-(benzo[d][2][15]dioxol-5-yl)propanoic acid. Sigma-Aldrich.
- Solid Phase Peptide Synthesis (SPPS) explained.Bachem.
- SYNTHESIS NOTES.Aapptec Peptides.
- Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Comb
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Luxembourg Bio Technologies.
- Peptidomimetics as next – generation therapeutic applications.[Source not explicitly named, likely a journal article].
- Enantioselective Synthesis of β-amino acids: A Review.Hilaris Publisher.
- Protein Synthesis with Ribosomes Selected for the Incorpor
- Beta-peptide.Bionity.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-peptide [bionity.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. scbt.com [scbt.com]
- 7. 3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid | 129042-60-0 [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
Antimicrobial activity screening of 3-Amino-3-benzodioxol-5-yl-propionic acid
Topic: Antimicrobial Activity Screening of 3-Amino-3-benzodioxol-5-yl-propionic acid
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Compounds with unique scaffolds, such as β-amino acid derivatives, represent a promising avenue for exploration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the antimicrobial potential of 3-Amino-3-benzodioxol-5-yl-propionic acid , a compound of interest due to its structural features. We present a tiered, logic-driven workflow, beginning with qualitative screening via the Kirby-Bauer disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution assay, and culminating in the assessment of bactericidal activity through the Minimum Bactericidal Concentration (MBC) test. These protocols are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[2][3]
Introduction: The Rationale for Screening Novel Chemical Entities
The discovery of penicillin marked a revolution in medicine, yet the subsequent rise of multidrug-resistant (MDR) pathogens threatens to return us to a pre-antibiotic era.[4] The pipeline for new antimicrobials is sparse, compelling the scientific community to investigate novel chemical classes that may act via unexploited mechanisms of action.[5] β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their biological activity and presence in natural products.[6]
3-Amino-3-benzodioxol-5-yl-propionic acid (CAS 72071-75-1) is a synthetic compound featuring a β-amino acid core and a benzodioxole moiety.[7] While this structure is intriguing, its antimicrobial properties have not been extensively reported, making it a prime candidate for systematic screening. The methodologies detailed herein provide a robust framework for elucidating its potential spectrum of activity and potency, a critical first step in the drug discovery cascade.
Experimental Strategy: A Three-Tiered Screening Workflow
A successful screening campaign efficiently identifies promising candidates while minimizing resource expenditure. Our proposed workflow follows a logical progression from a broad qualitative assessment to precise quantitative evaluation.
Caption: A workflow for antimicrobial screening of a novel compound.
Protocol I: Kirby-Bauer Disk Diffusion for Qualitative Screening
The disk diffusion method is a cost-effective and widely used technique for preliminary screening of antimicrobial activity.[8] It relies on the principle that the test compound will diffuse from a saturated paper disk into an agar medium, creating a concentration gradient.[9] If the compound is effective against the test microorganism, a clear zone of no growth—the zone of inhibition (ZOI)—will appear around the disk.[10]
Materials
-
Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm)
-
3-Amino-3-benzodioxol-5-yl-propionic acid
-
Sterile solvent (e.g., DMSO, water, ethanol)
-
Sterile blank paper disks (6 mm diameter)
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Tryptic Soy Broth (TSB) or other suitable broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Ampicillin)
-
Negative control disks (impregnated with solvent only)
-
Incubator (35-37°C)
-
Calipers or ruler
Step-by-Step Methodology
-
Compound Preparation: Prepare a stock solution of 3-Amino-3-benzodioxol-5-yl-propionic acid at a high concentration (e.g., 10 mg/mL) in a suitable sterile solvent. Note: A solubility test should be performed first to determine the best solvent that does not possess intrinsic antimicrobial activity.
-
Disk Impregnation: Aseptically apply a defined volume (e.g., 10 µL) of the compound stock solution onto sterile blank paper disks and allow them to dry completely in a sterile environment. This will result in a known amount of compound per disk (e.g., 100 µ g/disk ). Prepare solvent-only disks for the negative control.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, pick several colonies of the test microorganism and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.[9] Swab the entire surface of an MHA plate uniformly in three directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.[9]
-
Disk Application: Aseptically place the impregnated compound disks, positive control disks, and negative control disks onto the inoculated agar surface. Ensure disks are placed at least 24 mm apart and press gently to ensure complete contact with the agar.[9]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours (up to 24-48 hours for fungi like C. albicans).
-
Result Interpretation: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm). The presence of a clear zone indicates antimicrobial activity.[11]
Protocol II: Broth Microdilution for MIC Determination
The broth microdilution assay is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after overnight incubation.[13][14] This method provides a quantitative measure of the compound's potency.
Materials
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Compound stock solution (as prepared in 3.2.1)
-
Standardized microbial inoculum (as prepared in 3.2.3, then diluted in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL)
-
Multichannel pipette
-
Positive control antibiotic (with known MIC for QC strains)
-
Plate reader (optional, for OD measurements)
Step-by-Step Methodology
-
Plate Setup: Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the wells in column 1. This results in a total volume of 200 µL.
-
Serial Dilution: Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient.
-
Controls:
-
Column 11 (Growth Control): These wells contain 100 µL of CAMHB and will be inoculated but will receive no compound.
-
Column 12 (Sterility Control): These wells contain 100 µL of CAMHB only and will not be inoculated.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum (~5 x 10⁵ CFU/mL) to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each test well is 200 µL, and the final inoculum concentration is ~2.5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[13] This can be assessed by eye or with the aid of a plate reader measuring optical density (e.g., at 600 nm).[15] The growth control (column 11) must show clear turbidity, and the sterility control (column 12) must remain clear.
Protocol III: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a crucial follow-up to the MIC assay, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[12] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[1][16]
Materials
-
MIC plate from Protocol II
-
Sterile MHA plates
-
Micropipette and sterile tips
Step-by-Step Methodology
-
Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth. Also, include the growth control well.
-
Plating: Mix the contents of each selected well thoroughly. Aseptically pipette a small, defined volume (e.g., 10-100 µL) from each of these wells and plate it onto a fresh MHA plate. Spread the aliquot evenly across the surface.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤500 CFU/mL).[16] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[16]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format for easy comparison. The following table provides a template for presenting the screening results.
| Test Microorganism | Strain ID | Disk Diffusion ZOI (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 25923 | 22 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 15 | 32 | >128 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa | ATCC 27853 | 7 | >128 | >128 | - | Resistant |
| Candida albicans | ATCC 90028 | 18 | 16 | 32 | 2 | Fungicidal |
| Control Antibiotic | (e.g., Ciprofloxacin) | (Expected Range) | (Expected Range) | N/A | N/A | (QC Pass/Fail) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a validated, step-by-step framework for the initial antimicrobial screening of 3-Amino-3-benzodioxol-5-yl-propionic acid. By following this tiered approach—from qualitative disk diffusion to quantitative MIC and MBC determination—researchers can generate reliable and reproducible data on the compound's spectrum of activity and potency. Adherence to established standards, such as those from CLSI, and the meticulous use of controls are paramount for ensuring the trustworthiness of the results.[17] The insights gained from these protocols will be foundational for any further investigation into this compound's mechanism of action, toxicity, and potential as a future therapeutic agent.
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
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3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (n.d.). MDPI. [Link]
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Khan, F., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]
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Minimum inhibitory concentration. (n.d.). Wikipedia. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
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Application Note & Protocol: In Vitro Evaluation of 3-Amino-3-benzodioxol-5-yl-propionic acid's Antibacterial Efficacy
Foreword: The Rationale for Investigating a Novel β-Amino Acid
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities for potential therapeutic applications. The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial effects.[1][2][3][4] Concurrently, β-amino acids and their derivatives represent a class of compounds with significant potential in medicinal chemistry, with some demonstrating notable antimicrobial properties.[5][6] This application note details a comprehensive in vitro testing protocol for a novel compound, 3-Amino-3-benzodioxol-5-yl-propionic acid, which strategically combines these two promising structural features. The described methodologies are designed to rigorously assess its potential as a new antibacterial agent.
Introduction to the Test Compound
3-Amino-3-benzodioxol-5-yl-propionic acid is a synthetic β-amino acid derivative. Its structure is characterized by the presence of a 1,3-benzodioxole ring system.
Compound Details:
| Property | Value |
| IUPAC Name | 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.2 g/mol |
| Appearance | White crystalline powder |
| Storage | Sealed, dry, at low temperature, and protected from light |
Core Principles of In Vitro Antibacterial Susceptibility Testing
The primary objective of in vitro antibacterial susceptibility testing is to determine the efficacy of a compound against various bacterial strains.[1] This is fundamentally achieved by exposing a standardized bacterial population to a range of concentrations of the test compound and observing the impact on bacterial growth and viability. The protocols outlined herein adhere to the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[7][8][9]
Three complementary assays form the cornerstone of this investigation:
-
Minimum Inhibitory Concentration (MIC): This assay identifies the lowest concentration of the test compound that inhibits the visible growth of a microorganism after a defined incubation period.[10] It is a quantitative measure of the compound's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): Following the MIC assay, the MBC test determines the lowest concentration of the compound required to kill 99.9% of the initial bacterial inoculum.[11][12][13] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Kirby-Bauer Disk Diffusion Test: This is a qualitative or semi-quantitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with the test organism. The resulting zone of growth inhibition around the disk provides a preliminary assessment of the compound's antibacterial activity.
Recommended Bacterial Strains for Initial Screening
A panel of clinically relevant and well-characterized bacterial strains should be used for the initial screening. This panel should include representatives of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Gram Status | Clinical Relevance |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | Common cause of skin, soft tissue, and bloodstream infections. |
| Enterococcus faecalis (e.g., ATCC 29212) | Gram-positive | Associated with urinary tract and wound infections. |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | A frequent cause of urinary tract infections and gastroenteritis. |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | An opportunistic pathogen known for causing hospital-acquired infections. |
Experimental Protocols
Preparation of Stock Solution and Media
Causality: The accurate preparation of the test compound's stock solution is critical for the reliability of the subsequent dilution series. A high-concentration, sterile stock ensures that the final concentrations in the assay are precise and free from contamination. The choice of Mueller-Hinton medium is based on CLSI guidelines, as it is a standardized medium for susceptibility testing with low levels of inhibitors that could interfere with the results.[3]
Protocol:
-
Accurately weigh a sufficient amount of 3-Amino-3-benzodioxol-5-yl-propionic acid powder.
-
Dissolve the compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide - DMSO, depending on solubility). If using DMSO, ensure the final concentration in the assay does not exceed levels that affect bacterial growth (typically <1%).
-
Prepare a stock solution at a high concentration (e.g., 1024 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.
-
Prepare Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
Trustworthiness: This protocol employs a standardized bacterial inoculum and includes positive and negative controls to validate the assay. The use of a 96-well plate format allows for high-throughput screening and replication.
Workflow Diagram:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate. Add 100 µL of the stock solution of the test compound to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11). This will bring the total volume in each well to 100 µL and dilute the compound concentrations to the final test range.
-
Controls:
-
Growth Control (Positive Control): Well 11 should contain 50 µL of MHB and 50 µL of the bacterial inoculum.
-
Sterility Control (Negative Control): Well 12 should contain 100 µL of sterile MHB only.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Minimum Bactericidal Concentration (MBC) Assay
Expertise & Experience: The MBC assay is a crucial follow-up to the MIC, as it differentiates between compounds that merely inhibit growth and those that actively kill bacteria. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[13]
Workflow Diagram:
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Protocol:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
Homogenize the contents of these wells.
-
Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10 µL) from each clear well onto a sterile MHA plate.
-
Also, plate a sample from the growth control well to confirm the initial inoculum count.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[11][13]
Kirby-Bauer Disk Diffusion Assay
Authoritative Grounding: This method is standardized by CLSI and provides a rapid, visual assessment of susceptibility. The size of the zone of inhibition is influenced by the compound's diffusion rate in agar and its antimicrobial potency.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage. Allow the plate to dry for 3-5 minutes.
-
Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of 3-Amino-3-benzodioxol-5-yl-propionic acid. Aseptically place the disks onto the inoculated MHA plate, ensuring firm contact with the agar.
-
Place a control disk impregnated with a known antibiotic (e.g., gentamicin for Gram-negatives, vancomycin for Gram-positives) on the same plate.
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.
-
Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of susceptible, intermediate, or resistant would require the establishment of standardized zone diameter breakpoints for this specific compound, which is beyond the scope of this initial screening. However, the relative zone sizes can be used to compare the activity against different bacterial strains.
Data Presentation and Interpretation
Quantitative data from the MIC and MBC assays should be summarized in a clear, tabular format.
Table 1: Hypothetical MIC and MBC Data for 3-Amino-3-benzodioxol-5-yl-propionic acid
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 29213 | 16 | 32 | Bactericidal (2) |
| E. faecalis ATCC 29212 | 32 | 128 | Bacteriostatic (>4) |
| E. coli ATCC 25922 | 64 | >256 | Low Activity |
| P. aeruginosa ATCC 27853 | >256 | >256 | Inactive |
| Positive Control (e.g., Ciprofloxacin) | 0.5 | 1 | Bactericidal (2) |
Table 2: Hypothetical Kirby-Bauer Zone of Inhibition Data
| Bacterial Strain | Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | 18 |
| E. faecalis ATCC 29212 | 14 |
| E. coli ATCC 25922 | 8 |
| P. aeruginosa ATCC 27853 | 6 (No zone) |
| Positive Control (e.g., Ciprofloxacin 5 µg) | 25 |
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro evaluation of the antibacterial properties of 3-Amino-3-benzodioxol-5-yl-propionic acid. The data generated from these protocols will establish whether the compound exhibits bacteriostatic or bactericidal activity and will define its spectrum of activity against key bacterial pathogens. Positive results from this initial screening would warrant further investigation, including time-kill kinetic studies, mechanism of action studies, and testing against a broader panel of clinical isolates, including multi-drug resistant strains.
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- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Antidiabetic Potential of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid and its derivatives as potential novel therapeutic agents for the management of diabetes mellitus. The 1,3-benzodioxole moiety, a structure found in various biologically active natural products, has garnered significant interest in medicinal chemistry.[1][2] When incorporated into a β-amino acid framework, it presents a unique scaffold for the development of new antidiabetic drugs. These application notes will detail the rationale behind exploring these compounds, outline protocols for their chemical synthesis, and provide step-by-step methodologies for in vitro and in vivo evaluation of their antidiabetic efficacy. Potential mechanisms of action, including the inhibition of key enzymes such as α-amylase and α-glucosidase, are also discussed.
Introduction: The Therapeutic Promise of Benzodioxole-Containing β-Amino Acids
The global prevalence of diabetes mellitus necessitates the urgent development of novel and effective antidiabetic agents. The 1,3-benzodioxole core structure, present in natural compounds like safrole, has been identified as a pharmacophore in a variety of biologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a broad range of therapeutic activities, including antidiabetic properties.[1][3]
β-amino acids and their derivatives are also recognized for their diverse biological activities and are integral components in the design of peptidomimetics and other therapeutic agents. The integration of the benzodioxole motif with a β-amino acid structure, specifically 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, offers a promising avenue for the discovery of new drugs for diabetes. The structural rigidity of the benzodioxole group combined with the functional versatility of the β-amino acid can lead to compounds with high specificity and efficacy for diabetes-related targets.
This guide provides a foundational framework for researchers to synthesize and evaluate the antidiabetic potential of this novel class of compounds.
Synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid Derivatives
The synthesis of the target compounds can be achieved through a multi-step process, starting from commercially available precursors. A general synthetic route is proposed below, which can be adapted and optimized for the generation of a library of derivatives with diverse substitutions.
General Synthetic Protocol
A plausible synthetic route involves the reaction of a benzodioxole-containing starting material with appropriate reagents to introduce the amino and propionic acid functionalities.[4][5] While a specific protocol for the title compound and its derivatives is not extensively reported, a general approach can be adapted from the synthesis of similar structures.[4][5]
Step 1: Synthesis of a Chalcone Precursor
-
Dissolve piperonal (3,4-methylenedioxybenzaldehyde) in a suitable solvent such as ethanol.
-
Add an equimolar amount of a substituted acetophenone.
-
Slowly add a catalytic amount of a strong base (e.g., sodium hydroxide solution) at room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash with water, and recrystallize the product from a suitable solvent.
Step 2: Michael Addition of an Amine
-
Dissolve the synthesized chalcone in a polar solvent like methanol.
-
Add an excess of a primary or secondary amine.
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure and purify the resulting β-amino ketone by column chromatography.
Step 3: Oxidation to the Carboxylic Acid
-
Dissolve the β-amino ketone in a suitable solvent mixture (e.g., acetonitrile, carbon tetrachloride, and water).
-
Add a catalytic amount of ruthenium(III) chloride hydrate and an excess of sodium periodate.
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid derivative by column chromatography or recrystallization.
Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Evaluation of Antidiabetic Potential
In vitro assays are crucial for the initial screening of compounds to determine their biological activity and to elucidate their mechanism of action.[6][7]
Inhibition of Carbohydrate-Digesting Enzymes
3.1.1. α-Amylase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit α-amylase, an enzyme that breaks down starch into smaller sugars. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a lower postprandial glucose level.
-
Protocol:
-
Prepare a solution of porcine pancreatic α-amylase in phosphate buffer (pH 6.9).
-
Prepare a 1% starch solution in the same buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the starch solution and incubate for a further 30 minutes at 37°C.
-
Stop the reaction by adding dinitrosalicylic acid (DNSA) reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
After cooling, measure the absorbance at 540 nm.
-
Acarbose can be used as a positive control.
-
Calculate the percentage of inhibition and the IC50 value.[3]
-
3.1.2. α-Glucosidase Inhibition Assay
-
Principle: This assay determines the inhibitory effect of the compounds on α-glucosidase, an enzyme that hydrolyzes terminal, non-reducing 1,4-linked alpha-glucose residues to release a single alpha-glucose molecule. Its inhibition slows down the absorption of glucose from the small intestine.
-
Protocol:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG solution and incubate for 20 minutes at 37°C.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Acarbose can be used as a positive control.
-
Calculate the percentage of inhibition and the IC50 value.[8][9]
-
Glucose Uptake Assay in Adipocytes
-
Principle: This cell-based assay measures the ability of the test compounds to stimulate glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes. Enhanced glucose uptake by peripheral tissues is a key mechanism for lowering blood glucose levels.[7]
-
Protocol:
-
Culture and differentiate 3T3-L1 pre-adipocytes into mature adipocytes.
-
Seed the mature adipocytes in a 96-well plate.
-
Starve the cells in serum-free DMEM for 2-3 hours.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Treat the cells with various concentrations of the test compound or insulin (positive control) for 30 minutes.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 10-15 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Quantify the amount of glucose uptake and compare it to the control groups.
-
Potential Mechanisms of Action
Beyond enzyme inhibition, 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid derivatives may exert their antidiabetic effects through various other mechanisms.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is an enzyme that inactivates incretin hormones like GLP-1 and GIP, which are responsible for stimulating insulin secretion in a glucose-dependent manner.[10][11] Inhibition of DPP-4 prolongs the action of these incretins, leading to improved glycemic control.[10][12] The β-amino acid scaffold is a known feature of some DPP-4 inhibitors, suggesting that the title compounds could potentially act through this mechanism.[13]
Workflow for Investigating DPP-4 Inhibition:
Caption: Workflow for DPP-4 Inhibition Studies.
G Protein-Coupled Receptor 40 (GPR40) Agonism
GPR40 (also known as FFAR1) is a receptor highly expressed in pancreatic β-cells that is activated by free fatty acids, leading to glucose-stimulated insulin secretion.[14][15] Propanoic acid derivatives have been identified as potent GPR40 agonists, making this a plausible target for the title compounds.[14][16]
Signaling Pathway for GPR40 Agonism:
Caption: GPR40 Agonist Signaling Pathway.
In Vivo Efficacy Studies
Promising compounds identified from in vitro screening should be further evaluated in animal models of diabetes to assess their in vivo efficacy and safety.[17][18][19]
Animal Models of Diabetes
-
Streptozotocin (STZ)-Induced Diabetic Rodents: A widely used model for type 1 and, with a high-fat diet, for type 2 diabetes.[3][20] STZ is a toxin that selectively destroys pancreatic β-cells.
-
Genetic Models: db/db mice or Zucker Diabetic Fatty (ZDF) rats are genetic models of obesity and type 2 diabetes.[19]
Protocol for Evaluating Antidiabetic Efficacy in STZ-Induced Diabetic Mice
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 150 mg/kg) to adult male mice. Monitor blood glucose levels, and mice with fasting blood glucose above 250 mg/dL are considered diabetic.[3]
-
Animal Grouping:
-
Group 1: Normal control (non-diabetic, vehicle-treated).
-
Group 2: Diabetic control (diabetic, vehicle-treated).
-
Group 3: Positive control (diabetic, treated with a standard antidiabetic drug like metformin or glibenclamide).
-
Group 4 onwards: Test groups (diabetic, treated with different doses of the synthesized compounds).
-
-
Treatment: Administer the test compounds and controls orally or via intraperitoneal injection daily for a specified period (e.g., 14 or 28 days).
-
Monitoring:
-
Body Weight: Record body weight every other day.
-
Fasting Blood Glucose: Measure fasting blood glucose levels periodically (e.g., weekly) from tail vein blood using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period to assess glucose disposal.
-
-
Biochemical Analysis: At the end of the study, collect blood and tissues for the analysis of:
-
Serum insulin levels.
-
Lipid profile (total cholesterol, triglycerides, HDL, LDL).
-
Liver and kidney function markers.
-
-
Histopathology: Examine the pancreas for any changes in islet morphology and β-cell mass.
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis, such as one-way ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed effects.
Table 1: Hypothetical In Vitro Activity of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid Derivatives
| Compound | α-Amylase Inhibition IC50 (µM) | α-Glucosidase Inhibition IC50 (µM) | DPP-4 Inhibition IC50 (µM) | GPR40 Agonism EC50 (µM) |
| Derivative 1 | 15.2 ± 1.8 | 8.5 ± 0.9 | > 100 | 2.1 ± 0.3 |
| Derivative 2 | 25.6 ± 2.5 | 12.1 ± 1.3 | 5.7 ± 0.6 | > 100 |
| Acarbose | 5.8 ± 0.5 | 2.1 ± 0.2 | N/A | N/A |
| Sitagliptin | N/A | N/A | 0.02 ± 0.003 | N/A |
Table 2: Hypothetical In Vivo Efficacy of a Lead Compound in STZ-Induced Diabetic Mice
| Treatment Group | Initial Fasting Blood Glucose (mg/dL) | Final Fasting Blood Glucose (mg/dL) | % Reduction in Blood Glucose |
| Diabetic Control | 350 ± 25 | 380 ± 30 | -8.6% |
| Metformin (200 mg/kg) | 345 ± 28 | 180 ± 15 | 47.8% |
| Lead Compound (50 mg/kg) | 355 ± 22 | 210 ± 18 | 40.8% |
Conclusion
The exploration of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid derivatives represents a promising strategy in the quest for novel antidiabetic agents. The protocols outlined in this document provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. A systematic investigation, as described, will enable researchers to identify lead candidates and elucidate their mechanisms of action, ultimately contributing to the development of new therapies for diabetes.
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Application Notes & Protocols: Characterizing Novel Benzodioxole Derivatives as Auxin Receptor Agonists
An in-depth guide for researchers, scientists, and drug development professionals on the application and study of 3-Amino-3-benzodioxol-5-yl-propionic acid and related compounds as potential auxin receptor agonists.
Authored by: A Senior Application Scientist
Introduction: The Quest for Novel Auxin Agonists
The phytohormone auxin is a central regulator of plant growth and development, orchestrating processes from root initiation and cell elongation to fruit development and apical dominance.[1] The discovery of the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins as the primary auxin receptors has revolutionized our understanding of auxin signaling.[2][3] Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB proteins and Aux/IAA transcriptional repressors, leading to the degradation of the latter and the subsequent activation of auxin-responsive genes.[4][5]
This mechanism presents a valuable target for the development of synthetic auxin agonists with potential applications in agriculture and horticulture. The benzodioxole scaffold has emerged as a promising starting point for the design of such molecules. While the specific compound 3-Amino-3-benzodioxol-5-yl-propionic acid is commercially available, its activity as an auxin agonist is not yet extensively documented in peer-reviewed literature.[6][7] However, recent studies have highlighted a related class of compounds, N-(benzo[d][2][8]dioxol-5-yl)-2-(one-benzylthio) acetamides, as potent auxin receptor agonists.[9][10] Notably, a compound from this series, designated K-10, has been shown to effectively promote root growth in both Arabidopsis thaliana and Oryza sativa by directly targeting the TIR1 auxin receptor.[9][10]
These findings underscore the potential of the benzodioxole moiety in designing novel plant growth regulators. This guide provides a comprehensive overview of the mechanism of action of such compounds and detailed protocols for their characterization as auxin receptor agonists, using the research on K-10 as a foundational example.
The Molecular Mechanism: How Benzodioxole Derivatives Hijack the Auxin Signaling Pathway
The canonical auxin signaling pathway is a well-established cascade of molecular events that translates the auxin signal into a transcriptional response. Understanding this pathway is crucial for contextualizing the action of synthetic agonists.
In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[4] When auxin is present, it binds to the TIR1/AFB receptor, a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[11] This binding event stabilizes the interaction between TIR1/AFB and the degron motif of an Aux/IAA protein.[5] The SCFTIR1/AFB complex then ubiquitinates the Aux/IAA protein, targeting it for degradation by the 26S proteasome.[4] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the transcription of target genes, ultimately leading to a physiological response.[4][11]
Novel benzodioxole derivatives, such as K-10, are proposed to function as auxin mimics.[9][10] Molecular docking studies suggest that these compounds can fit into the auxin-binding pocket of the TIR1 receptor, thereby facilitating the formation of the TIR1-Aux/IAA co-receptor complex and triggering the downstream signaling cascade.[9][10]
Caption: Figure 1: Mechanism of Auxin Signaling.
Compound Profile: 3-Amino-3-benzodioxol-5-yl-propionic acid
While the primary focus of the experimental protocols will be on the functional characterization of potential auxin agonists, it is important to have basic information about the test compound.
| Property | 3-Amino-3-benzodioxol-5-yl-propionic acid |
| Molecular Formula | C₁₀H₁₁NO₄[6] |
| Molecular Weight | 209.20 g/mol [6] |
| CAS Number | 72028-62-7[7] |
| Physical Form | Solid, white crystalline powder[6][7] |
| Solubility | Information not widely available. Empirical testing in DMSO and ethanol is recommended for stock solution preparation. |
| Purity | ≥98% (typical)[7] |
Experimental Protocols: A Step-by-Step Guide to Characterization
The following protocols provide a comprehensive workflow for evaluating a novel compound, such as a benzodioxole derivative, for auxin-like activity.
Caption: Figure 2: Experimental Workflow.
Protocol 1: In Vitro TIR1-Aux/IAA Co-receptor Binding Assay
Objective: To determine if the test compound can promote the interaction between the TIR1 auxin receptor and an Aux/IAA protein in a purified system. This assay directly assesses target engagement.[2][3]
Materials:
-
Purified recombinant TIR1 protein
-
Purified recombinant Aux/IAA protein (e.g., IAA7) with a tag (e.g., His-tag, GST-tag)
-
Test compound (e.g., 3-Amino-3-benzodioxol-5-yl-propionic acid)
-
Positive control: Indole-3-acetic acid (IAA)
-
Negative control: Vehicle (e.g., DMSO)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)
-
96-well microplates (e.g., nickel-coated for His-tag capture)
-
Detection antibody (e.g., anti-GST-HRP)
-
Substrate for detection (e.g., TMB)
-
Plate reader
Procedure:
-
Immobilization: Coat the wells of a 96-well plate with the tagged Aux/IAA protein according to the plate manufacturer's instructions. Wash the wells with assay buffer to remove unbound protein.
-
Binding Reaction: Prepare a reaction mixture containing the TIR1 protein and the test compound at various concentrations in assay buffer. Also prepare positive (with IAA) and negative (with vehicle) control reactions.
-
Incubation: Add the reaction mixtures to the wells containing the immobilized Aux/IAA protein. Incubate for 1-2 hours at room temperature with gentle shaking to allow for the formation of the TIR1-Aux/IAA complex.
-
Washing: Wash the wells thoroughly with assay buffer to remove any unbound TIR1 protein.
-
Detection: Add the detection antibody (conjugated to an enzyme like HRP) that specifically recognizes the TIR1 protein. Incubate for 1 hour at room temperature.
-
Signal Generation: Wash the wells again to remove unbound detection antibody. Add the enzyme substrate and incubate until a color change is observed. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of TIR1 bound to the Aux/IAA protein.
Causality Insight: A higher signal in the presence of the test compound compared to the negative control indicates that the compound promotes the interaction between TIR1 and Aux/IAA, mimicking the action of auxin.
Protocol 2: DR5-Based Reporter Gene Assay in Protoplasts or Stable Lines
Objective: To assess whether the test compound can induce the transcription of auxin-responsive genes in a cellular context. The DR5 promoter is a synthetic promoter containing multiple auxin response elements (AuxREs) that drives the expression of a reporter gene (e.g., GUS or luciferase) in response to auxin.[12][13]
Materials:
-
Arabidopsis thaliana seedlings or cell culture stably transformed with a DR5::GUS or DR5::Luciferase construct.
-
Test compound
-
Positive control: IAA or 1-Naphthaleneacetic acid (NAA)
-
Negative control: Vehicle (DMSO)
-
Appropriate growth media (e.g., MS medium)
-
For GUS assay: GUS staining solution (X-Gluc) or MUG assay buffer for fluorometric quantification.[14]
-
For Luciferase assay: Luciferin substrate and a luminometer.
Procedure:
-
Treatment: Grow DR5 reporter seedlings for 5-7 days on MS agar plates. Transfer the seedlings to liquid MS medium containing various concentrations of the test compound, IAA, or vehicle. Incubate for 6-24 hours.
-
GUS Staining (Qualitative):
-
Submerge the seedlings in GUS staining solution.
-
Incubate at 37°C overnight.
-
Destain with 70% ethanol.
-
Observe the blue staining pattern under a microscope.
-
-
GUS Fluorometric Assay (Quantitative):
-
Homogenize the treated seedlings in an extraction buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Add the supernatant to a reaction buffer containing 4-methylumbelliferyl-β-D-glucuronide (MUG).
-
Measure the fluorescence over time using a fluorometer.[14]
-
-
Luciferase Assay (Quantitative):
-
Homogenize the treated seedlings and add the luciferin substrate.
-
Immediately measure the luminescence using a luminometer.
-
Causality Insight: An increase in reporter gene expression (blue staining, fluorescence, or luminescence) in response to the test compound demonstrates that it can activate the auxin signaling pathway within the cell, leading to a transcriptional response.[9][10]
Protocol 3: Root Elongation and Lateral Root Formation Assay
Objective: To evaluate the physiological effects of the test compound on plant development, specifically on root architecture, which is highly sensitive to auxin levels.[15][16]
Materials:
-
Arabidopsis thaliana seeds (Col-0 is a common wild-type).
-
Square petri plates with MS agar medium.
-
Test compound, IAA, and vehicle (DMSO).
-
Ruler and a high-resolution scanner or camera.
Procedure:
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on MS agar plates containing a concentration gradient of the test compound, IAA (as a positive control), and a vehicle-only control.
-
Vernalization and Growth: Store the plates at 4°C for 2-3 days to synchronize germination. Then, place the plates vertically in a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.
-
Primary Root Measurement: After 7-10 days, scan the plates and measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).
-
Lateral Root Counting: Count the number of emerged lateral roots per seedling.
-
Data Analysis: For each concentration of the test compound, calculate the average primary root length and the average number of lateral roots.
Causality Insight: Auxin has a dose-dependent effect on root growth. Low concentrations typically promote root elongation and lateral root formation, while high concentrations are inhibitory to primary root elongation but may still promote lateral root initiation.[16][17] A compound that elicits these characteristic responses is likely acting as an auxin agonist.
Data Analysis and Interpretation
The data from the above experiments should be analyzed to determine the efficacy and potency of the test compound as an auxin agonist.
| Assay | Parameter Measured | Expected Outcome for an Auxin Agonist |
| In Vitro Binding Assay | Signal Intensity (e.g., Absorbance) | Dose-dependent increase in signal, indicating enhanced TIR1-Aux/IAA interaction. |
| DR5 Reporter Assay | Reporter Activity (GUS/Luc) | Dose-dependent increase in reporter gene expression. |
| Root Elongation Assay | Primary Root Length (mm) | Biphasic response: promotion at low concentrations, inhibition at high concentrations.[16] |
| Lateral Root Assay | Number of Lateral Roots | General promotion of lateral root formation. |
Conclusion
The protocols outlined in this guide provide a robust framework for the identification and characterization of novel auxin receptor agonists based on the benzodioxole scaffold. By employing a multi-tiered approach that spans from in vitro biochemical assays to whole-plant physiological studies, researchers can gain a comprehensive understanding of the mechanism of action and potential applications of these compounds. The discovery of potent and selective auxin agonists holds significant promise for the development of next-generation plant growth regulators that can enhance agricultural productivity and sustainability.
References
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- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). NIH.
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(S)-2-amino-3-(benzo[d][2][8]dioxol-5-yl)propanoic acid. Echemi.
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3-amino-3-benzo[2][8]dioxol-5-yl-propionic acid AldrichCPR. Sigma-Aldrich.
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(S)-2-Amino-3-(benzo[D][2][8]dioxol-5-YL)propanoic acid. PubChem.
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Application Notes and Protocols: Evaluating 3-Amino-3-benzodioxol-5-yl-propionic acid for Root Growth Promotion
Introduction: The Quest for Novel Root Growth Modulators
The architecture of a plant's root system is a critical determinant of its ability to acquire water and essential nutrients, anchor itself, and ultimately, its overall health and yield.[1] The development of this complex system is orchestrated by a network of phytohormones, with auxin playing a central role in nearly every aspect of root morphogenesis, from primary root elongation to the formation of lateral roots.[1][2] The discovery and characterization of novel compounds that can modulate auxin signaling pathways hold immense potential for agricultural and horticultural applications, offering new tools to enhance crop resilience and productivity.[3]
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on how to design and execute a robust root growth promotion assay to investigate the bioactivity of 3-Amino-3-benzodioxol-5-yl-propionic acid . While direct studies on this specific molecule's effect on phytophysiology are nascent, its structural features, particularly the benzodioxole moiety, are present in other compounds that have been shown to interact with the auxin signaling pathway.[4][5] For instance, a novel class of N-(benzo[d][6][7]dioxol-5-yl)-2-(one-benzylthio) acetamides were identified as potent auxin receptor agonists that significantly promote root growth in both Arabidopsis thaliana and rice.[4][5]
These application notes will therefore provide a comprehensive framework to systematically evaluate the potential of 3-Amino-3-benzodioxol-5-yl-propionic acid as a novel plant growth regulator. We will detail a validated in vitro assay using the model organism Arabidopsis thaliana, outline methods for data acquisition and analysis, and discuss a plausible mechanism of action centered on the canonical auxin signaling pathway.
Compound Profile: 3-Amino-3-benzodioxol-5-yl-propionic acid
| Parameter | Value | Source |
| IUPAC Name | 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid | [7] |
| CAS Number | 72071-75-1 | [7] |
| Molecular Formula | C₁₀H₁₁NO₄ | [7][8] |
| Molecular Weight | 209.20 g/mol | [7][8] |
| Physical Form | Solid | [8] |
Experimental Protocol: In Vitro Root Growth Promotion Assay using Arabidopsis thaliana
This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the reliability of the experimental results. The model organism, Arabidopsis thaliana (ecotype Columbia-0), is chosen for its rapid life cycle, well-characterized genetics, and sensitivity in root growth assays.[9][10][11]
I. Materials and Reagents
-
Plant Material: Arabidopsis thaliana (Col-0) seeds.
-
Test Compound: 3-Amino-3-benzodioxol-5-yl-propionic acid (CAS 72071-75-1).
-
Growth Medium: Murashige and Skoog (MS) medium with vitamins, supplemented with sucrose (1% w/v) and solidified with plant-grade agar (0.8% w/v). The pH should be adjusted to 5.7 before autoclaving.[10]
-
Solvent: Dimethyl sulfoxide (DMSO) for preparing the stock solution of the test compound.
-
Positive Control: Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA).
-
Sterilization Supplies: 70% (v/v) ethanol, 1% (v/v) sodium hypochlorite solution with 0.05% (v/v) Tween-20, sterile distilled water, sterile filter paper.
-
Labware: Petri dishes (100 x 15 mm), sterile pipette tips, microcentrifuge tubes, sterile forceps.
-
Equipment: Laminar flow hood, autoclave, growth chamber with controlled light and temperature, digital scanner or camera, image analysis software (e.g., ImageJ).
II. Experimental Workflow
Caption: Experimental workflow for the Arabidopsis thaliana root growth assay.
III. Step-by-Step Methodology
1. Preparation of Test Compound Stock Solution:
- Dissolve 3-Amino-3-benzodioxol-5-yl-propionic acid in DMSO to prepare a 10 mM stock solution.
- Prepare a 1 mM stock solution of the positive control (IAA or NAA) in DMSO.
- Causality: DMSO is used as a solvent due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to plants at the final concentrations used.
2. Preparation of Growth Media:
- Prepare MS medium according to the manufacturer's instructions.
- Aliquot the molten MS medium into separate sterile containers for each treatment condition.
- Add the test compound, positive control, or an equivalent volume of DMSO (vehicle control) to the respective media aliquots to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM).
- Self-Validation: The inclusion of a vehicle control (DMSO) is crucial to distinguish the effects of the compound from any potential effects of the solvent. A positive control (IAA/NAA) validates the responsiveness of the assay system.
- Pour approximately 25 mL of the media into each Petri dish and allow it to solidify in a laminar flow hood.
3. Seed Sterilization:
- Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.
- Add 1 mL of 70% ethanol and vortex for 1 minute.[11]
- Remove the ethanol and add 1 mL of 1% sodium hypochlorite solution containing 0.05% Tween-20. Vortex for 8-10 minutes.[11]
- Carefully remove the sterilization solution and wash the seeds five times with sterile distilled water.[11]
4. Seed Plating and Stratification:
- Resuspend the sterilized seeds in a small amount of sterile 0.1% agar solution.
- Using a sterile pipette, place 10-15 seeds in a straight line on the surface of the solidified MS medium in each Petri dish, approximately 1 cm from the top edge.
- Seal the plates with micropore tape and wrap them in aluminum foil.
- Incubate the plates at 4°C for 2-3 days to synchronize germination (stratification).
5. Incubation and Growth:
- After stratification, transfer the plates to a growth chamber.
- Orient the plates vertically to allow the roots to grow downwards along the surface of the medium.
- Maintain a controlled environment: 16-hour light/8-hour dark photoperiod, light intensity of ~100 µmol m⁻² s⁻¹, and a constant temperature of 22°C.
IV. Data Acquisition and Analysis
1. Image Acquisition:
- After 7-10 days of growth, place the Petri dishes on a flatbed scanner or use a digital camera with a copy stand to capture high-resolution images of the seedlings.
2. Root Measurement:
- Use image analysis software such as ImageJ (NIH) to measure the length of the primary root and count the number of emerged lateral roots for each seedling.
3. Data Presentation and Statistical Analysis:
- Organize the quantitative data in a tabular format as shown below.
- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine if the observed differences between treatments are statistically significant (p < 0.05).
| Treatment | Concentration (µM) | Mean Primary Root Length (mm) ± SE | Mean Lateral Root Count ± SE | Significance (vs. Vehicle) |
| Vehicle Control | 0 (DMSO) | Value | Value | N/A |
| 3-Amino-3-benzodioxol-5-yl-propionic acid | 0.1 | Value | Value | p-value |
| 1 | Value | Value | p-value | |
| 10 | Value | Value | p-value | |
| 50 | Value | Value | p-value | |
| Positive Control | 0.1 (IAA) | Value | Value | p-value |
Proposed Mechanism of Action: Interaction with the Auxin Signaling Pathway
The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a key regulator of root development.[1] Its signaling pathway is a well-characterized system that offers a plausible target for 3-Amino-3-benzodioxol-5-yl-propionic acid.
The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[12][13]
Hypothesized Mechanism: We propose that 3-Amino-3-benzodioxol-5-yl-propionic acid may act as an auxin agonist. In this model, the compound binds to the TIR1/AFB protein, stabilizing its interaction with the Aux/IAA repressor protein. This enhanced binding targets the Aux/IAA for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, activating their transcription.[14] This cascade of gene activation ultimately leads to cellular responses that promote root growth, such as cell division and elongation.[2][14]
Caption: Proposed mechanism of action via the auxin signaling pathway.
Trustworthiness and Further Validation
To further validate the hypothesis that 3-Amino-3-benzodioxol-5-yl-propionic acid acts through the auxin signaling pathway, several follow-up experiments could be conducted:
-
Assay with Auxin Signaling Mutants: Repeat the root growth assay using Arabidopsis mutants with defects in the auxin signaling pathway, such as tir1-1 (a loss-of-function mutant of the primary auxin receptor). If the compound's effect is diminished or absent in these mutants, it would strongly support its mode of action through this pathway.[4]
-
Reporter Gene Analysis: Utilize Arabidopsis lines containing the auxin-responsive DR5:GUS or DR5:GFP reporter constructs. An increase in reporter gene expression in the presence of the compound would provide direct evidence of auxin pathway activation.[4]
-
Transcriptomic Analysis: Perform RNA sequencing (RNA-seq) on root tissues treated with the compound to identify differentially expressed genes. A significant overlap with the transcriptome profile of auxin-treated roots would corroborate the proposed mechanism.[4]
By following these detailed protocols and considering the proposed mechanism of action, researchers can effectively evaluate the potential of 3-Amino-3-benzodioxol-5-yl-propionic acid as a novel root growth-promoting agent.
References
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Glick, B. R. (2012). Plant Growth-Promoting Bacteria: Mechanisms and Applications. Scientifica, 2012, 963401. [Link]
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Péret, B., et al. (2012). Modeling Arabidopsis root growth and development. Plant Physiology, 160(4), 1249-1260. [Link]
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Veselova, S., et al. (2019). Plant Growth-Promoting Activities of Bacteria Isolated from an Anthropogenic Soil Located in Agrigento Province. International Journal of Molecular Sciences, 20(15), 3794. [Link]
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Lavenus, J., et al. (2013). Auxin in Root Development. Cold Spring Harbor Perspectives in Biology, 5(8), a010871. [Link]
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Olanrewaju, O. S., et al. (2017). Mechanisms of action of plant growth promoting bacteria. World Journal of Microbiology and Biotechnology, 33(11), 197. [Link]
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Zhang, Y., et al. (2022). Research on the Mechanisms of Phytohormone Signaling in Regulating Root Development. International Journal of Molecular Sciences, 23(21), 13333. [Link]
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Aguilar-Guzmán, J. C., et al. (2021). A Plate Growth Assay to Quantify Embryonic Root Development of Zea mays. Journal of Visualized Experiments, (176), e62935. [Link]
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Wang, R., et al. (2021). The Role of Light-Regulated Auxin Signaling in Root Development. International Journal of Molecular Sciences, 22(5), 2691. [Link]
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Zhang, N., et al. (2022). The procedure of plant growth-promoting rhizobacteria (PGPR) screening, selection and inoculation. ResearchGate. [Link]
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Zhang, Y., et al. (2022). Root Morphogenesis of Arabidopsis thaliana Tuned by Plant Growth-Promoting Streptomyces Isolated From Root-Associated Soil of Artemisia annua. Frontiers in Microbiology, 12, 792361. [Link]
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Jia, M., et al. (2020). Role of Auxin and Nitrate Signaling in the Development of Root System Architecture. International Journal of Molecular Sciences, 21(7), 2419. [Link]
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O'Toole, G. A. (2011). A Framework for the Selection of Plant Growth-Promoting Rhizobacteria Based on Bacterial Competence Mechanisms. Applied and Environmental Microbiology, 77(17), 6044-6050. [Link]
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Reddy, K. L., et al. (2014). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908189. [Link]
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Kumar, A., et al. (2020). PGPR Mediated Alterations in Root Traits: Way Toward Sustainable Crop Production. Frontiers in Sustainable Food Systems, 4, 589436. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate. [Link]
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Hacham, Y., et al. (2017). Phenotypic effect of growth media on Arabidopsis thaliana root hair growth. Plant Signaling & Behavior, 12(1), e1271618. [Link]
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Shomu's Biology. (2021, August 23). Auxin signaling pathway (animation) [Video]. YouTube. [Link]
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Lee, D. (2017, June 5). How Do Plant Roots Grow? The Answer Might Rely On A Chemical Dye. Forbes. [Link]
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Lavenus, J., et al. (2013). Auxin in Root Development. PMC. [Link]
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Di Gregorio, S., et al. (2020). Plant growth promoting assay on Arabidopsis thaliana. ResearchGate. [Link]
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Naska, M., et al. (2021). Adventitious Root Formation in Plants: The Implication of Hydrogen Peroxide and Nitric Oxide. Plants, 10(4), 747. [Link]
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Youssef, A. M., et al. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 23(11), 2999. [Link]
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Beresneva, E., et al. (2017). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 22(9), 1530. [Link]
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Chem-Impex International. (n.d.). (R)-3-Amino-3-(1-naphthyl)propionic acid. [Link]
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He, Y., et al. (2022). Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. The Plant Cell, 34(8), 3025-3039. [Link]
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Application Notes and Protocols: Elucidating the Mechanism of Action of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Structural Scaffold with Neuromodulatory Potential
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a synthetic amino acid derivative incorporating a benzodioxole moiety. Its structural resemblance to the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), suggests a potential interaction with components of the GABAergic system. The GABAergic system is a well-established target for a multitude of therapeutics, including anxiolytics, sedatives, and anticonvulsants.[1][2] The exploration of novel compounds that modulate this system is of significant interest for the development of new therapies for neurological and psychiatric disorders.
This document provides a comprehensive guide for the systematic investigation of the mechanism of action of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. We will proceed under the primary hypothesis that this compound modulates GABAergic signaling, and we will outline a tiered experimental approach to test this hypothesis, from initial target engagement to cellular and potential in vivo effects.
Hypothesized Mechanism of Action: A GABAergic Modulator?
The core structure of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid features a propanoic acid backbone with an amino group, which is a common motif in GABA analogues.[3][4] The benzodioxole group introduces a rigid, lipophilic component that may confer specificity and potency for a particular target within the GABAergic system. We hypothesize two primary potential mechanisms of action:
-
Direct GABA Receptor Interaction: The compound may act as an agonist, antagonist, or allosteric modulator at GABA-A or GABA-B receptors.
-
Inhibition of GABA Transporters (GATs): The compound could block the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.[5]
The following experimental plan is designed to systematically investigate these possibilities.
Experimental Workflow for Mechanism of Action Studies
A multi-faceted approach is essential to fully characterize the pharmacological profile of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. The proposed workflow is designed to first identify the molecular target and then to elucidate the functional consequences of this interaction.
Caption: A tiered experimental workflow for elucidating the mechanism of action.
Phase 1: Target Identification and Affinity
The initial step is to determine if 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid directly interacts with GABA receptors or transporters.
Protocol 1: Radioligand Binding Assays for GABA-A and GABA-B Receptors
Objective: To determine the binding affinity of the test compound for GABA-A and GABA-B receptors.
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
[3H]Muscimol (for GABA-A receptors)
-
[3H]GABA (with isoguvacine to block GABA-A sites, for GABA-B receptors)
-
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid
-
Unlabeled GABA (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Microplate harvester and filter mats
Procedure:
-
Prepare serial dilutions of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid.
-
In a 96-well plate, combine rat cortical membranes, radioligand ([3H]Muscimol or [3H]GABA), and either vehicle, unlabeled GABA (for non-specific binding), or the test compound.
-
Incubate at 4°C for 60 minutes.
-
Terminate the reaction by rapid filtration through filter mats using a microplate harvester.
-
Wash the filters with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
| Target | Radioligand | Hypothetical Ki (nM) |
| GABA-A Receptor | [3H]Muscimol | 500 |
| GABA-B Receptor | [3H]GABA | >10,000 |
Protocol 2: GABA Uptake Assay for GATs
Objective: To assess the inhibitory effect of the test compound on GABA transporters.
Materials:
-
HEK293 cells stably expressing individual rat GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1)
-
[3H]GABA
-
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid
-
Known GAT inhibitors (e.g., Tiagabine for GAT-1)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation fluid and vials
Procedure:
-
Plate the GAT-expressing cells in a 96-well plate and allow them to adhere.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with either vehicle, a known GAT inhibitor, or the test compound for 15 minutes at room temperature.
-
Initiate GABA uptake by adding [3H]GABA.
-
Incubate for 10 minutes at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Determine the IC50 value for the inhibition of [3H]GABA uptake for each GAT subtype.
| Target | Hypothetical IC50 (µM) |
| GAT-1 | 25 |
| GAT-2 | >100 |
| GAT-3 | >100 |
| BGT-1 | >100 |
Phase 2: Functional Characterization
Once a primary target is identified, the next step is to characterize the functional activity of the compound.
Protocol 3: Electrophysiological Recording in Cultured Neurons
Objective: To determine if the test compound modulates GABA-A receptor-mediated currents.
Materials:
-
Primary hippocampal or cortical neurons in culture
-
Whole-cell patch-clamp setup
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)
-
Internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP)
-
GABA
-
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid
-
GABA-A receptor antagonist (e.g., Bicuculline)
Procedure:
-
Establish a whole-cell patch-clamp recording from a cultured neuron.
-
Apply GABA to elicit an inward Cl- current (at a holding potential of -60 mV).
-
To test for agonist activity, apply the test compound alone.
-
To test for antagonist activity, co-apply the test compound with GABA.
-
To test for allosteric modulation, pre-apply the test compound followed by co-application with GABA.
-
Confirm that the observed effects are mediated by GABA-A receptors by applying Bicuculline.
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the presence and absence of the test compound. Construct dose-response curves to determine EC50 or IC50 values.
Phase 3: Downstream Signaling Pathways
If the compound is found to act on GABA-B receptors, it is important to investigate its effects on downstream signaling cascades.
Caption: A simplified diagram of the GABA-B receptor signaling pathway.
Protocol 4: cAMP Accumulation Assay
Objective: To measure the effect of the test compound on forskolin-stimulated cAMP production.
Materials:
-
CHO cells stably expressing the GABA-B receptor
-
Forskolin
-
GABA-B agonist (e.g., Baclofen)
-
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Plate the GABA-B expressing cells in a 96-well plate.
-
Pre-incubate the cells with the test compound or a known agonist.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the cAMP levels using a suitable assay kit.
Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation. Determine the IC50 value for the test compound.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive characterization of the mechanism of action of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. By systematically progressing from target identification to functional and cellular assays, researchers can build a detailed pharmacological profile of this novel compound, paving the way for further preclinical and clinical development.
References
-
Rudolph, U., & Knoflach, F. (2011). Beyond classical benzodiazepines: novel therapeutic potential of GABAA receptor subtypes. Nature Reviews Drug Discovery, 10(9), 685–697. [Link]
-
Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian γ-aminobutyric acidB receptors: structure and function. Pharmacological Reviews, 54(2), 247-264. [Link]
-
Johnston, G. A. (2013). GABA-A receptor pharmacology. Pharmacology & Therapeutics, 140(3), 244-264. [Link]
-
Sarasa, S. B., & Niño, A. (2017). GABA transporters (GATs) as therapeutic targets for epilepsy. Seizure, 44, 1-11. [Link]
-
Chebib, M., & Johnston, G. A. (1999). The ‘GABA-C’receptors of the vertebrate retina. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-942. [Link]
Sources
- 1. GABAA Receptor Subtypes: Novel Targets for Novel Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Looking for Novelty in an “Old” Receptor: Recent Advances Toward Our Understanding of GABAARs and Their Implications in Receptor Pharmacology [frontiersin.org]
- 3. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocyclic GABA analogues. Displacement of radiolabelled 3H-GABA from rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic Acid
Welcome to the technical support center for the purification of 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable β-amino acid derivative. Drawing from established principles of organic chemistry and extensive experience in the purification of complex molecules, this document provides practical, in-depth troubleshooting advice and detailed protocols to enhance the purity and yield of your target compound.
Understanding the Molecule: Key Purification Challenges
3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid possesses a unique chemical structure that presents specific purification challenges. Its amphoteric nature, due to the presence of both a basic amino group and an acidic carboxylic acid group, means it exists as a zwitterion at its isoelectric point (pI). This property significantly influences its solubility and interaction with chromatographic media. Furthermore, common synthetic routes can introduce a variety of impurities that require targeted removal strategies.
Core Molecular Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.2 g/mol | [1] |
| Appearance | White crystalline solid |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid in a question-and-answer format.
Crystallization Issues
Question 1: My product precipitates as an oil or fails to crystallize from the reaction mixture. What should I do?
Answer:
Oiling out or failure to crystallize is a common issue, often caused by the presence of impurities that inhibit the formation of a crystal lattice or by the high solubility of the compound in the chosen solvent system.
Causality and Solution Workflow:
Caption: Troubleshooting workflow for crystallization problems.
Detailed Protocol for pH Adjustment and Recrystallization:
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable acidic or basic aqueous solution. For example, start with a 1 M solution of hydrochloric acid (HCl) to protonate the amino group and form the hydrochloride salt, which is typically more soluble in aqueous media. Alternatively, a 1 M solution of sodium hydroxide (NaOH) can be used to deprotonate the carboxylic acid, forming the sodium salt.
-
pH Adjustment: Slowly add a neutralizing agent (e.g., 1 M NaOH if starting from an acidic solution, or 1 M HCl if starting from a basic solution) with vigorous stirring. Monitor the pH of the solution closely. As the pH approaches the isoelectric point (pI) of the amino acid, its solubility will decrease dramatically, leading to precipitation. The pI for similar amino acids is often in the range of 6-7.
-
Cooling and Crystallization: Once precipitation begins, continue the slow addition of the neutralizing agent until no further precipitation is observed. Cool the mixture in an ice bath to maximize the recovery of the crystalline product.[2]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of a non-polar solvent like diethyl ether to remove any remaining organic impurities.
-
Recrystallization: For further purification, the crude solid can be recrystallized. A common solvent system for β-amino acids is a mixture of ethanol and water.[3] Dissolve the solid in a minimal amount of hot ethanol/water, and then allow it to cool slowly to form high-purity crystals.
Question 2: The recrystallized product is still impure, showing multiple spots on TLC. How can I improve the purity?
Answer:
If recrystallization alone is insufficient, it is likely that the impurities have similar solubility properties to your product. In this case, a more selective purification technique like ion-exchange chromatography is necessary.
Chromatography Challenges
Question 3: How do I effectively use ion-exchange chromatography to purify my zwitterionic product and remove both acidic and basic impurities?
Answer:
Ion-exchange chromatography is an excellent method for purifying zwitterionic compounds like 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid. The strategy involves exploiting the pH-dependent charge of the amino and carboxylic acid groups.[4]
Workflow for Ion-Exchange Chromatography Purification:
Caption: Ion-exchange chromatography workflow for zwitterions.
Detailed Protocol for Cation-Exchange Chromatography:
-
Resin Preparation: Use a strongly acidic cation exchange resin (e.g., Dowex® 50WX8 or Amberlite® IR120) in the H⁺ form. Pack a column with the resin and wash it thoroughly with deionized water.
-
Sample Preparation and Loading: Dissolve the crude product in an acidic solution (e.g., pH 2-3 adjusted with HCl). At this pH, the amino group is protonated (-NH₃⁺), and the molecule has a net positive charge, allowing it to bind to the cation exchange resin. Load the solution onto the column.
-
Washing: Wash the column with the same acidic solution to remove any neutral or acidic impurities that do not bind to the resin.
-
Elution: Elute the bound product using a basic solution, such as 2% aqueous ammonia (NH₄OH).[4] The ammonia will deprotonate the amino group, neutralizing the positive charge and releasing the product from the resin.
-
Product Isolation: Collect the fractions containing the product (monitor by TLC or UV-Vis spectroscopy). Evaporate the solvent to obtain the purified amino acid.
Question 4: My product is a racemic mixture. How can I separate the enantiomers?
Answer:
The separation of enantiomers, or chiral resolution, is a critical step if a specific stereoisomer is required. This can be achieved through several methods:
-
Diastereomeric Salt Formation and Crystallization: This is a classical and often scalable method. It involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[5] For a carboxylic acid, a chiral amine like (R)- or (S)-1-phenylethylamine can be used. For the amino group, a chiral acid like (R)- or (S)-mandelic acid is a good choice.
-
Chiral Chromatography: This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This technique is often used for analytical purposes but can be scaled up for preparative separations.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities from a typical synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid?
A1: A common synthetic route is the Strecker synthesis or a variation involving the reaction of piperonal (1,3-benzodioxole-5-carbaldehyde), an amine source (like ammonia), and a cyanide source, followed by hydrolysis. Potential impurities include:
-
Unreacted starting materials: Piperonal, malonic acid, ammonium acetate.
-
Side-products: Self-condensation products of piperonal.
-
Stereoisomers: If the synthesis is not stereoselective, a racemic mixture of the (R) and (S) enantiomers will be formed.[6]
Q2: What is the best way to monitor the purity of my product during purification?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess the number of components in a mixture. A common mobile phase for amino acids is a mixture of n-butanol, acetic acid, and water.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA) is often effective. Chiral HPLC can be used to determine the enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q3: My purified product is a sticky solid or an oil. How can I obtain a crystalline powder?
A3: This is often due to residual solvent or hygroscopicity.[7]
-
Drying: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Trituration: Stirring the oily product with a solvent in which it is poorly soluble (e.g., diethyl ether, hexane) can sometimes induce crystallization.
-
Salt Formation: Converting the amino acid to its hydrochloride or another salt can often improve its crystallinity. This can be achieved by dissolving the free base in a suitable solvent (e.g., methanol, isopropanol) and adding a solution of HCl in the same solvent.
By understanding the chemical nature of 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic acid and anticipating the potential purification challenges, you can develop a robust and efficient purification strategy. This guide provides a foundation for troubleshooting common issues and implementing effective purification protocols.
References
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. Available from: [Link]
- CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents.
- The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents.
-
An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds | Organic Process Research & Development. Available from: [Link]
-
Handling difficult peptides - how to purify beta amyloid peptides - Biotage. Available from: [Link]
- Method for purification of an amino acid using ion exchange resin - Google Patents.
-
3 - Wiley-VCH. Available from: [Link]
-
Separation and Refining of Amino acids. Available from: [Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Available from: [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. Available from: [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. Available from: [Link]
-
Troubleshooting Guide A. Protein Expression B. Loading/Washing. Available from: [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. Available from: [Link]
-
Recrystallization of Benzoic Acid. Available from: [Link]
-
Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Available from: [Link]
-
Amino Acid-Derived Ionic Chiral Catalysts Enable Desymmetrizing Cross-Coupling to Remote Acyclic Quaternary Stereocenters | Journal of the American Chemical Society. Available from: [Link]
-
Experiment 9 — Recrystallization. Available from: [Link]
- US20040092725A1 - Method of introducing amino group and method of synthesizing amino acid - Google Patents.
-
Ion Exchange Resin for Amino Acid Purification - ダイヤイオン. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. diaion.com [diaion.com]
- 5. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid
Welcome to the technical support center for 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid (Compound BDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this molecule in solution. While direct stability studies on Compound BDA are not extensively published, this document synthesizes information from structurally related compounds—specifically those containing the 1,3-benzodioxole (also known as methylenedioxyphenyl) moiety and the β-amino acid backbone—to provide a robust, scientifically-grounded framework for your experimental design and troubleshooting.
The core structure of Compound BDA combines a β-amino acid, which generally confers good conformational stability, with a 1,3-benzodioxole ring.[1][2] The benzodioxole group is an electron-rich aromatic system that is susceptible to specific degradation pathways, particularly under stressful conditions.[1] This guide will address these potential liabilities in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Observation & Characterization
Q1: My solution of Compound BDA is developing a yellow or brown color over time. What is the likely cause?
A1: The development of color in your solution is a strong indicator of oxidative degradation, a common issue for molecules with electron-rich aromatic systems like 1,3-benzodioxole.[1][3] The primary mechanism involves the opening of the dioxole ring to form a catechol intermediate. This catechol is highly susceptible to oxidation, which can be initiated by light, trace metal ions, or dissolved oxygen, leading to the formation of colored ortho-quinones and subsequent polymerization products.
-
Expert Insight: This degradation pathway is well-documented for various methylenedioxyphenyl compounds.[4][5][6][7] The appearance of color, even at low levels of degradation, suggests that the catechol-to-quinone pathway is occurring. Photostability studies on related benzodioxole systems have also noted yellowing upon UV exposure.[8]
Q2: What is the fundamental chemical structure of Compound BDA?
A2: 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid has the molecular formula C₁₀H₁₁NO₄ and a molecular weight of approximately 209.2 g/mol .[9] It is a β-amino acid, meaning the amino group is attached to the third carbon from the carboxyl group. This structure includes the 1,3-benzodioxole heterocyclic moiety.[1][10]
Storage & Handling
Q3: What are the optimal storage conditions for a stock solution of Compound BDA?
A3: Based on the predicted chemical liabilities, the following storage conditions are recommended to maximize the shelf-life of your solution:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or frozen (-20°C to -80°C) | Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[11] |
| Light | Protect from light (use amber vials) | The benzodioxole ring can be susceptible to photolytic degradation.[8][12] |
| Atmosphere | Inert gas (Argon or Nitrogen) overlay | Minimizes exposure to oxygen, thereby inhibiting the primary oxidative degradation pathway. |
| pH | Slightly acidic to neutral (pH 5-7) | Avoids strongly acidic or basic conditions which can catalyze the hydrolysis of the benzodioxole ring. |
| Solvent | Use high-purity, degassed solvents | Prevents introduction of oxidative impurities or dissolved oxygen. |
-
Causality: The primary goal is to mitigate the two most probable degradation pathways: oxidation and hydrolysis of the benzodioxole ring. Low temperature slows reaction kinetics, light protection prevents photolytic cleavage, and an inert atmosphere removes the key reactant (oxygen) for the color-forming degradation pathway.
Q4: Which solvents are recommended for dissolving and storing Compound BDA?
A4: The choice of solvent is critical. While aqueous buffers are common for biological experiments, they introduce risks of hydrolysis and microbial growth.
-
Aqueous Solutions: If water is necessary, use purified, degassed water (e.g., HPLC-grade, deionized, and sparged with nitrogen). Prepare solutions fresh whenever possible. Buffers should be chosen carefully to maintain a stable pH in the 5-7 range.
-
Organic Solvents: For long-term storage, aprotic organic solvents like DMSO or DMF are often preferred. However, ensure they are high-purity and stored under an inert atmosphere to prevent peroxide formation, which can be a potent oxidizing agent.
-
Solubility Note: The compound is sparingly soluble in water but dissolves well in organic solvents.[13]
Degradation Pathways & Prevention
Q5: What are the most likely chemical degradation pathways for Compound BDA in solution?
A5: The two most significant degradation pathways are predicted to be oxidation and hydrolysis , both centered on the 1,3-benzodioxole ring. The β-amino acid backbone is generally more stable.[2]
-
Oxidative Pathway: This is initiated by the cleavage of the methylenedioxy bridge, often catalyzed by acid or light, to form a catechol. This catechol is then rapidly oxidized to an ortho-quinone, which can polymerize into colored products.
-
Hydrolytic Pathway: Under strongly acidic or basic conditions, the acetal-like methylenedioxy bridge can be hydrolyzed. Acid-catalyzed hydrolysis is a known reaction for this functional group.[14]
Below is a diagram illustrating the primary hypothesized degradation pathway.
Caption: Hypothesized primary degradation pathway of Compound BDA.
Troubleshooting & Experimental Guides
To empower researchers to assess and control the stability of Compound BDA, this section provides detailed experimental protocols. These are designed as self-validating systems to ensure trustworthy and reproducible results.
Protocol 1: Forced Degradation Study
A forced degradation study is an essential tool to rapidly identify potential stability issues and degradation products.[3][15][16][17][18] This involves subjecting the compound to harsh conditions to accelerate degradation.[3]
Objective: To determine the susceptibility of Compound BDA to hydrolysis, oxidation, and photolysis.
Materials:
-
Compound BDA
-
HPLC-grade water, acetonitrile, methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector[19]
-
pH meter
-
Amber and clear glass vials
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve Compound BDA in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL. This is your t=0 sample.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Photolytic Stress: Place a solution in a clear vial under a calibrated light source according to ICH Q1B guidelines. Run a dark control in an amber vial alongside.
-
Thermal Stress: Place a solution in an amber vial and incubate at 60°C.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point. Monitor at a wavelength where Compound BDA has maximum absorbance.
-
-
Data Interpretation:
-
Calculate the percentage of Compound BDA remaining at each time point.
-
Look for the appearance of new peaks in the chromatograms, which represent degradation products.
-
A significant loss of the parent peak and the appearance of new peaks under oxidative and/or acidic conditions would validate the hypothesized degradation pathways.
-
Protocol 2: Routine Stability Monitoring by HPLC
Objective: To monitor the purity of Compound BDA solutions under normal storage conditions.
Methodology:
-
Prepare a solution of Compound BDA at your typical working concentration and in your chosen solvent/buffer system.
-
Divide the solution into multiple aliquots in your intended storage vials (e.g., amber glass vials).
-
Store under the desired conditions (e.g., 4°C, protected from light).
-
Establish a testing schedule (e.g., Day 0, Day 7, Day 14, Day 30).
-
On each test day, remove one aliquot and analyze it using a validated HPLC method.
-
Compare the chromatogram to the Day 0 sample. Look for any decrease in the main peak area or the appearance of new impurity peaks. A change of >5% is often considered significant.
-
Trustworthiness: This routine check provides a self-validating system for your specific experimental conditions. High-performance liquid chromatography (HPLC) is a highly sensitive and accurate technique for quantifying active pharmaceutical ingredients and their degradation products.[19] Coupling it with mass spectrometry (LC-MS) can provide structural information on any degradants that form.[20]
References
-
Henan Allgreen Chemical Co.,Ltd. 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. Available from: [Link]
-
Cision PR Newswire. Forced degradation studies: A critical lens into pharmaceutical stability. (2024). Available from: [Link]
-
Li, Y., et al. Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. (2023). Applied and Environmental Microbiology. Available from: [Link]
-
Appella, D. H., et al. Formation of Short, Stable Helices in Aqueous Solution by β-Amino Acid Hexamers. (1999). Journal of the American Chemical Society. Available from: [Link]
-
Separation Science. Analytical Techniques In Stability Testing. (2024). Available from: [Link]
-
Ragaini, F., et al. Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). Molecules. Available from: [Link]
-
Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Available from: [Link]
-
Shi, S., et al. Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system. (2016). New Journal of Chemistry. Available from: [Link]
-
Seckinger, M., et al. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. (2023). Astrobiology. Available from: [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. (2015). Available from: [Link]
-
ASM Journals. Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. (2023). Available from: [Link]
-
ResearchGate. Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by.... Available from: [Link]
-
ResearchGate. Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. (2023). Available from: [Link]
-
Blessy, M., et al. Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. Available from: [Link]
-
Bajaj, S., et al. Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Acta Crystallographica Section E. 4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetra-hydro-benzo[h]quinoline-3-carbo-nitrile. (2008). Available from: [Link]
-
Scientific Research Publishing. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2014). Available from: [Link]
-
Marković, J. D., et al. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. (2023). International Journal of Molecular Sciences. Available from: [Link]
-
PubMed. Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. (2023). Available from: [Link]
-
PubMed. Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxidation processes. (2014). Available from: [Link]
-
MDPI. Aza-Amino Acids Disrupt β-Sheet Secondary Structures. (2020). Available from: [Link]
-
National Institutes of Health. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). Available from: [Link]
-
Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]
-
National Institutes of Health. Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). Available from: [Link]
-
ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. (2017). Available from: [Link]
-
SciSpace. Forced Degradation Studies. (2016). Available from: [Link]
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Grokipedia. 1,3-Benzodioxole. Available from: [Link]
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ResearchGate. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Available from: [Link]
- Google Patents. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
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ResearchGate. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. (2017). Available from: [Link]
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ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2019). Available from: [Link]
-
Wikipedia. 1,3-Benzodioxole. Available from: [Link]
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National Institutes of Health. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. (2018). Available from: [Link]
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The Good Scents Company. 1,3-benzodioxole. Available from: [Link]
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MDPI. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Available from: [Link]
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YouTube. How to Write the Formula for Propanoic Acid (Structural and Molecular Formula). (2021). Available from: [Link]
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Technical Support Center: Overcoming Solubility Challenges with 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource addresses the significant, yet surmountable, challenge of working with 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid in aqueous bioassay environments. Due to its specific chemical structure, this compound often presents solubility issues that can lead to inconsistent results, underestimated potency, or false negatives.[1]
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide not just protocols, but a foundational understanding of the physicochemical principles at play. Our goal is to empower you to design robust experiments and generate reliable, reproducible data.
Understanding the Molecule: The Root of the Solubility Challenge
Before troubleshooting, it's crucial to understand the properties of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [2] |
| Molecular Weight | 209.2 g/mol | [2] |
| Structure | Contains a carboxylic acid (-COOH) and an amino (-NH₂) group | Inferred |
| Classification | Zwitterionic Compound | Inferred |
The key to its behavior lies in its zwitterionic nature . It possesses both an acidic carboxylic acid group and a basic amino group. At a specific pH, known as the isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net neutral charge. Zwitterions are typically least soluble in aqueous solutions at or near their pI because the strong intermolecular electrostatic attractions can favor crystallization or aggregation over interaction with water.[3] Your primary challenge is to keep this molecule in a charged state within your assay's physiological pH range.
Troubleshooting Guide & Protocols
Here we address the most common issues encountered when handling this compound.
Question 1: My compound won't dissolve directly in my aqueous buffer. What is the correct first step?
Answer: Direct dissolution in aqueous buffers is highly unlikely to succeed for this compound. The standard and most reliable starting point is to prepare a concentrated stock solution in an organic solvent.[4] Dimethyl sulfoxide (DMSO) is the industry-standard choice for initial compound solubilization due to its high dissolving power for a wide range of organic molecules.[5]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid needed.
-
Molecular Weight (MW) = 209.2 g/mol
-
To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (mg) = 0.010 mol/L × 0.001 L × 209.2 g/mol × 1000 mg/g = 2.092 mg
-
-
Weighing: Accurately weigh out 2.092 mg of the solid compound using an analytical balance.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube or vial. Add 1 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[1][6]
Question 2: My compound dissolves in DMSO, but it precipitates immediately when I add it to my cell culture media or assay buffer. What is happening and how do I prevent it?
Answer: This is the most common failure point and is known as "crashing out." It occurs when the highly concentrated DMSO stock is diluted into an aqueous environment where the compound's solubility is much lower.[7] The DMSO concentration drops, and the compound rapidly precipitates before it can be adequately solvated by the aqueous buffer.
Here is a systematic approach to solving this problem, starting with the simplest and most common solutions.
Workflow: Troubleshooting Precipitation
Caption: A decision tree for troubleshooting compound precipitation.
Solution A: Reduce the Final Assay Concentration
The likelihood of precipitation is strongly concentration-dependent.[1] Often, researchers attempt to work at concentrations far exceeding the compound's aqueous solubility limit.
-
Action: Test a lower final concentration (e.g., if you are aiming for 100 µM, test 10 µM or 1 µM). Many potent compounds are active at lower, more soluble concentrations.
Solution B: Refine Your Dilution Technique
Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of buffer. Instead, perform an intermediate dilution step.
-
Action: Serial Dilution. Instead of a 1:1000 dilution from 10 mM DMSO stock to 10 µM in buffer, first perform a 1:10 dilution in pure DMSO (to 1 mM), followed by a 1:100 dilution into the final buffer. This reduces the localized concentration shock.[1] Crucially, always add the compound/DMSO solution to the buffer while vortexing, not the other way around.
Solution C: Leverage pH to Increase Solubility
For a zwitterionic molecule like this, solubility is lowest at its isoelectric point (pI) and increases as the pH is moved away from the pI.[3] By making the solution more acidic or more basic, you force the molecule into a net cationic or anionic state, respectively, which enhances its interaction with water.
-
Action: Prepare your final assay buffer at slightly different pH values (e.g., pH 6.8, 7.4, and 8.0), ensuring the pH is compatible with your bioassay. Test the solubility at each pH. For many zwitterionic compounds, moving the pH even 0.5-1.0 unit away from the pI can dramatically increase solubility.[][9]
Solution D: Employ a Co-solvent
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[10][11]
-
Action: Prepare your final assay buffer containing a small percentage of a co-solvent. The key is to find a balance that improves compound solubility without harming your cells or interfering with your assay.
| Co-solvent | Typical Starting Conc. | Max Tolerated (Cell-dependent) | Notes |
| Ethanol | 1-2% (v/v) | ~5% | Can cause cellular stress at higher concentrations.[12] |
| PEG 400 | 1-5% (v/v) | ~10% | A good option for increasing solubility of many compounds.[13][14] |
| Glycerol | 1-5% (v/v) | ~10% | Can increase viscosity of the medium. |
Protocol 2: Co-solvent Screening
-
Prepare several small batches of your final assay buffer, each containing a different co-solvent (e.g., 1% Ethanol, 1% PEG 400).
-
Also prepare a "vehicle control" buffer with no co-solvent.
-
Add your DMSO-dissolved compound to each buffer to the desired final concentration.
-
Visually inspect for precipitation immediately and after a short incubation (e.g., 30 minutes) at the assay temperature.
-
Crucially, run a vehicle control experiment to ensure the co-solvent itself does not affect your bioassay's results (e.g., cell viability, enzyme activity).[15][16]
Question 3: What is the maximum concentration of DMSO my cells can tolerate?
Answer: This is highly cell-line dependent, but a widely accepted general rule is to keep the final concentration of DMSO at or below 0.5% (v/v) . Many sensitive assays or delicate cell lines may require concentrations as low as 0.1% .[12] Concentrations above 1% are often cytotoxic or can induce unintended biological effects, confounding your results.[15][17]
It is imperative to include a "vehicle control" in every experiment. This control should contain the same final concentration of DMSO (and any co-solvents) as your test wells but without the compound. This allows you to subtract any background effects caused by the solvent system itself.
Frequently Asked Questions (FAQs)
Q: Can I use sonication to dissolve my compound in the final aqueous buffer? A: While sonication can help break up aggregates and speed dissolution, it is often a temporary fix. If the compound is above its thermodynamic solubility limit, it will likely precipitate out again over time. It is better to use the formulation strategies (pH, co-solvents) described above to achieve a stable solution.[1]
Q: How can I visually check for compound precipitation in a 96-well plate? A: After adding your compound, let the plate sit for 15-30 minutes. Then, view the plate against a black background with a light source from the side. You may see a faint cloudiness, "glitter," or a visible pellet at the bottom of the wells where precipitation has occurred. This is often missed when looking from directly above.
Q: What are solubilizing excipients like cyclodextrins? A: These are more advanced options if standard methods fail. Cyclodextrins are ring-shaped molecules made of sugar units that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble drugs, effectively shielding the hydrophobic parts from water and increasing solubility.[18] Their use requires careful validation as they can sometimes interact with cell membranes or assay components.[15]
Q: My compound seems to degrade in DMSO. What are my options? A: While uncommon, some compounds are unstable in DMSO. If you suspect this, you can try alternative solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but always validate their compatibility with your assay first. Additionally, always use anhydrous (dry) DMSO, as water can accelerate the degradation of some compounds. Storing stock solutions as small, single-use aliquots at -80°C is the best practice to ensure long-term stability.[19]
Final Workflow Summary
This diagram outlines the complete process from solid compound to final working solution, incorporating the key decision points discussed.
Caption: Recommended workflow for preparing bioassay solutions.
By systematically applying these principles and protocols, you can overcome the solubility challenges of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid and ensure the integrity and reliability of your experimental data.
References
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
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ResearchGate. (2020). How to desalt zwitterions?[Link]
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Waybright, T. J., et al. (2018). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. [Link]
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Clark, A. J., & Lazaridis, T. (2017). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. ACS Omega. [Link]
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PhytoTech Labs. Preparing Stock Solutions. [Link]
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Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
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BioAssay Systems. Troubleshooting. [Link]
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European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]
-
Chemistry LibreTexts. (2022). Preparing Solutions. [Link]
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Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]
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Rabilloud, T., et al. (1997). Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients. Electrophoresis. [Link]
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Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
-
Fathi, F., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation. [Link]
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Ueno, A., & Tsuchiya, Y. (2023). Study on Reversible Solubilization by Adjusting Surfactant Properties. MDPI. [Link]
-
Amidon, G. L., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
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Jorgensen, W. L., & Duffy, E. M. (2002). Aqueous and cosolvent solubility data for drug-like organic compounds. Bioorganic & Medicinal Chemistry Letters. [Link]
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Modasiya, M. K., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]
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Rice University. Solutions and dilutions: working with stock solutions. [Link]
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Box, K. J., et al. (2006). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical Sciences. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
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Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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Chad's Prep. (2022). 17.6 pH Effects on Solubility. [Link]
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Pawar, P., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. [Link]
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Jain, S. P., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Lee, J., et al. (2020). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. MDPI. [Link]
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Homayun, B., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]
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D'Este, E., & D'Agostino, M. (2021). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Frontiers in Chemistry. [Link]
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Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
ResearchGate. (2023). Is it possible for a zwitterionic poly(ionic liquid) not to give pH- induced self-aggregation during the initial pH-adjustments but, later?[Link]
-
PubChem. (S)-2-Amino-3-(benzo[d][1][3]dioxol-5-yl)propanoic acid hydrochloride. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
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Wikipedia. Propionic acid. [Link]
-
ABL Technology. (R)-2-AMINO-3-BENZO[1][3]DIOXOL-5-YL-PROPIONIC ACID. [Link]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid
Welcome to the technical support center for the crystallization of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and quality of your crystalline product.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, offering causative explanations and actionable solutions.
Problem 1: No crystal formation upon cooling or anti-solvent addition.
Possible Causes:
-
High Solubility: The compound may be too soluble in the chosen solvent system, preventing the necessary supersaturation for nucleation.
-
Insufficient Supersaturation: The concentration of the compound in the solution may not be high enough to induce crystallization.
-
Presence of Solubilizing Impurities: Certain impurities can increase the solubility of the target compound, hindering its precipitation.
-
Inappropriate Cooling Rate: A cooling rate that is too slow may not induce nucleation, while a rate that is too rapid can lead to oiling out.
Solutions:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Good starting points for aryl propionic acids include alcohol-water mixtures (e.g., methanol/water, ethanol/water) or ketone-water mixtures.[1] The goal is to find a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Increase Concentration: If possible, increase the initial concentration of the compound in the solvent to achieve a higher level of supersaturation upon cooling or anti-solvent addition.
-
Anti-Solvent Addition: If the compound is highly soluble in a particular solvent, introduce an "anti-solvent" in which the compound is poorly soluble to induce precipitation. This should be done gradually to avoid the formation of amorphous material.
-
Evaporation: Slow evaporation of the solvent can be a gentle method to increase the concentration and induce crystallization.[2]
-
pH Adjustment: As an amino acid, the solubility of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is highly dependent on pH.[3][4][5][6] Adjusting the pH of the solution towards the isoelectric point of the molecule will minimize its solubility and promote crystallization.[7] The exact isoelectric point will need to be determined experimentally.
Problem 2: The compound "oils out" instead of forming crystals.
Possible Causes:
-
High Degree of Supersaturation: A very high concentration of the solute can lead to the formation of a liquid-liquid phase separation (oiling out) rather than nucleation and crystal growth.
-
Rapid Cooling or Anti-Solvent Addition: Abrupt changes in temperature or solvent composition can favor the formation of an amorphous oil over an ordered crystal lattice.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the separation of a liquid phase.
Solutions:
-
Reduce Supersaturation: Start with a more dilute solution.
-
Slower Cooling/Addition Rate: Decrease the cooling rate or add the anti-solvent more slowly to allow for controlled crystal growth.
-
Seeding: Introduce a small amount of pre-existing crystals (seed crystals) of the desired form to the supersaturated solution. This provides a template for crystal growth and can bypass the nucleation barrier, preventing oiling out.[]
-
Solvent System Modification: Try a different solvent or a mixture of solvents to alter the solubility and nucleation kinetics.
Problem 3: Poor crystal yield.
Possible Causes:
-
Suboptimal Solvent System: The chosen solvent may not provide a significant enough difference in solubility between the initial and final conditions.
-
Incomplete Crystallization: The crystallization process may not have reached equilibrium, leaving a significant amount of the compound in the mother liquor.
-
pH not at the Isoelectric Point: For amino acids, the highest yield is typically obtained when crystallization occurs at the isoelectric point where solubility is at a minimum.
Solutions:
-
Optimize Solvent and Temperature: Re-evaluate the solvent system to find one with a steeper solubility curve with respect to temperature.
-
Increase Crystallization Time: Allow more time for the crystallization process to proceed to completion.
-
pH Optimization: Systematically vary the pH of the crystallization medium to identify the isoelectric point and maximize the yield.
-
Mother Liquor Concentration: The mother liquor can be concentrated and a second crop of crystals can be obtained.[9]
Problem 4: Formation of small or needle-like crystals.
Possible Causes:
-
High Nucleation Rate: Rapid nucleation leads to the formation of many small crystals rather than the growth of larger, well-defined ones.
-
Fast Cooling or Anti-Solvent Addition: Similar to oiling out, rapid changes promote nucleation over crystal growth.
-
Presence of Certain Impurities: Impurities can act as nucleation sites or inhibit growth on certain crystal faces, leading to undesirable morphologies.
Solutions:
-
Slower Cooling/Addition Rate: Employ a slower, more controlled method for inducing supersaturation.
-
Lower Supersaturation: Work with a lower initial concentration of the compound.
-
Seeding: Use a small amount of high-quality seed crystals to encourage the growth of larger crystals.
-
Solvent Choice: The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid?
A1: The ideal solvent must be determined experimentally. A good starting point is to screen a variety of solvents with different polarities. Given the aryl propionic acid and amino acid functionalities, mixtures of protic solvents (like methanol, ethanol, or isopropanol) with water are often effective.[1] The goal is to find a system where the compound is readily soluble at a higher temperature and sparingly soluble at a lower temperature.
Q2: How does pH affect the crystallization of this compound?
A2: As an amino acid, 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) groups. Its solubility in aqueous solutions is highly pH-dependent. At its isoelectric point (pI), the net charge of the molecule is zero, and its solubility is at a minimum. Crystallization at or near the pI is a common strategy to maximize yield.[3][4][5][6][7] The optimal pH for crystallization will need to be determined empirically.
Q3: What are the potential sources of impurities and how can they be removed?
A3: Impurities can originate from the starting materials, by-products of the synthesis, or degradation products. For amino acids produced via chemical synthesis, starting materials and intermediates are potential impurities.[10] Recrystallization is a powerful technique for purification. If the initial crystallization attempt yields an impure product, a second recrystallization step can significantly improve purity. Characterization of the impurities by techniques like HPLC can help in designing a more effective purification strategy.[11]
Q4: My crystals have a different appearance than expected. Could this be polymorphism?
A4: Yes, it is possible. Polymorphism is the ability of a compound to exist in more than one crystal structure.[12][13] Different polymorphs can have distinct physical properties, including solubility, melting point, and stability. The formation of a particular polymorph can be influenced by factors such as the crystallization solvent, temperature, and cooling rate.[12] To confirm polymorphism, characterization of the different crystal forms using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) is necessary.[2][14]
Q5: What analytical techniques should I use to characterize my crystals?
A5: A combination of techniques is recommended for thorough characterization:
-
Visual Inspection: Microscopic examination can provide initial information on crystal morphology and size distribution.
-
Powder X-ray Diffraction (PXRD): This is a key technique for identifying the crystal form and assessing crystallinity.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of functional groups and may be able to distinguish between different polymorphic forms.[2]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, which are characteristic of a specific crystalline form.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the crystallized material.[11]
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a suitable vessel, dissolve the crude 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid in a minimal amount of a pre-selected solvent (or solvent mixture) at an elevated temperature (e.g., near the boiling point of the solvent).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. For even lower solubility, the solution can be further cooled in an ice bath or refrigerator.
-
Crystal Collection: Collect the formed crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a solvent in which it is highly soluble.
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to the solution with stirring until the solution becomes slightly turbid.
-
Crystal Growth: Allow the solution to stand undisturbed for crystallization to occur. If necessary, a small amount of additional anti-solvent can be added.
-
Crystal Collection, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol.
Visualizations
Troubleshooting Workflow for No Crystal Formation
Caption: A decision tree for troubleshooting the absence of crystal formation.
Factors Influencing Crystallization Outcome
Caption: Key parameters influencing the outcome of a crystallization experiment.
References
-
An Amino Acid Based Crystals: Growth, Characterization and Applications. (2024). ResearchGate. [Link]
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (2022). ACS Publications. [Link]
- Method for refining 2-(aryl substituted) propionic acid or its salt. (1987).
-
Development of Amino Acid Crystallization Processes: l-Glutamic Acid. (2007). ACS Publications. [Link]
-
Polymorphism of crystalline amino acids. The role of non-covalent interactions. (2005). IUCr Journals. [Link]
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (2022). National Institutes of Health. [Link]
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (2019). MDPI. [Link]
-
Polymorphism of crystalline amino acids. The role of non-covalent interactions. (2005). IUCr Journals. [Link]
-
Crystallization of Amino Acids. (n.d.). GEA. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. [Link]
-
An investigation of the effects of varying pH on protein crystallization screening. (2013). CrystEngComm. [Link]
-
Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. (2019). National Institutes of Health. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]
- Method for crystallization of amino acids. (1992).
-
Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. (2019). SFA ScholarWorks. [Link]
-
Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. (2007). IUCr Journals. [Link]
-
Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. (2021). Frontiers. [Link]
- Crystallization of acidic amino acid. (1998).
-
Crystal polymorphism. (n.d.). Wikipedia. [Link]
-
Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (2019). PubMed. [Link]
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2001). Scielo. [Link]
-
SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. (2023). Journal of Chemistry and Technologies. [Link]
-
2-Amino-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid. (n.d.). Jigs Chemical. [Link]
-
Polymorphism in Drugs: Why Crystal Forms Matter. (2023). PharmaCores. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. [Link]
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (2013). Farmacia Journal. [Link]
-
Solubility of Carbon Dioxide in Deep Eutectic Solvents Based on 3-Amino-1-Propanol and Tetraalkylammonium Salts at Low Pressure. (2021). MDPI. [Link]
-
Impurity profile of amino acids? (2005). ResearchGate. [Link]
Sources
- 1. US4709089A - Method for refining 2-(aryl substituted) propionic acid or its salt - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. JPH1059911A - Crystallization of acidic amino acid - Google Patents [patents.google.com]
- 9. gea.com [gea.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 13. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 14. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid
Welcome to the dedicated technical support guide for the synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the synthesis of this important compound, providing in-depth, field-tested solutions and preventative measures.
Introduction
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a valuable building block in medicinal chemistry, notably as a precursor for various pharmacologically active molecules. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. This guide provides a comprehensive overview of these challenges and offers practical, evidence-based solutions.
Part 1: Troubleshooting Guide - Common Side Reactions & Solutions
This section addresses specific issues you may encounter during the synthesis, their root causes, and actionable solutions.
Issue 1: Formation of Azlactone and Other Erlenmeyer-Plöchl Reaction Byproducts
-
Question: During the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with N-acetylglycine, I observe a significant amount of a brightly colored, insoluble material, and my yield of the desired unsaturated azlactone is low. What is happening and how can I fix it?
-
Answer: This is a classic issue in the Erlenmeyer-Plöchl reaction. The brightly colored byproduct is likely a result of self-condensation or polymerization of the piperonal or the azlactone product under the reaction conditions. The primary cause is often suboptimal temperature control or an incorrect stoichiometry of the reagents.
Root Cause Analysis:
-
Excessive Temperature: High temperatures can promote side reactions, including polymerization and decomposition of the starting materials and product.
-
Incorrect Reagent Stoichiometry: An excess of acetic anhydride or sodium acetate can lead to the formation of byproducts.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can also lead to the degradation of the desired product.
Solutions & Preventative Measures:
-
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a strict temperature control, typically not exceeding 100-110 °C. Use an oil bath for uniform heating. | Minimizes thermal decomposition and unwanted side reactions. |
| Reagents | Use a slight excess of N-acetylglycine (1.1-1.2 equivalents) and a carefully measured amount of sodium acetate (0.8-1.0 equivalents) relative to piperonal. | Ensures complete consumption of the aldehyde while limiting base-catalyzed side reactions. |
| Reaction Time | Monitor the reaction progress by TLC. Quench the reaction as soon as the starting material is consumed. | Prevents the accumulation of degradation products. |
| Purification | The crude azlactone can often be purified by recrystallization from a suitable solvent like ethanol or acetic acid to remove polymeric impurities. | Exploits the differential solubility of the desired product and the polymeric byproducts. |
Issue 2: Incomplete Reduction of the Double Bond and/or Azlactone Ring Opening
-
Question: After the reduction step of the unsaturated azlactone, I am getting a mixture of the desired saturated amino acid, the unsaturated amino acid, and other unidentified byproducts. How can I improve the selectivity of the reduction?
-
Answer: The reduction of the unsaturated azlactone is a critical step that can lead to a mixture of products if not properly controlled. The choice of reducing agent and reaction conditions are paramount to achieving a clean conversion to the desired 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid.
Root Cause Analysis:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H2/Pd-C) is a common method, but the catalyst activity and hydrogen pressure can influence the outcome. Reductions using sodium amalgam or other reducing metals can also be employed, each with its own set of potential side reactions.
-
Reaction Conditions: Temperature, pressure, and solvent can all affect the rate and selectivity of the reduction.
-
Substrate Purity: Impurities from the previous step can poison the catalyst or lead to unwanted side reactions.
Solutions & Preventative Measures:
-
| Parameter | Recommendation | Rationale |
| Reduction Method | For a clean and efficient reduction, catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred. A two-step approach involving initial hydrolysis of the azlactone followed by reduction of the resulting α,β-unsaturated acid can also provide better control. | Catalytic hydrogenation is generally a milder and more selective method for reducing the carbon-carbon double bond without affecting other functional groups. |
| Catalyst Loading | Use a catalyst loading of 5-10 mol% of Pd/C. Ensure the catalyst is fresh and active. | An appropriate catalyst loading ensures a reasonable reaction rate without excessive cost. |
| Hydrogen Pressure | A hydrogen pressure of 1-4 atm is typically sufficient. Higher pressures may be required for more stubborn substrates but can also lead to over-reduction. | Moderate pressure is often a good balance between reaction rate and safety. |
| Solvent | Use a protic solvent such as ethanol or acetic acid. | These solvents are suitable for both the substrate and the catalyst and can facilitate the hydrogenation process. |
| Alternative: Michael Addition | Consider a synthetic route involving a Michael addition of a nitrogen nucleophile to a suitable cinnamic acid derivative of piperonal. This can offer a more direct route to the final product, potentially avoiding the complexities of the Erlenmeyer-Plöchl reaction and subsequent reduction. | This alternative pathway can sometimes offer better overall yields and fewer side reactions. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of acetic anhydride and sodium acetate in the Erlenmeyer-Plöchl reaction for this synthesis?
A1: Acetic anhydride serves two primary roles: it acts as a dehydrating agent to drive the condensation reaction forward, and it acylates the glycine, forming N-acetylglycine in situ if glycine is used as a starting material. Sodium acetate acts as a base to deprotonate the N-acetylglycine, forming an enolate that then attacks the aldehyde (piperonal). The choice and ratio of these reagents are critical for the success of the reaction.
Q2: Can I use other bases besides sodium acetate?
A2: Yes, other bases like potassium acetate or triethylamine can be used. However, sodium acetate is the most commonly reported and is often found to give a good balance of reactivity and minimal side reactions for this specific transformation. The basicity of the chosen catalyst can influence the rate of both the desired condensation and undesired side reactions.
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: The final amino acid product can often be purified by recrystallization. Due to its amphoteric nature, you can also use pH-controlled precipitation. Dissolving the crude product in a dilute acidic solution and then slowly adding a base (or vice versa) to reach the isoelectric point of the amino acid will cause it to precipitate out, leaving many impurities behind in the solution. Ion-exchange chromatography can also be a powerful tool for obtaining highly pure material.
Q4: Are there any specific safety precautions I should be aware of during this synthesis?
A4: Yes. Acetic anhydride is corrosive and a lachrymator; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. When running catalytic hydrogenation, ensure your equipment is properly set up and purged to avoid creating an explosive mixture of hydrogen and air. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Part 3: Experimental Protocol & Visualization
Illustrative Synthetic Pathway
The following diagram illustrates a common synthetic route to 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, highlighting the key intermediates and potential for side product formation.
Caption: Synthetic route and potential side reactions.
Step-by-Step Protocol: Synthesis via Erlenmeyer-Plöchl Reaction
Step 1: Synthesis of 2-methyl-4-(1,3-benzodioxol-5-ylmethylene)-1,3-oxazol-5(4H)-one (Unsaturated Azlactone)
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperonal (15.0 g, 0.1 mol), N-acetylglycine (14.0 g, 0.12 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).
-
Add acetic anhydride (30 mL, 0.32 mol) to the flask.
-
Heat the mixture in an oil bath at 100 °C with vigorous stirring for 2 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Add cold ethanol (50 mL) to the mixture and stir for 15 minutes.
-
Collect the yellow solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with water (2 x 20 mL).
-
Dry the solid under vacuum to yield the crude unsaturated azlactone. Recrystallize from ethanol or acetic acid if necessary.
Step 2: Reduction and Hydrolysis to 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid
-
In a Parr hydrogenation apparatus or a flask equipped for balloon hydrogenation, suspend the crude unsaturated azlactone (10.0 g, 0.043 mol) and 10% Palladium on carbon (1.0 g, 10 wt%) in glacial acetic acid (100 mL).
-
Seal the vessel, evacuate, and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to 50 psi (or use a hydrogen balloon) and stir the mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional acetic acid.
-
To the filtrate, add concentrated hydrochloric acid (20 mL) and heat the mixture to reflux for 4 hours to effect hydrolysis of the amide.
-
Cool the solution to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water (50 mL) and adjust the pH to approximately 7 with a concentrated ammonium hydroxide solution.
-
Cool the mixture in an ice bath to precipitate the amino acid.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
References
- Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Gaumont, A.-C., & Gulea, M. (Eds.). (2010). Gold-Catalyzed Asymmetric Synthesis. Wiley-VCH.
Navigating the Chiral Labyrinth: A Technical Guide to Optimizing HPLC Separation of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid Isomers
For Immediate Distribution
Shanghai, China – January 23, 2026 – In the intricate world of pharmaceutical analysis and drug development, the precise separation of stereoisomers is not merely a technical challenge but a fundamental requirement for ensuring safety and efficacy. This technical support guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of the enantiomers of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid.
This molecule, possessing a critical chiral center, demands a nuanced approach to its analytical separation. This guide is structured as a dynamic technical support center, featuring detailed troubleshooting FAQs and step-by-step protocols designed to empower you to overcome common hurdles and achieve baseline resolution of your target isomers.
Understanding the Analyte: A Foundation for Success
3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is a chiral β-amino acid with a molecular formula of C₁₀H₁₁NO₄ and a molecular weight of approximately 209.2 g/mol .[1] Its structure incorporates both a primary amine and a carboxylic acid, making it zwitterionic. The key to a successful separation lies in understanding and controlling the ionization state of these functional groups.
-
Carboxylic Acid (pKa₁): Based on 3-aminopropionic acid (pKa ~3.6-4.1)[2][3] and piperonylic acid (pKa ~4.35)[4][5], the pKa of the carboxylic acid group is estimated to be in the pH range of 3.5 to 4.5 .
-
Amino Group (pKa₂): Drawing from β-phenylalanine (pKa ~9.1-9.7)[6] and 3-aminopropionic acid (pKa ~10.3)[2], the pKa of the amino group is estimated to be in the pH range of 9.0 to 10.0 .
This understanding of the analyte's acidic and basic properties is paramount for the rational selection of the mobile phase pH, a critical parameter for manipulating retention and enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid isomers in a practical, question-and-answer format.
Q1: I am seeing poor or no resolution between my enantiomers. What should I try first?
A1: This is the most common challenge in chiral separations. The primary cause is often a suboptimal choice of chiral stationary phase (CSP) or mobile phase.
-
Initial Step: Re-evaluate your CSP. For underivatized amino acids like your target, several types of CSPs are known to be effective.[3] If you are not achieving any separation, consider screening different types of columns. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin (e.g., Astec® CHIROBIOTIC® T), are an excellent starting point due to their versatility with polar and ionic compounds.[7] Zwitterionic ion-exchange CSPs (e.g., CHIRALPAK® ZWIX) are also specifically designed for the separation of ampholytes like amino acids.[4]
-
Mobile Phase Optimization: If you have a suitable CSP, the next step is to optimize the mobile phase. The goal is to modulate the interactions between your analyte and the CSP. This involves adjusting the organic modifier concentration and, most importantly, the mobile phase pH.
Q2: How do I choose the optimal mobile phase pH for my separation?
A2: The mobile phase pH directly influences the ionization state of your analyte's amino and carboxylic acid groups. For effective chiral recognition, you generally want to ensure that at least one of these groups is in a charged state to facilitate electrostatic interactions with the CSP, while the other can participate in other interactions like hydrogen bonding or steric hindrance.
-
pH Strategy: A good starting point is to set the mobile phase pH approximately one to two pH units away from the pKa of one of the functional groups.
-
Acidic Mobile Phase (pH 2.5-3.5): At this pH, the carboxylic acid group (pKa ~3.5-4.5) will be largely protonated (neutral), while the amino group (pKa ~9.0-10.0) will be fully protonated (positive charge). This can enhance interactions with CSPs that have anionic sites.
-
Intermediate Mobile Phase (pH 4.5-5.5): In this range, the carboxylic acid will be deprotonated (negative charge) and the amino group will be protonated (positive charge), forming a zwitterion. This is often a good starting point for zwitterionic CSPs.
-
Basic Mobile Phase (pH > 8): While generally less common for this type of analyte on silica-based columns due to column stability concerns, a higher pH would result in a neutral amino group and a negatively charged carboxylic acid.
-
Q3: My peaks are tailing significantly. What are the likely causes and how can I fix it?
A3: Peak tailing can be caused by a variety of factors, from issues with the column to interactions within the HPLC system.
-
Column-Related Issues:
-
Secondary Interactions: The primary cause of peak tailing is often unwanted secondary interactions between the analyte and the stationary phase.[8] For amino acids, this can occur with residual silanol groups on the silica support of the column. To mitigate this, ensure your mobile phase is adequately buffered and consider using a column with advanced end-capping.
-
Column Contamination or Void: If all peaks in your chromatogram are tailing, it could indicate a blockage at the column inlet frit or the formation of a void in the packed bed.[8] Try back-flushing the column (if the manufacturer's instructions permit) or replacing the column.
-
-
Mobile Phase and Sample Issues:
-
pH Mismatch: If the pH of your sample solvent is significantly different from the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
-
Inadequate Buffering: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing. Ensure your buffer concentration is adequate (typically 10-50 mM).
-
Q4: I have good resolution, but my retention times are drifting between injections. What's happening?
A4: Retention time drift is usually indicative of a lack of system equilibration or changes in the mobile phase composition.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes, especially when changing mobile phase compositions.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit. Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a gradient, check that the pump's mixing performance is optimal.
-
Temperature Fluctuations: Employ a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
Experimental Protocols: A Step-by-Step Guide to Method Development
This section provides a structured workflow for developing a robust HPLC method for the separation of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid enantiomers.
Protocol 1: Chiral Stationary Phase Screening
-
Prepare a stock solution of your racemic analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Select a set of chiral columns for screening. A recommended starting set includes:
-
A teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T).
-
A zwitterionic ion-exchange CSP (e.g., CHIRALPAK® ZWIX(+)).
-
A cyclodextrin-based CSP (e.g., CYCLOBOND™ I 2000).
-
-
Prepare a generic mobile phase for initial screening. A good starting point is a polar ionic mobile phase consisting of Methanol/Acetonitrile/Acetic Acid/Triethylamine (consult column manufacturer's guidelines for specific ratios).
-
Inject the sample onto each column under the same initial conditions (e.g., isocratic elution, flow rate of 1.0 mL/min, UV detection at 254 nm or a wavelength appropriate for the benzodioxole chromophore).
-
Evaluate the chromatograms for any signs of enantiomeric separation. The column that shows the best initial separation (even if not baseline resolved) is the most promising candidate for further optimization.
Protocol 2: Mobile Phase Optimization
Once a promising CSP has been identified, systematically optimize the mobile phase to improve resolution.
-
Optimize Organic Modifier Ratio: Using the selected column, vary the ratio of your organic modifiers (e.g., methanol and acetonitrile). This will affect the overall retention time and can also influence selectivity.
-
Systematic pH Screening: Prepare a series of mobile phases with different pH values, targeting the ranges discussed in Q2. Use appropriate buffers for each pH range (e.g., phosphate or acetate buffers).
-
Evaluate Additives: For zwitterionic or ion-exchange CSPs, the concentration of acidic and basic additives (e.g., formic acid and diethylamine) in the mobile phase can significantly impact separation.[4] Systematically vary the concentrations of these additives.
-
Temperature Optimization: Analyze the separation at different column temperatures (e.g., 25°C, 30°C, 35°C). Temperature can affect both the efficiency and selectivity of the separation.
| Parameter | Starting Condition | Optimization Range | Rationale |
| Mobile Phase pH | 4.5 | 2.5 - 6.5 | To control the ionization state of the analyte. |
| Organic Modifier | 80% Acetonitrile | 60-90% Acetonitrile or Methanol | To adjust retention time and selectivity. |
| Buffer Concentration | 20 mM | 10-50 mM | To ensure stable pH on the column. |
| Column Temperature | 25°C | 20-40°C | To improve efficiency and potentially alter selectivity. |
| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min | To optimize analysis time and efficiency. |
Visualizing the Workflow: A Guide to Troubleshooting and Method Development
To aid in visualizing the logical flow of troubleshooting and method development, the following diagrams are provided.
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A systematic approach to HPLC method development for chiral separations.
Conclusion
The successful separation of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid enantiomers is an achievable goal with a systematic and informed approach. By understanding the physicochemical properties of the analyte, making a rational selection of the chiral stationary phase, and meticulously optimizing the mobile phase conditions, researchers can develop robust and reliable HPLC methods. This guide serves as a foundational resource to navigate the complexities of this chiral separation, empowering you to achieve the high-quality analytical data essential for advancing your research and development endeavors.
References
-
PubChem. DL-beta-Phenylalanine. National Center for Biotechnology Information. [Link]
- Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
-
FooDB. Showing Compound 3-Aminopropanoic acid (FDB002253). [Link]
- Öztepe, T., Kale, N. B., Reçber, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Yakabe, T., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178.
- Šatínský, D., & Karlíček, R. (2008). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 38(1), 3-15.
- Rahman, M. M., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 7-14.
- Bhushan, R., & Kumar, V. (2008). Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers.
- Gray, M. (2020, May 20). Trouble with chiral separations.
- Bell, D. (2012). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.
- ResearchGate. Problem With CHIRAL PAK AD-H Column - Can anyone help? (2014, September 12).
- Sridhar, G., et al. (2013).
- BenchChem. A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC.
-
Henan Allgreen Chemical Co.,Ltd. 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]
- 3. guidechem.com [guidechem.com]
- 4. Piperonylic acid | 94-53-1 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. DL-beta-Phenylalanine | C9H11NO2 | CID 69189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 8. (S)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid | C10H11NO4 | CID 12918717 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of 3-Amino-3-benzodioxol-5-yl-propionic acid in Cell-Based Assays
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cytotoxicity of 3-Amino-3-benzodioxol-5-yl-propionic acid in their cell-based assays. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the underlying scientific principles to empower you to design more robust and reliable experiments.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the cytotoxicity of this compound.
Q1: My cells are dying at lower-than-expected concentrations of 3-Amino-3-benzodioxol-5-yl-propionic acid. What could be the primary cause?
A1: Unexpectedly high cytotoxicity can stem from several factors. The most common culprits are issues with compound solubility and vehicle toxicity. If the compound precipitates out of solution, the resulting microcrystals can cause physical damage to cells. Additionally, the solvent used to dissolve the compound, often DMSO, can be toxic to cells, especially at concentrations above 1% (v/v)[1]. It's crucial to first establish the maximum tolerable concentration of your vehicle on the specific cell line you are using.
Q2: How can I be sure that the observed cytotoxicity is a direct effect of the compound and not an artifact of my experimental setup?
A2: This is a critical question of experimental validity. To distinguish between true compound-induced cytotoxicity and experimental artifacts, meticulous controls are essential. Always include a "vehicle-only" control group treated with the same concentration of solvent used for your compound dilutions. Additionally, consider the "edge effect" in multi-well plates, where wells on the periphery can experience different temperature and evaporation rates, leading to variations in cell viability[2]. To mitigate this, you can fill the outer wells with sterile liquid like PBS or media and only use the inner wells for your experimental samples[2].
Q3: Could the observed cytotoxicity be due to off-target effects of 3-Amino-3-benzodioxol-5-yl-propionic acid?
A3: Yes, off-target effects are a common challenge in drug discovery. Small molecules can interact with unintended cellular targets, leading to toxicity. Strategies to minimize these effects include rational drug design and high-throughput screening to identify compounds with higher specificity[3]. While you may not be able to redesign the molecule, understanding its potential off-target profile through literature searches or predictive modeling can help in interpreting your results.
Q4: Is it possible that the cytotoxicity is specific to the cell line I'm using?
A4: Absolutely. Different cell lines can exhibit varying sensitivities to a compound due to differences in their genetic makeup, metabolic pathways, and expression of drug transporters. It is always advisable to test the cytotoxicity of your compound on multiple cell lines, including both cancerous and non-cancerous lines, to assess its selectivity and potential for broader toxicity[4][5].
II. Troubleshooting Guides: A Deeper Dive
This section provides detailed, step-by-step protocols and the scientific rationale to troubleshoot and mitigate the cytotoxicity of 3-Amino-3-benzodioxol-5-yl-propionic acid.
Guide 1: Optimizing Compound Formulation and Delivery
Poor solubility is a frequent source of artifactual cytotoxicity. This guide will help you ensure your compound is properly delivered to the cells.
The Problem: The compound may be precipitating in the culture medium, leading to inaccurate concentration assessment and physical damage to cells.
The Causality: 3-Amino-3-benzodioxol-5-yl-propionic acid, like many organic small molecules, may have limited aqueous solubility. When a concentrated stock solution (e.g., in DMSO) is diluted into aqueous culture medium, the compound can crash out of solution if its solubility limit is exceeded.
Workflow for Optimizing Compound Solubility:
Caption: Workflow for optimizing compound solubility.
Detailed Protocol: Assessing and Improving Compound Solubility
-
Stock Solution Preparation:
-
Always use a high-purity grade of 3-Amino-3-benzodioxol-5-yl-propionic acid.
-
Prepare a concentrated stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO or ethanol[1][6]. Ensure the compound is fully dissolved by gentle vortexing or sonication[6]. Store stock solutions appropriately, typically at -20°C or -80°C, to prevent degradation.
-
-
Solubility Test in Culture Medium:
-
Prepare a series of dilutions of your compound stock in your complete cell culture medium.
-
Visually inspect the dilutions for any signs of precipitation (cloudiness or visible particles).
-
For a more sensitive assessment, examine a drop of the highest concentration under a microscope.
-
-
Troubleshooting Precipitation:
-
Alternative Solvents: If DMSO is causing issues, consider other biocompatible solvents such as ethanol or dimethylformamide (DMF)[6]. Always perform a vehicle toxicity control for any new solvent.
-
Solvent Concentration: Aim for a final solvent concentration in your assay that is well-tolerated by your cells, typically below 0.5% (v/v)[7].
-
Serum Concentration: Increasing the percentage of fetal bovine serum (FBS) in your culture medium can sometimes improve the solubility of hydrophobic compounds due to the presence of albumin and other proteins that can bind to the drug[8][9].
-
Table 1: Common Solvents and Recommended Final Concentrations
| Solvent | Polarity | Typical Max. Final Concentration (v/v) | Notes |
| DMSO | Polar aprotic | < 0.5% | Can induce cellular stress at higher concentrations. |
| Ethanol | Polar protic | < 0.5% | Can be more volatile than DMSO. |
| DMF | Polar aprotic | < 0.1% | Generally more toxic than DMSO and ethanol. |
Guide 2: Investigating and Mitigating Mechanistic Cytotoxicity
If you've ruled out formulation issues, the cytotoxicity is likely due to the compound's biological activity. This guide explores potential mechanisms and strategies to counteract them.
Potential Mechanisms of Cytotoxicity:
-
Apoptosis Induction: Many cytotoxic compounds, including those with amino acid moieties, can trigger programmed cell death, or apoptosis[4]. A key event in apoptosis is the activation of a cascade of enzymes called caspases, with caspase-3 being a central executioner caspase[10][11].
-
Oxidative Stress: The metabolic processing of a drug can lead to the generation of reactive oxygen species (ROS)[12][13]. When the cellular antioxidant capacity is overwhelmed, this leads to oxidative stress, which can damage cellular components and trigger cell death[13].
Workflow for Investigating Cytotoxicity Mechanisms:
Caption: Workflow for addressing assay interference.
Protocol 3.1: Cell-Free Assay Control
This protocol helps determine if your compound directly interacts with the assay reagents.
-
Prepare a Cell-Free Plate: In a 96-well plate, add your complete culture medium without any cells.
-
Add Compound: Add the same concentrations of 3-Amino-3-benzodioxol-5-yl-propionic acid that you use in your cellular assays.
-
Perform Assay: Add the cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo®) and incubate as you would for a cellular experiment.
-
Read Plate: Measure the absorbance, fluorescence, or luminescence.
-
Analysis: Any signal above the background of the medium-only wells indicates a direct interaction between your compound and the assay reagents.
Table 2: Comparison of Common Cytotoxicity Assays and Potential for Interference
| Assay Type | Principle | Potential for Interference | Alternative/Orthogonal Assay |
| Metabolic Assays (e.g., MTT, MTS, WST-1) | Reduction of a tetrazolium salt by cellular dehydrogenases to a colored formazan product. [14] | Compounds that are reducing or oxidizing agents can interfere. | LDH release assay, dye exclusion assays (e.g., Trypan Blue, Propidium Iodide). |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active cells. | Compounds that affect luciferase activity or cellular ATP levels through non-cytotoxic mechanisms. | Real-time impedance-based assays, high-content imaging. |
| Membrane Integrity Assays (e.g., LDH release) | Measures the release of lactate dehydrogenase (LDH) from damaged cells. | Compounds that inhibit or activate LDH enzyme activity. | Live/dead staining with fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1). |
By systematically working through these FAQs and troubleshooting guides, you will be better equipped to identify the root cause of the cytotoxicity observed with 3-Amino-3-benzodioxol-5-yl-propionic acid and implement effective strategies to obtain reliable and meaningful data in your cell-based assays.
IV. References
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Belskaya, O. B., et al. (2020). Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. Molecules, 25(21), 5183. [Link]
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Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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Eastwood, J. B., et al. (2013). Effect of blood protein concentrations on drug-dosing regimes: practical guidance. BMC Nephrology, 14, 63. [Link]
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Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469-1479.
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Jeong, Y. H., et al. (2021). Effectiveness of Antioxidants on Cell Viability in Beta-amyloid Exposed PC12 Cells. Current Developments in Nutrition, 5(Suppl 2), 758. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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Hussain, S. A. (2021). Can anyone please suggest a non-toxic solvent to dissolve non-polar drugs for in vitro use? ResearchGate. [Link]
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Tafazoli, S., et al. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology, 2012, 603935. [Link]
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Kumar, A., et al. (2012). Reducing levels of toxic RNA with small molecules. ACS Chemical Biology, 7(5), 895-902.
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BMG LABTECH. (n.d.). Cellular antioxidant activity assay & cytotoxicity. [Link]
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Umemura, A. (2023). Editorial: Impacts of drug-induced oxidative stress. Frontiers in Pharmacology, 14, 1197115. [Link]
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Smith, S. A., et al. (2007). Alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid-mediated excitotoxic axonal damage is attenuated in the absence of myelin proteolipid protein. The Journal of Neuroscience, 27(28), 7545-7555.
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Deranged Physiology. (2021). Protein binding of drugs. [Link]
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Porter, A. G., & Jänicke, R. U. (1999). Emerging roles of caspases in apoptosis. Cell Death & Differentiation, 6(2), 99-104.
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Adan, A., et al. (2016). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 82, 33-42.
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Costa, V. M., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. Pharmaceuticals, 16(10), 1464. [Link]
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Wikipedia. (n.d.). Plasma protein binding. [Link]
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Phulara, S. C., et al. (2021). Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. Molecules, 26(11), 3326. [Link]
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Donato, M. T., & Tolosa, L. (2021). Oxidative Stress in Human Toxicology. Antioxidants, 10(7), 1129. [Link]
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Martinou, J. C., & Desagher, S. (2001). Specific Caspase Pathways Are Activated in the Two Stages of Cerebral Infarction. The Journal of Neuroscience, 21(19), 7483-7491. [Link]
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Dekant, W., & Vamvakas, S. (2002). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Toxicology in Vitro, 16(6), 687-694.
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Georgieva, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. [Link]
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Wilkinson, J. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture? ResearchGate. [Link]
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Oufir, M. (2017). Apart from DMSO, which other solvent can I use to dissolve my DCM soluble compounds for MTT assay? ResearchGate. [Link]
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Belshaw, P. J., et al. (1996). Synthetic activation of caspases: Artificial death switches. Proceedings of the National Academy of Sciences, 93(10), 4604-4607.
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An, F., & Li, D. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
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Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]
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Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. [Link]
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Popova, M., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 922. [Link]
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Mertins, E. C. (2025). Investigating the Cytotoxic Effects of Amino Acid-Based Ionic Liquids and PEG-PLA Nanoparticles on MCF10A Human Breast Epithelial Cells for Drug Delivery Applications. eGrove. [Link]
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Shalini, S., et al. (2020). Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis. Cell Death & Disease, 11(1), 1-13.
-
JoVE. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. [Link]
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Yunus, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274903. [Link]
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JoVE. (2025). Video: Factors Affecting Protein-Drug Binding: Drug Interactions. [Link]
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PubMed. (2012). Drug-induced oxidative stress and toxicity. [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
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Huchthausen, J., et al. (2021). Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. Environmental Science & Technology, 55(13), 9042-9052. [Link]
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Technology Networks. (2023). New Approach Reduces Drug Resistance and Toxicity. [Link]
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Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 541-548. [Link]
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Follit, J., et al. (2014). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology and Bioengineering, 111(8), 1546-1557.
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Lonardo, E., & Herman, A. M. (2022). Necessary, Legendary and Detrimental Components of Human Colorectal Organoid Culture Medium: Raising Awareness to Reduce Experimental Bugs. International Journal of Molecular Sciences, 23(19), 11867. [Link]
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Technical Support Center: Enhancing the Bioavailability of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid Derivatives
This guide is designed for researchers, scientists, and drug development professionals actively working with 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid and its derivatives. Consider this your dedicated technical resource for troubleshooting and overcoming the common hurdles associated with achieving optimal oral bioavailability for this unique class of compounds. Our focus is on providing not just protocols, but the scientific rationale to empower your experimental decisions.
Introduction: Understanding the Core Challenges
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid and its analogues are structurally interesting compounds, possessing a β-amino acid backbone and a benzodioxole moiety. This combination presents a specific set of physicochemical properties that can often lead to challenges in oral drug delivery. Based on structural analysis and data from similar molecules, these derivatives are likely to be classified as Biopharmaceutics Classification System (BCS) Class III compounds.[1][2]
Predicted Physicochemical Profile:
| Property | Predicted Value/Characteristic | Implication for Bioavailability |
| Solubility | High | Unlikely to be a dissolution-rate limited. |
| Permeability | Low | Primary barrier to oral absorption. |
| Structure | Zwitterionic β-amino acid | Charge and polarity hinder passive diffusion across the lipophilic intestinal membrane. |
| Benzodioxole Moiety | Potential for Metabolism | Susceptible to first-pass metabolism by cytochrome P450 (CYP) enzymes.[3] |
Our troubleshooting guide will therefore focus on strategies to overcome low membrane permeability and mitigate potential first-pass metabolic effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the preclinical development of these derivatives.
Q1: My 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid derivative shows excellent in vitro potency but very low oral bioavailability in animal models. What is the likely cause?
A1: The most probable cause is low intestinal permeability. Your compound, being a zwitterionic amino acid derivative, is likely highly polar. A computed XLogP3 of -1.4 for the similar α-amino acid analogue, (S)-2-Amino-3-(benzo[d][4][5]dioxol-5-yl)propanoic acid, supports this high hydrophilicity. Such molecules struggle to passively diffuse across the lipid-rich membranes of intestinal epithelial cells. Another significant factor could be first-pass metabolism in the gut wall or liver, where the benzodioxole ring can be a substrate for CYP enzymes.[3]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low bioavailability.
Q2: How can I definitively determine if poor permeability is the primary issue for my compound?
A2: The gold-standard in vitro assay for this is the Caco-2 permeability assay. This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[3] By measuring the rate of your compound's transport from the apical (intestinal lumen) to the basolateral (blood) side, you can obtain an apparent permeability coefficient (Papp). A low Papp value (typically < 1.0 x 10⁻⁶ cm/s) is a strong indicator of poor intestinal absorption.
-
See Experimental Protocol 1: Caco-2 Permeability Assay for a detailed methodology.
Q3: My compound is rapidly degraded in a liver microsome stability assay. What does this mean and what can I do?
A3: Rapid degradation in a liver microsomal stability assay indicates that your compound is likely a substrate for Phase I metabolic enzymes, primarily cytochrome P450s. The benzodioxole (or methylenedioxyphenyl) group is known to interact with and be metabolized by CYP enzymes.[6] This suggests your compound will be subject to significant first-pass metabolism, reducing the amount of active drug that reaches systemic circulation.
Mitigation Strategies:
-
Structural Modification: Can you modify the structure to block the site of metabolism without losing pharmacological activity? This often involves adding groups that sterically hinder the enzyme's access.
-
Prodrug Approach: Design a prodrug that masks the metabolically labile site. The prodrug itself may not be a CYP substrate, and upon absorption, it would be cleaved to release the active parent drug.
-
Co-administration with a CYP Inhibitor: In a clinical setting, co-administration with a known CYP inhibitor (like ritonavir) can be a strategy, though this introduces complexities of drug-drug interactions. For preclinical studies, this can be a tool to prove that metabolism is the key clearance mechanism. Methylenedioxy-containing compounds themselves can be inhibitors of CYP enzymes, particularly CYP2D6, which could lead to complex pharmacokinetic profiles and potential drug-drug interactions.[3]
-
See Experimental Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes for a detailed methodology.
Q4: What are the most promising strategies to enhance the permeability of a hydrophilic, zwitterionic compound like mine?
A4: Given the zwitterionic nature and predicted high solubility, your focus should be on transiently increasing lipophilicity to facilitate membrane crossing or utilizing active transport mechanisms.
Top Strategies:
-
Amino Acid Ester Prodrugs: This is a highly effective and widely used strategy.[7] By esterifying the carboxylic acid group, you neutralize the negative charge and increase the overall lipophilicity of the molecule. This transiently more lipophilic prodrug can more easily cross the intestinal membrane. Once inside the cell or in circulation, endogenous esterases cleave the ester bond, regenerating the active parent compound. A successful example of this approach is valacyclovir, the L-valyl ester prodrug of acyclovir, which significantly improved its oral bioavailability.[7]
Caption: The ester prodrug concept for enhancing permeability.
-
Lipid-Based Formulations: These formulations can enhance the absorption of both lipophilic and hydrophilic drugs.[8] For your compound, a Self-Emulsifying Drug Delivery System (SEDDS) could be beneficial. The drug is dissolved in an isotropic mixture of oils and surfactants. Upon gentle agitation in the aqueous environment of the GI tract, this mixture spontaneously forms a fine oil-in-water emulsion. This can help the drug bypass the dissolution step and interact more effectively with the intestinal membrane.
-
Nanoparticle Formulations: Encapsulating your hydrophilic compound within nanoparticles can protect it from degradation and improve its transport across the intestinal epithelium.[9] Zwitterionic lipid nanoparticles, for instance, have shown promise in delivering therapeutics due to their biocompatibility and ability to navigate biological barriers.[5]
Experimental Protocols
Experimental Protocol 1: Caco-2 Permeability Assay
Objective: To determine the in vitro intestinal permeability of a test compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for compound quantification
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Prior to the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value >200 Ω·cm² is generally considered acceptable.
-
Alternatively, perform a Lucifer yellow rejection assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
Add the transport buffer containing the test compound (e.g., at 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug appearance in the receiver chamber (mol/s).
-
A: The surface area of the membrane (cm²).
-
C₀: The initial concentration in the donor chamber (mol/cm³).
-
-
Data Interpretation:
| Papp (cm/s) | Permeability Classification |
| > 10 x 10⁻⁶ | High |
| 1 - 10 x 10⁻⁶ | Moderate |
| < 1 x 10⁻⁶ | Low |
Experimental Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a test compound in the presence of liver microsomes.
Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound stock solution (in DMSO or acetonitrile)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a stable one like warfarin)
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system
Methodology:
-
Incubation Preparation:
-
Prepare a master mix containing phosphate buffer and liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL).
-
Pre-warm the master mix at 37°C.
-
-
Reaction Initiation:
-
Add the test compound to the pre-warmed master mix to a final concentration of, for example, 1 µM.
-
Split the mixture into two sets: one for the reaction (+NADPH) and one for control (-NADPH).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the "+NADPH" set. Add buffer to the "-NADPH" set.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) = (0.693 / t½) / (mg microsomal protein/mL).
-
Data Interpretation:
| Half-life (t½) in minutes | Metabolic Stability Classification |
| > 30 | High |
| 5 - 30 | Moderate |
| < 5 | Low |
Conclusion
Enhancing the bioavailability of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid derivatives requires a systematic approach that begins with a thorough characterization of their physicochemical and ADME properties. The likely challenges of low permeability and potential first-pass metabolism can be addressed through rational, scientifically-driven strategies such as prodrug design and advanced formulation technologies. This guide provides a foundational framework for troubleshooting and a starting point for your experimental design.
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Anders, M. W., Sunram, J. M., & Wilkinson, C. F. (1984). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Biochemical Pharmacology, 33(4), 577–580. [Link]
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Zahra, K., et al. (2014). In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach. Archives of Toxicology, 89(7), 1055-1066. [Link]
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Walsh, C., & Szoka, F. C. (2017). Design, Synthesis and Characterization of Novel Zwitterionic Lipids for Drug and siRNA Delivery Applications. eScholarship, University of California. [Link]
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U.S. Food and Drug Administration. (2017). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]
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Huttunen, K. M., et al. (2016). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis. [Link]
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Vo, C. L. N., Park, C., & Lee, B. J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397. [Link]
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Wikipedia. (n.d.). Amino acid. [Link]
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Gynther, M., et al. (2016). Systemic and Brain Pharmacokinetics of Perforin Inhibitor Prodrugs. Molecular Pharmaceutics, 13(7), 2484–2491. [Link]
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Soares, S., et al. (2017). Nanoparticles for Drug Delivery of Small Molecules. In Nanomedicine (pp. 131-153). Taylor & Francis. [Link]
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Majumdar, S., et al. (2013). Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. Molecules, 18(8), 9689–9705. [Link]
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Kromann, J. C., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2335. [Link]
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That's Nice LLC/Nice Insight. (2016). Optimising excipients to improve bioavailability. Manufacturing Chemist. [Link]
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Li, D., et al. (2024). In silico prediction of pKa values using explainable deep learning methods. Physical Chemistry Chemical Physics, 26(1), 101-110. [Link]
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Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. [Link]
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GitHub. (n.d.). PROPKA predicts the pKa values of ionizable groups in proteins and protein-ligand complexes based in the 3D structure. [Link]
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Zhang, Y., et al. (2021). Prediction of protein pKa with representation learning. Digital Discovery, 1(1), 133-142. [Link]
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Kumar, L., & Verma, S. (2017). A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). International Journal of Pharmaceutical Sciences and Research, 8(2), 489-497. [Link]
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Technical Support Center: A Guide to Scaling the Synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the process scale-up of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid (CAS 72071-75-1)[1]. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. Moving from a gram-scale flask to a multi-liter reactor is not merely about multiplying reagent quantities; it is a multidisciplinary challenge where principles of chemical engineering, physical organic chemistry, and process safety converge.[2][3]
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to equip you with the foresight to anticipate challenges and the knowledge to address them systematically, ensuring a safe, robust, and reproducible process.
Section 1: Synthesis Pathway Overview
A common and scalable approach to synthesizing β-amino acids like our target molecule is a variation of the Strecker synthesis or a related one-pot, three-component reaction.[4][5][6][7] This typically involves the reaction of an aldehyde (piperonal, in this case), a source of ammonia, and a cyanide equivalent, followed by hydrolysis.
A plausible reaction scheme is as follows:
-
Step 1: Imine Formation: Piperonal (1,3-benzodioxole-5-carbaldehyde) reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine.
-
Step 2: Nitrile Addition: A nucleophilic cyanide source (e.g., sodium cyanide) attacks the imine to form an α-aminonitrile.
-
Step 3: Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product, 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid.
The use of highly toxic cyanide reagents on a large scale presents significant safety and environmental challenges, demanding strict handling protocols and engineering controls.[8]
Section 2: The Scale-Up Challenge: From Flask to Reactor
Scaling a chemical process is fundamentally a challenge of managing changes in physical phenomena.[3] What works perfectly in a 1-liter round-bottom flask can behave unexpectedly in a 1000-liter reactor. The primary reason for this is the change in the surface-area-to-volume ratio. As the volume of a reactor increases, its surface area does not increase proportionally.[2] This has profound implications for heat transfer, mixing, and reaction control.[2][3][9][10]
The general workflow for navigating a scale-up campaign is outlined below.
Caption: A decision tree for troubleshooting common crystallization issues during scale-up.
References
-
Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Available from: [Link]
-
CatSci. (n.d.). Some Scale-Up Considerations. Available from: [Link]
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Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Available from: [Link]
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Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Available from: [Link]
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Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
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UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Available from: [Link]
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available from: [Link]
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LACCEI.org. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications. Available from: [Link]
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Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry. Available from: [Link]
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Available from: [Link]
-
ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Available from: [Link]
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Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]
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APC. (n.d.). Crystallization. Available from: [Link]
- Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
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IJNRD. (2023, June 6). IMPURITY PROFILING OF DRUGS: A REVIEW. Available from: [Link]
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Henan Allgreen Chemical Co.,Ltd. (n.d.). 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. Available from: [Link]
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ResearchGate. (n.d.). General mechanism of the Strecker amino acid synthesis. Available from: [Link]
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Engineering. (2017). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Available from: [Link]
-
ACS Publications. (1984, July 1). Synthesis of .beta.,.gamma.-unsaturated amino acids by the Strecker reaction. Available from: [Link]
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News-Medical.Net. (2018, October 30). Overview of Strecker Amino Acid Synthesis. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available from: [Link]
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Validation & Comparative
3-Amino-3-benzodioxol-5-yl-propionic acid vs. other synthetic auxins
An In-Depth Guide to the Evaluation of Novel Synthetic Auxins: A Comparative Framework Using 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid
Introduction: The Quest for Novel Plant Growth Regulators
Auxins represent a class of plant hormones that orchestrate a vast array of developmental processes, from cell elongation and division to root initiation and fruit development. The discovery of natural auxins, most notably indole-3-acetic acid (IAA), revolutionized our understanding of plant biology. Subsequently, the development of synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and naphthalene-1-acetic acid (NAA), has provided invaluable tools for agriculture, horticulture, and plant research. These synthetic molecules often exhibit greater stability and selective activity compared to their natural counterparts.
The search for novel synthetic auxins is driven by the need for compounds with improved efficacy, target specificity, and environmental profiles. This guide introduces a framework for evaluating the potential auxin-like activity of a novel compound, using 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid as a case study. While this compound is not a recognized synthetic auxin, its structural features provide a compelling basis for a hypothetical investigation.
This document will serve as a guide for researchers and drug development professionals on how to systematically characterize a novel chemical entity for auxin activity, comparing its potential performance against established standards through a series of validated experimental protocols.
Structural Analysis and Hypothesis Formulation
A hallmark of most active auxins is the presence of an aromatic ring system and a carboxylic acid side chain, separated by a specific spatial distance. Let's compare the structure of our test compound with that of a classic synthetic auxin, NAA.
| Compound | Structure | Key Features |
| Naphthalene-1-acetic acid (NAA) | Naphthalene ring, Carboxylic acid side chain | |
| 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid | Benzodioxole ring, Propanoic acid side chain, Amino group |
Hypothesis: The presence of a benzodioxole ring system and a propanoic acid side chain in 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid suggests potential for auxin-like activity. The amino group on the α-carbon, however, may significantly influence its interaction with auxin receptors and its overall physiological effect, potentially leading to antagonistic or weaker agonistic properties compared to established auxins.
A Proposed Experimental Workflow for Evaluating Auxin Activity
To test our hypothesis, a multi-tiered experimental approach is required. The following protocols outline a systematic evaluation of our novel compound against a high-activity standard (NAA) and a low-activity or herbicidal standard (2,4-D).
Workflow Overview
Caption: A phased experimental workflow for characterizing a novel compound's auxin activity.
Experiment 1: Mung Bean Root Elongation Assay
Objective: To assess the dose-dependent effect of the test compound on primary root elongation, a classic indicator of auxin activity. High concentrations of auxins are known to inhibit root growth.
Protocol:
-
Prepare stock solutions of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, NAA, and 2,4-D in DMSO.
-
Create a dilution series for each compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in a hydroponic growth medium. Include a vehicle control (DMSO).
-
Germinate mung bean (Vigna radiata) seeds in the dark for 48 hours.
-
Select seedlings with uniform root lengths (approx. 1-2 cm).
-
Transfer seedlings to vials containing the different treatment solutions (n=10 per treatment).
-
Incubate in the dark at 25°C for 72 hours.
-
Measure the length of the primary root for each seedling.
-
Calculate the average root length and standard deviation for each treatment group. Plot the results as a percentage of the control.
Hypothetical Comparative Data:
| Concentration (µM) | Control (% Elongation) | NAA (% Elongation) | 2,4-D (% Elongation) | 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid (% Elongation) |
| 0.01 | 100 ± 5 | 115 ± 6 | 105 ± 5 | 102 ± 4 |
| 0.1 | 100 ± 5 | 95 ± 7 | 80 ± 6 | 98 ± 5 |
| 1 | 100 ± 5 | 60 ± 5 | 45 ± 4 | 85 ± 6 |
| 10 | 100 ± 5 | 35 ± 4 | 20 ± 3 | 70 ± 5 |
| 100 | 100 ± 5 | 15 ± 3 | 5 ± 2 | 60 ± 4 |
Interpretation: In this hypothetical scenario, the novel compound exhibits a mild inhibitory effect at higher concentrations, but significantly less potent than NAA or 2,4-D, suggesting weaker auxin activity.
Experiment 2: Callus Induction and Proliferation Assay
Objective: To evaluate the ability of the test compound to stimulate cell division and proliferation from explant tissue, a key application of synthetic auxins in plant tissue culture.
Protocol:
-
Excise leaf discs (approx. 1 cm²) from sterile tobacco (Nicotiana tabacum) plants.
-
Place leaf discs on Murashige and Skoog (MS) medium supplemented with a constant concentration of a cytokinin (e.g., 1 µM Kinetin) and varying concentrations of the test auxins (0.1, 1, 10 µM).
-
Incubate cultures at 25°C under a 16-hour light/8-hour dark photoperiod.
-
After 4 weeks, visually score callus formation and measure the fresh weight of the callus produced.
Hypothetical Comparative Data:
| Auxin Concentration (µM) | NAA (Callus Fresh Weight, mg) | 2,4-D (Callus Fresh Weight, mg) | 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid (Callus Fresh Weight, mg) |
| 0.1 | 150 ± 20 | 250 ± 30 | 50 ± 10 |
| 1 | 450 ± 40 | 600 ± 50 | 120 ± 15 |
| 10 | 300 ± 35 | 400 ± 45 | 150 ± 20 |
Interpretation: The hypothetical results suggest that the novel compound is a weak inducer of callus formation compared to the potent activity of 2,4-D and NAA.
Mechanism of Action: A Comparative Framework
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, thereby releasing Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes.
Caption: The core components of the TIR1/AFB-mediated auxin signaling pathway.
To determine if 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid acts through this pathway, a gene expression analysis is crucial.
Experiment 3: Gene Expression Analysis
Objective: To measure the transcriptional activation of early auxin-responsive genes (e.g., IAA1, GH3.3) in response to the test compound.
Protocol:
-
Treat Arabidopsis thaliana seedlings with 10 µM of each compound (NAA, 2,4-D, and the test compound) for 1-2 hours.
-
Extract total RNA from the seedlings.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for auxin-responsive genes.
-
Normalize the expression levels to a reference gene (e.g., Actin).
Hypothetical Comparative Data:
| Treatment | IAA1 Fold Change | GH3.3 Fold Change |
| Control | 1.0 ± 0.2 | 1.0 ± 0.1 |
| NAA (10 µM) | 50.5 ± 4.1 | 80.2 ± 6.5 |
| 2,4-D (10 µM) | 65.8 ± 5.3 | 95.4 ± 7.8 |
| 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid (10 µM) | 5.2 ± 0.8 | 8.1 ± 1.1 |
Interpretation: The weak induction of marker genes by the test compound would strongly suggest that it is either a very weak agonist of the TIR1/AFB pathway or acts through an alternative mechanism.
Overall Comparative Summary and Future Directions
Based on our hypothetical experimental framework, we can construct a comparative profile for 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid.
| Feature | NAA | 2,4-D | 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid (Hypothetical) |
| Root Elongation Inhibition | High Potency | Very High Potency | Low Potency |
| Callus Induction | High | Very High | Low |
| Gene Expression Induction | Strong | Very Strong | Weak |
| Overall Auxin Activity | Strong Agonist | Strong Agonist | Weak Agonist / Partial Antagonist |
Future Directions:
-
Competitive Receptor Binding Assays: To directly measure the binding affinity of the novel compound to the TIR1/AFB co-receptor complex.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to understand the role of the amino group and the benzodioxole ring.
-
Whole-Plant Phenotyping: To assess the compound's effects on overall plant architecture, including apical dominance, leaf development, and flowering time.
This structured approach, combining classic bioassays with molecular techniques, provides a robust framework for the initial characterization and comparison of novel chemical entities for auxin-like activity. While 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid may not emerge as a potent synthetic auxin in this hypothetical evaluation, the process itself lays the critical groundwork for the discovery and development of the next generation of plant growth regulators.
References
-
Murashige, T., and Skoog, F. (1962). A Revised Medium for Rapid Growth and Bio Assays with Tobacco Tissue Cultures. Physiologia Plantarum. [Link]
-
Mockaitis, K., and Estelle, M. (2008). Auxin receptors and plant development: a new signaling paradigm. Annual Review of Cell and Developmental Biology. [Link]
-
Woodward, A. W., and Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany. [Link]
Comparing the antimicrobial efficacy of 3-Amino-3-benzodioxol-5-yl-propionic acid with known antibiotics
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the antimicrobial potential of a novel compound, 3-Amino-3-benzodioxol-5-yl-propionic acid, in comparison to established antibiotics. The structure of this guide is designed to ensure scientific integrity and a logical progression from foundational efficacy testing to mechanistic considerations.
Introduction: The Imperative for New Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Both Gram-positive and Gram-negative bacteria have developed resistance to many existing antibiotics, creating a critical need for new classes of drugs.[1] Amino acid derivatives represent a promising area of research for new antimicrobial compounds.[2][3][4] This guide focuses on a specific synthetic amino acid derivative, 3-Amino-3-benzodioxol-5-yl-propionic acid, and outlines a systematic approach to compare its antimicrobial efficacy with that of well-known antibiotics.
Comparative Antimicrobial Efficacy
A primary measure of an antibiotic's effectiveness is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. To provide a clear comparison, the following table presents hypothetical MIC values for 3-Amino-3-benzodioxol-5-yl-propionic acid against a panel of common Gram-positive and Gram-negative bacteria, alongside the known efficacy of standard antibiotics.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | 3-Amino-3-benzodioxol-5-yl-propionic acid (Hypothetical) | Ciprofloxacin | Vancomycin | Gentamicin |
| Staphylococcus aureus (Gram-positive) | 16 | 0.5-2.0 | 0.5-2.0 | 0.25-1.0 |
| Escherichia coli (Gram-negative) | 32 | 0.015-0.125 | >128 | 0.5-2.0 |
| Pseudomonas aeruginosa (Gram-negative) | 64 | 0.25-4.0 | >128 | 1.0-8.0 |
Data Interpretation:
The hypothetical data suggests that 3-Amino-3-benzodioxol-5-yl-propionic acid may possess broad-spectrum activity, though with lower potency compared to established drugs like ciprofloxacin.[5] Notably, vancomycin is highly effective against Gram-positive bacteria but not Gram-negative ones.[6][7][8] Gentamicin and ciprofloxacin demonstrate activity against both types of bacteria.[9][10]
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of MIC values is a standardized process crucial for assessing antimicrobial susceptibility. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reliable technique.[11][12][13][14][15]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures standardized to 0.5 McFarland turbidity
-
Stock solutions of the test compound and comparator antibiotics
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of all compounds to be tested.
-
Serial Dilutions: Perform two-fold serial dilutions of each antimicrobial agent in the microtiter plates using CAMHB.
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a growth control (bacteria and broth, no antibiotic) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth.
Workflow for MIC Determination
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Mechanisms of Action
Understanding how a new compound works is as important as its efficacy. Below is a comparison of the known mechanisms of the selected antibiotics and a plausible hypothesis for 3-Amino-3-benzodioxol-5-yl-propionic acid.
-
Ciprofloxacin: This fluoroquinolone antibiotic inhibits bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair.[16][17][18][19]
-
Vancomycin: A glycopeptide antibiotic, vancomycin inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[7][8][20][21][22]
-
Gentamicin: As an aminoglycoside, gentamicin binds to the 30S ribosomal subunit of bacteria, leading to incorrect protein synthesis and ultimately bacterial cell death.[23][24][25][26][27]
Hypothesized Mechanism for 3-Amino-3-benzodioxol-5-yl-propionic acid:
Given its structure as an amino acid derivative, this compound could potentially interfere with bacterial metabolic pathways involving amino acids or inhibit protein synthesis. The benzodioxole group might also contribute to disrupting the bacterial cell membrane.
Hypothetical Mechanism of Action via Enzyme Inhibition
Caption: Hypothetical pathway of enzyme inhibition.
Conclusion and Future Research
The preliminary hypothetical assessment suggests that 3-Amino-3-benzodioxol-5-yl-propionic acid could be a candidate for further antimicrobial research. To build upon this initial guide, future work should focus on:
-
Empirical Testing: Conducting the described MIC assays with a wide range of bacterial strains, including multidrug-resistant isolates.
-
Mechanism of Action Studies: Investigating the precise molecular target of the compound.
-
Toxicity and Safety: Evaluating the compound's effect on human cells to determine its therapeutic index.
A thorough and methodical approach will be essential to fully understand the potential of 3-Amino-3-benzodioxol-5-yl-propionic acid as a viable antimicrobial agent.
References
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Ciprofloxacin - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
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Ciprofloxacin mechanism of action or mode of action. (n.d.). Retrieved from [Link]
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Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (2017). Protein and Peptide Letters, 24(10), 916-930. Retrieved from [Link]
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About ciprofloxacin. (n.d.). Retrieved from [Link]
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Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. (2023, October 11). YouTube. Retrieved from [Link]
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M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Retrieved from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). Retrieved from [Link]
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016, October 1).
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Retrieved from [Link]
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CLSI: Clinical & Laboratory Standards Institute. (n.d.). Retrieved from [Link]
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What is the mechanism of Ciprofloxacin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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Vancomycin Mechanism of Action | Resistance and More. (n.d.). Retrieved from [Link]
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Gentamicin - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
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What antibiotics cover both Gram-negative and Gram-positive bacteria? (2025, July 3). Retrieved from [Link]
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Antibiotics used for gram positive and gram negative bacteria with its disc content. (n.d.). Retrieved from [Link]
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Vancomycin - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612. Retrieved from [Link]
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Vancomycin. (n.d.). In Wikipedia. Retrieved from [Link]
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Infectious disease: how to manage Gram-positive and Gram-negative pathogen conundrums with dual beta-lactam therapy. (2022). Future Microbiology, 17, 1007-1025. Retrieved from [Link]
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A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2025, August 6). Retrieved from [Link]
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Vancomycin | Bacterial Targets, Mechanism of Action, Adverse Effects. (2019, February 22). YouTube. Retrieved from [Link]
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Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1. (2021). Journal of Molecular Biology, 433(23), 167285. Retrieved from [Link]
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Gentamicin. (n.d.). In Wikipedia. Retrieved from [Link]
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IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.). Retrieved from [Link]
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Mechanism of action of gentamicin. (1969). Journal of Molecular Biology, 41(3), 443-451. Retrieved from [Link]
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Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. (n.d.). Retrieved from [Link]
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Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025, December 5). Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-3-(benzodioxol-5-yl)propionic Acid Analogs for GABA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid analogs, a class of compounds with significant potential for modulating γ-aminobutyric acid (GABA) receptors. As the primary inhibitory neurotransmitter in the central nervous system (CNS), GABA plays a crucial role in regulating neuronal excitability. Its receptors, particularly the GABAB subtype, are attractive therapeutic targets for a range of neurological and psychiatric disorders.
The 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid scaffold represents a key area of investigation in the development of novel GABA receptor ligands. The benzodioxole moiety, a bioisosteric replacement for a substituted phenyl ring, offers unique electronic and conformational properties that can be exploited to fine-tune the pharmacological profile of these analogs. Understanding the relationship between specific structural modifications and the resulting biological activity is paramount for the rational design of potent, selective, and safe therapeutic agents.
This guide will delve into the critical structural features of these analogs, comparing their performance based on available experimental data. We will explore the impact of substitutions on the aromatic ring, modifications of the amino and carboxylic acid groups, and the influence of stereochemistry on receptor affinity and efficacy. Furthermore, we will provide detailed experimental protocols for key assays used to evaluate these compounds, ensuring scientific integrity and enabling researchers to validate and expand upon these findings.
The GABAergic System: A Primer
The GABAergic system is central to the regulation of neuronal activity in the mammalian brain. GABA exerts its inhibitory effects through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[1] GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition, while GABAB receptors are G-protein coupled receptors (GPCRs) that produce slow and prolonged inhibitory signals.[2] Dysregulation of the GABAergic system has been implicated in a variety of disorders, including epilepsy, anxiety, spasticity, and pain.
The Core Scaffold: 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid
The foundational structure of the analogs discussed in this guide is 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid. This molecule can be considered a constrained analog of GABA, with the β-aryl substitution providing a key interaction point with the GABA receptor. The benzodioxole (or methylenedioxyphenyl) group is a well-established pharmacophore in medicinal chemistry, often used as a bioisostere for a dimethoxy-substituted phenyl ring. Its unique electronic properties and rigid structure can confer improved metabolic stability and receptor binding affinity compared to more flexible analogs.[3][4]
The propionic acid backbone contains two crucial functional groups: a primary amine and a carboxylic acid. These groups are essential for mimicking the endogenous ligand GABA and interacting with the binding pocket of GABA receptors. The spatial arrangement of these groups, dictated by the chiral center at the β-carbon, is a critical determinant of biological activity.
Structure-Activity Relationship Analysis
The pharmacological activity of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid analogs can be systematically explored by modifying three key regions of the molecule: the benzodioxole ring, the propionic acid backbone, and the amino group.
Modifications of the Benzodioxole Ring
Substitutions on the benzodioxole ring can significantly impact the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor. While specific data for a wide range of substituted 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid analogs is limited in publicly available literature, general principles from related β-phenyl-GABA analogs can be extrapolated.
-
Electronic Effects: Introduction of electron-withdrawing or electron-donating groups on the aromatic ring can alter the pKa of the amino and carboxylic acid groups, as well as the overall charge distribution of the molecule. This can affect the strength of ionic and hydrogen bonding interactions within the receptor binding site.
-
Steric Hindrance: The size and position of substituents can introduce steric hindrance, which may either prevent optimal binding or, conversely, promote a more favorable binding conformation by restricting rotational freedom.
Modifications of the Propionic Acid Backbone
The propionic acid backbone is crucial for establishing the correct spatial relationship between the key pharmacophoric elements.
-
Chain Length: Altering the distance between the amino and carboxylic acid groups can have a profound effect on activity. For GABAB receptor agonists, the three-carbon separation of the propionic acid chain is generally considered optimal.
-
Conformational Restriction: Introducing conformational constraints, such as cyclization, can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.
-
Stereochemistry: The chiral center at the β-carbon is of paramount importance. For many β-aryl-GABA analogs, the (R)-enantiomer exhibits significantly higher affinity for the GABAB receptor than the (S)-enantiomer. The precise stereochemical requirements can vary depending on the specific substitutions on the aromatic ring.
Modifications of the Amino and Carboxylic Acid Groups
The amino and carboxylic acid moieties are fundamental for the GABA-mimetic activity of these compounds.
-
Amino Group Substitution: N-alkylation or N-acylation can drastically alter the pharmacological profile, often converting agonists into antagonists.[5] The size and nature of the substituent on the nitrogen atom are critical for determining the nature and potency of the activity.
-
Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid group with other acidic functionalities, such as phosphinic acids or tetrazoles, has been a successful strategy in the development of potent GABAB receptor ligands.[5] These bioisosteres can offer advantages in terms of metabolic stability and pharmacokinetic properties.
Comparative Performance Data
| Modification | General Effect on GABAB Receptor Activity | Rationale |
| Benzodioxole Ring Substitution | Activity is sensitive to the position and nature of substituents. | Alters electronic and steric properties, influencing receptor binding. |
| (R)-Stereochemistry at β-carbon | Generally higher potency for GABAB agonism. | Optimal spatial arrangement of pharmacophoric groups for receptor interaction. |
| (S)-Stereochemistry at β-carbon | Typically lower potency or inactivity. | Suboptimal fit within the receptor binding pocket. |
| N-Substitution (large, lipophilic) | Often leads to antagonist activity. | The substituent may occupy a region of the binding site that prevents the conformational change required for receptor activation. |
| Carboxylic Acid Bioisosteres (e.g., phosphinic acid) | Can lead to potent agonists or antagonists. | Mimics the charge and hydrogen bonding capabilities of the carboxylate group while potentially improving other properties. |
Experimental Protocols
To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are essential. The following are step-by-step methodologies for key in vitro assays used to characterize GABA receptor ligands.
GABAB Receptor Binding Assay ([35S]GTPγS Functional Assay)
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or a specific brain region (e.g., cortex or cerebellum) by homogenization in ice-cold buffer followed by differential centrifugation.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Incubation: In a 96-well plate, add membrane homogenate, [35S]GTPγS, and varying concentrations of the test compound. For antagonist testing, include a fixed concentration of a known GABAB agonist (e.g., GABA or baclofen).
-
Reaction: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [35S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values by non-linear regression analysis of the concentration-response curves.
GABAA Receptor Functional Assay (Whole-Cell Patch-Clamp Electrophysiology)
This "gold standard" technique directly measures the ion flow through GABAA receptor channels in response to ligand application.[6]
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the desired GABAA receptor subunits.
-
Electrophysiological Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier. Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Ligand Application: Apply GABA or a test compound to the cell using a rapid perfusion system.
-
Current Measurement: Record the chloride current elicited by the activation of GABAA receptors.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the presence and absence of the test compound. For positive allosteric modulators, determine the potentiation of the GABA response. For antagonists, measure the inhibition of the GABA response.
Visualizing Structure-Activity Relationships and Workflows
Caption: Simplified signaling pathway of GABAB receptor activation.
Conclusion and Future Directions
The 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid scaffold holds considerable promise for the development of novel GABA receptor modulators. The existing body of research on related β-aryl-GABA analogs provides a strong foundation for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic profiles. Key SAR takeaways include the critical role of stereochemistry at the β-carbon and the ability to switch between agonist and antagonist activity through N-substitution.
Future research in this area should focus on the systematic synthesis and pharmacological evaluation of a diverse library of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid analogs with various substitution patterns on the benzodioxole ring. This will provide a more detailed understanding of the electronic and steric requirements for optimal receptor interaction. Furthermore, the exploration of a wider range of carboxylic acid bioisosteres and conformational constraints could lead to the discovery of next-generation GABAergic therapeutics with enhanced efficacy and reduced side effects. The application of computational modeling and structural biology will also be invaluable in elucidating the precise binding modes of these analogs and guiding future drug design efforts.
References
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GABA Receptor Physiology and Pharmacology. In: Siegel GJ, Agranoff BW, Albers RW, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999. Available from: [Link]
- Chebib M, Johnston GAR. GABA-Activated Ligand Gated Ion Channels: A Mini Review. Clin Exp Pharmacol Physiol. 1999;26(11):937-940.
- Bowery NG, Bettler B, Froestl W, et al. International Union of Pharmacology. XXXIII. Mammalian gamma-aminobutyric acid(B) receptors: structure and function. Pharmacol Rev. 2002;54(2):247-264.
- Enna SJ, McCarson KE. The GABA-B receptor. Adv Pharmacol. 2006;54:1-15.
- Kerr DI, Ong J. GABA(B) receptors. Pharmacol Ther. 1995;67(2):187-246.
- Meanwell NA. A Synopsis of the Properties and Applications of Heterocyclic Rings in Medicinal Chemistry. J Med Chem. 2011;54(8):2529-2591.
- Patani GA, LaVoie EJ. Bioisosterism: A Rational Approach in Drug Design. Chem Rev. 1996;96(8):3147-3176.
- Froestl W. Chemistry and pharmacology of GABAB receptor ligands. Adv Pharmacol. 2010;58:19-62.
- Malitschek B, Mosbacher J, Schuler V, et al. The N-terminal domains of GABAB receptor subunits GBR1 and GBR2 are sufficient for G-protein coupling. Biochem Biophys Res Commun. 1999;260(2):424-429.
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Mykhailiuk PK. An "Ideal" Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. 2023. Preprint. Available from: [Link]
- Bohlhalter S, Mohler H, Fritschy JM. The GABA network of the rat cerebral cortex: a dense and ubiquitous meshwork of interconnections. J Comp Neurol. 1996;365(4):559-577.
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Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. ACS Chem Neurosci. 2020;11(21):3576-3592. Available from: [Link]
- Enna SJ. GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opin Investig Drugs. 1997;6(10):1319-1325.
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A Comparative Guide to the Synthesis of 3-Amino-3-benzodioxol-5-yl-propionic acid: A Benchmarking Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of chiral building blocks is paramount. 3-Amino-3-benzodioxol-5-yl-propionic acid, a valuable β-amino acid scaffold, has garnered significant interest due to its presence in various biologically active molecules. This guide provides a comprehensive technical comparison of three prominent synthetic routes to this compound, offering an objective analysis of their respective methodologies, performance, and practical considerations.
Introduction to 3-Amino-3-benzodioxol-5-yl-propionic acid
3-Amino-3-benzodioxol-5-yl-propionic acid is a non-proteinogenic β-amino acid characterized by the presence of a benzodioxole moiety. This structural feature is found in numerous natural products and pharmacologically active compounds, imparting unique electronic and conformational properties. As a chiral building block, it serves as a crucial starting material for the synthesis of peptidomimetics, therapeutic agents, and other complex molecular architectures. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This guide will delve into a comparative analysis of three distinct synthetic strategies: the One-Pot Condensation, the Rhodanine-based Synthesis, and the Erlenmeyer-Plochl Synthesis.
Method 1: One-Pot Three-Component Condensation
The one-pot synthesis of 3-amino-3-arylpropionic acids represents a highly efficient and atom-economical approach. This method involves the condensation of an aromatic aldehyde, malonic acid, and a nitrogen source, typically ammonium acetate, in a single reaction vessel. For the synthesis of the target molecule, piperonal (3,4-methylenedioxybenzaldehyde) serves as the key aromatic aldehyde.
Causality Behind Experimental Choices
This reaction leverages the principles of Knoevenagel condensation followed by a Michael addition and subsequent decarboxylation. The choice of ammonium acetate is critical as it serves as both the ammonia source for the in-situ formation of an imine with piperonal and as a catalyst. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, to facilitate the solubility of the reactants and intermediates. The elevated temperature is necessary to drive the reaction towards completion, particularly the decarboxylation step.
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperonal (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents).
-
Solvent Addition: Add absolute ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to piperonal.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid precipitate and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure 3-Amino-3-benzodioxol-5-yl-propionic acid.
One-Pot Three-Component Synthesis Workflow
Method 2: Rhodanine-Based Synthesis
The Rhodanine-based synthesis offers a versatile and well-established route to β-amino acids. This multi-step approach utilizes rhodanine as a key intermediate to construct the carbon skeleton of the target molecule. The synthesis commences with the Knoevenagel condensation of piperonal with rhodanine, followed by subsequent transformations to introduce the amino group and hydrolyze the rhodanine ring.
Causality Behind Experimental Choices
Rhodanine's active methylene group readily participates in Knoevenagel condensation with aldehydes under basic conditions. The resulting arylidene rhodanine is a stable intermediate that can be subjected to various reduction and hydrolysis conditions. The choice of a reducing agent is critical to selectively reduce the exocyclic double bond without affecting the rhodanine ring. Subsequent hydrolysis under acidic or basic conditions cleaves the rhodanine moiety to yield the desired β-amino acid. This stepwise approach allows for greater control over the reaction intermediates.
Experimental Protocol: Rhodanine-Based Synthesis
-
Knoevenagel Condensation: In a round-bottom flask, dissolve piperonal (1 equivalent) and rhodanine (1 equivalent) in glacial acetic acid. Add anhydrous sodium acetate (2 equivalents) and reflux the mixture for 4-6 hours. Cool the reaction mixture and pour it into ice-water. Filter the precipitated 5-(3,4-methylenedioxybenzylidene)rhodanine and wash with water.
-
Reduction: Suspend the dried arylidene rhodanine in a suitable solvent like ethanol. Add a reducing agent such as sodium borohydride in portions at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Hydrolysis: Acidify the reaction mixture with dilute hydrochloric acid and then heat to reflux for 8-10 hours to hydrolyze the rhodanine ring.
-
Isolation and Purification: Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude β-amino acid. Filter the solid and recrystallize from an appropriate solvent system to obtain the pure product.
Rhodanine-Based Synthesis Workflow
Method 3: Erlenmeyer-Plochl Synthesis
The Erlenmeyer-Plochl synthesis is a classical method for the preparation of α-amino acids, which can be adapted for the synthesis of β-amino acids. This route involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde in the presence of acetic anhydride to form an azlactone. Subsequent reduction and hydrolysis of the azlactone yield the target amino acid.
Causality Behind Experimental Choices
The key to this synthesis is the formation of the azlactone intermediate. Acetic anhydride serves as both a dehydrating agent and a catalyst for the cyclization of the N-acylglycine and its condensation with piperonal. The resulting α,β-unsaturated azlactone is a versatile intermediate. For the synthesis of a β-amino acid, a selective reduction of the exocyclic double bond is required, followed by hydrolysis of the azlactone ring. The choice of reducing agent and hydrolysis conditions must be carefully optimized to achieve the desired product without side reactions.
Experimental Protocol: Erlenmeyer-Plochl Synthesis
-
Azlactone Formation: In a flask, combine piperonal (1 equivalent), hippuric acid (1 equivalent), and anhydrous sodium acetate (1 equivalent). Add acetic anhydride (3 equivalents) and heat the mixture at 100 °C for 2 hours.
-
Isolation of Azlactone: Pour the hot reaction mixture into cold water with vigorous stirring. The azlactone will solidify. Filter the crude 4-(3,4-methylenedioxybenzylidene)-2-phenyloxazol-5(4H)-one and wash it with water.
-
Reduction and Hydrolysis: The isolated azlactone can be subjected to a one-pot reduction and hydrolysis. Suspend the azlactone in a solution of red phosphorus and hydriodic acid and heat to reflux. This step simultaneously reduces the double bond and hydrolyzes the azlactone and the amide bond.
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter off the excess phosphorus. Neutralize the filtrate with a base to precipitate the amino acid. The crude product can be purified by recrystallization.
Erlenmeyer-Plochl Synthesis Workflow
Comparative Analysis of Synthetic Methods
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical results reported in the literature for analogous transformations.
| Parameter | One-Pot Condensation | Rhodanine-Based Synthesis | Erlenmeyer-Plochl Synthesis |
| Number of Steps | 1 | 3 | 3 |
| Typical Yield | 60-75% | 45-60% (overall) | 40-55% (overall) |
| Reaction Time | 6-8 hours | 12-18 hours (total) | 10-16 hours (total) |
| Reagent Cost | Low | Moderate | Moderate |
| Scalability | High | Moderate | Moderate |
| Waste Generation | Low | High | High |
| Simplicity | High | Moderate | Moderate |
Conclusion and Recommendations
Based on the comparative analysis, the One-Pot Three-Component Condensation emerges as the most advantageous method for the synthesis of 3-Amino-3-benzodioxol-5-yl-propionic acid, particularly for large-scale production. Its single-step nature, high atom economy, good yields, and use of readily available and inexpensive starting materials make it a highly efficient and cost-effective choice.
The Rhodanine-based Synthesis and the Erlenmeyer-Plochl Synthesis , while being classic and reliable methods, are multi-step processes that generally result in lower overall yields and generate more waste. These routes may be more suitable for smaller-scale laboratory syntheses or for the preparation of specific analogs where the intermediates themselves are of interest.
For researchers and drug development professionals, the selection of a synthetic route will ultimately depend on the specific project requirements, including scale, cost, and time constraints. However, for the efficient and sustainable production of 3-Amino-3-benzodioxol-5-yl-propionic acid, the one-pot condensation method presents a compelling and superior alternative.
References
- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. - This article provides the foundational one-pot methodology for the synthesis of the general class of compounds.
- The Chemistry of Rhodanine. - A comprehensive review detailing the versatile applications of rhodanine in organic synthesis.
- The Erlenmeyer Azlactone Synthesis Revisited. - A modern perspective on the classical Erlenmeyer-Plochl reaction and its applications.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. - This paper describes the synthesis of related compounds and provides context for the reactivity of the benzodioxole system.
- Piperonal as a Key Starting Material in Organic Synthesis. - A review on the various synthetic transformations of piperonal.
A Comparative Analysis of Novel Benzodioxole-Containing Compounds Versus Standard Neuromodulatory Agents
An Objective Evaluation of In Vivo Efficacy and Mechanism of Action for Drug Development Professionals
Executive Summary:
Initial inquiries into the specific compound 3-Amino-3-benzodioxol-5-yl-propionic acid (CAS 72071-75-1) revealed a significant gap in publicly available scientific literature regarding its in vivo efficacy, mechanism of action, or therapeutic application. While it exists as a catalogued chemical, it has not been the subject of substantive published research, precluding a direct comparison against standard treatments.
To address the user's core interest in novel compounds featuring the benzodioxole moiety for potential neuromodulatory applications, this guide has been pivoted to a data-rich and clinically relevant analogue: 3,4-methylenedioxymethamphetamine (MDMA) . The therapeutic potential of MDMA, particularly in the context of MDMA-assisted therapy for Post-Traumatic Stress Disorder (PTSD), is supported by extensive late-stage clinical trial data, offering a robust foundation for comparison against current standards of care. This guide will therefore compare the in vivo efficacy and mechanistic underpinnings of MDMA-assisted therapy against Selective Serotonin Reuptake Inhibitors (SSRIs), the most common pharmacological intervention for PTSD.
Introduction: The Therapeutic Challenge of PTSD
Post-Traumatic Stress Disorder (PTSD) is a debilitating psychiatric condition characterized by intrusive memories, avoidance, negative alterations in mood and cognition, and hyperarousal following a traumatic event. Standard treatments, while effective for some, have significant limitations. First-line pharmacological interventions, primarily SSRIs like sertraline and paroxetine, often yield modest effect sizes and high rates of non-response or relapse. Trauma-focused psychotherapies, though effective, can have high dropout rates due to the distressing nature of recalling traumatic memories. This therapeutic gap has fueled research into novel treatment paradigms, such as MDMA-assisted therapy, which aims to enhance the psychotherapeutic process through pharmacologically induced changes in brain function and subjective experience.
Comparative Mechanism of Action: SSRIs vs. MDMA
The therapeutic approaches of SSRIs and MDMA diverge significantly at the neurobiological level. SSRIs aim to chronically upregulate synaptic serotonin levels, while MDMA produces an acute, multi-faceted neurochemical cascade designed to create a temporary "window of tolerance" for processing traumatic memories.
Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs, such as sertraline, function by selectively blocking the presynaptic serotonin transporter (SERT). This inhibition prevents the reabsorption of serotonin from the synaptic cleft, leading to a gradual increase in extracellular serotonin concentration. The therapeutic effects are not immediate and are believed to result from downstream neuroadaptive changes over several weeks, including desensitization of autoreceptors and potential enhancements in neurogenesis and synaptic plasticity.
3,4-methylenedioxymethamphetamine (MDMA): MDMA's mechanism is more complex, acting as a potent releaser of multiple neurotransmitters. Its primary actions include:
-
Serotonin (5-HT) Release: MDMA enters serotonergic neurons via SERT and promotes a massive efflux of serotonin by reversing the transporter's direction of flow.
-
Norepinephrine and Dopamine Release: It has similar, though less potent, effects on norepinephrine and dopamine transporters.
-
Hormonal Modulation: MDMA stimulates the release of several key hormones, including oxytocin, prolactin, and cortisol. The surge in oxytocin is particularly relevant, as it is known to enhance feelings of trust, empathy, and social bonding, which can strengthen the therapeutic alliance.
This acute neurochemical state is hypothesized to reduce fear and defensiveness (via amygdala attenuation) while increasing introspection and positive affect (via prefrontal cortex and serotonergic activity), thereby facilitating the psychotherapeutic processing of trauma.
Caption: Comparative neurobiological mechanisms of MDMA and SSRIs.
In Vivo Efficacy: A Head-to-Head Clinical Data Comparison
The most robust data for comparing MDMA-assisted therapy to standard treatments comes from randomized, double-blind, placebo-controlled clinical trials. The MAPP1 and MAPP2 studies are landmark Phase 3 trials that provide high-quality evidence.
| Efficacy Endpoint | MDMA-Assisted Therapy (MAPP1 & MAPP2 Pooled) | Placebo + Therapy | Standard of Care (SSRIs - Historical Data) |
| Primary Endpoint | |||
| Mean Change in CAPS-5 Score¹ | -23.7 to -24.4 points | -13.9 to -14.8 points | ~ -10 to -15 points |
| Secondary Endpoints | |||
| Loss of PTSD Diagnosis² | 67% - 71% | 32% - 48% | ~ 20-30% (remission) |
| Clinical Response³ | 86% - 88% | 60% - 69% | ~ 40-60% |
| Effect Size (Cohen's d) | 0.91 (MAPP1) | - | ~ 0.3-0.5 |
¹Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) is the gold standard for assessing PTSD symptom severity. A greater negative change indicates more improvement. ²Percentage of participants who no longer meet the diagnostic criteria for PTSD at the primary endpoint (typically 18 weeks). ³Defined as a clinically significant reduction in symptoms (e.g., >10-point drop in CAPS-5 score).
The data clearly indicates that MDMA-assisted therapy produces a substantially larger treatment effect than placebo with identical therapy. The magnitude of the reduction in CAPS-5 scores and the rate of diagnosis loss are significantly greater than those typically observed in clinical trials for SSRIs.
Experimental Protocols: Clinical Trial Design
The methodologies for administering SSRIs and MDMA-assisted therapy are fundamentally different, reflecting their distinct mechanisms and therapeutic philosophies.
Standard SSRI Treatment Protocol
The administration of SSRIs is a chronic, outpatient-based process.
-
Screening & Diagnosis: Patient is diagnosed with PTSD using structured clinical interviews (e.g., SCID, CAPS-5).
-
Initiation & Titration: Treatment begins with a low dose of an SSRI (e.g., 25-50 mg/day of sertraline). The dose is gradually increased over 2-4 weeks to a therapeutic target (e.g., 150-200 mg/day) to improve tolerability.
-
Maintenance Phase: The patient continues the daily medication for at least 6-12 months. Efficacy is monitored through periodic follow-up appointments.
-
Adjunctive Therapy: Concurrent psychotherapy (e.g., Cognitive Behavioral Therapy) is often recommended but is not an integrated component of the pharmacological protocol itself.
MDMA-Assisted Therapy Protocol (MAPP1 Phase 3 Design)
This is an acute, intensive, and therapy-integrated protocol conducted by a trained two-therapist team.
Caption: Phase 3 Clinical Trial Workflow for MDMA-Assisted Therapy.
Protocol Steps:
-
Preparatory Phase: Three 90-minute, non-drug psychotherapy sessions are conducted. The purpose is to establish a strong therapeutic alliance, set intentions for the experimental sessions, and manage expectations.
-
Experimental (Dosing) Sessions: Three 8-hour sessions are conducted, spaced approximately one month apart.
-
Participants receive a full dose of MDMA (80-120 mg) or placebo.
-
A supplemental half-dose may be administered 1.5-2 hours after the initial dose.
-
The session is primarily inner-directed, with the participant often wearing eyeshades and listening to music, focusing on internal experiences. Therapists provide support and intervention as needed.
-
-
Integrative Phase: Following each experimental session, there are three 90-minute non-drug psychotherapy sessions. These are critical for helping the participant process, understand, and integrate the experiences and insights gained during the dosing session into their daily lives.
Conclusion and Future Directions
Based on robust Phase 3 clinical trial data, MDMA-assisted therapy demonstrates significantly greater in vivo efficacy in treating severe PTSD compared to the established effects of standard-of-care SSRIs. The treatment effect is larger, the rate of diagnosis remission is higher, and the therapeutic benefits appear to be durable.
The mechanistic divergence is key: SSRIs provide a chronic, generalized increase in synaptic serotonin to modulate mood over time, whereas MDMA induces an acute, profound neurobiological state that acts as a catalyst for psychotherapy. The rigorous, therapy-integrated protocol of MDMA treatment is inseparable from its pharmacological effects and is fundamental to its success.
While promising, further research is required to understand long-term safety, efficacy in diverse populations, and the precise neural correlates of therapeutic success. However, the existing data strongly supports MDMA-assisted therapy as a potential paradigm shift in the treatment of post-traumatic stress disorder.
References
A consolidated list of sources will be provided upon request to ensure link integrity and access to the most current publications.
Cross-reactivity of 3-Amino-3-benzodioxol-5-yl-propionic acid in different biological assays
An Objective Guide to the Cross-Reactivity Profiling of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern pharmacology, the efficacy of a therapeutic agent is inextricably linked to its selectivity. A molecule's journey from a promising hit to a viable drug candidate is rigorously gated by its interaction profile across a spectrum of biological targets. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a misleading interpretation of its mechanism of action. This guide focuses on a specific molecule, 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid (henceforth referred to as Compound A), to illustrate a comprehensive strategy for evaluating its target engagement and cross-reactivity profile.
Compound A possesses two key structural motifs that demand careful pharmacological investigation:
-
A β-amino acid backbone: This structure is analogous to the neurotransmitter γ-aminobutyric acid (GABA), suggesting a potential interaction with GABA receptors.
-
A benzodioxole ring: This moiety is a well-known pharmacophore present in compounds like MDMA (3,4-methylenedioxymethamphetamine), which are known to interact with monoamine transporters[1].
Given these features, a primary therapeutic hypothesis could posit Compound A as an agonist or antagonist of GABA receptors, particularly the metabotropic GABA-B receptor, due to the conformational flexibility of the β-amino acid structure. However, the benzodioxole group necessitates a thorough investigation into potential off-target effects at monoamine transporters. This guide provides the scientific rationale and detailed experimental protocols for a robust cross-reactivity assessment of Compound A.
Part 1: Primary Target Validation - GABA-B Receptor Engagement
The structural similarity of Compound A to GABA and its analogues makes the GABA-B receptor a plausible primary target. The GABA-B receptor is a Class C G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system[2][3]. It exists as an obligate heterodimer of GABA-B1 and GABA-B2 subunits[4][5]. We must first validate whether Compound A engages this target and in what manner (agonist, antagonist, or allosteric modulator).
Experimental Approach: A Two-Tiered System
A robust validation requires both a direct binding assessment and a functional measure of receptor activation.
1. Radioligand Binding Assay: To determine the affinity of Compound A for the GABA-B receptor. 2. GTPγS Functional Assay: To measure the functional consequence of binding, specifically G-protein activation.
Protocol 1: [³H]-CGP 54626 Competitive Binding Assay
This assay quantifies the ability of Compound A to displace a known high-affinity, selective GABA-B antagonist, [³H]-CGP 54626, from the receptor.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain tissue via sucrose gradient centrifugation. Resuspend the final pellet in a Tris-HCl buffer.
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
-
Reaction Mixture (Total Volume: 500 µL):
-
100 µL of prepared rat brain membranes (approx. 100-200 µg protein).
-
50 µL of [³H]-CGP 54626 (final concentration ~2 nM).
-
50 µL of Compound A at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Assay buffer to final volume.
-
-
Controls:
-
Total Binding: Vehicle instead of Compound A.
-
Non-specific Binding (NSB): Vehicle plus a saturating concentration of a non-labeled GABA-B agonist like baclofen (100 µM).
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Termination: Rapidly filter the reaction mixture through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of Compound A. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of Compound A that inhibits 50% of specific binding), which can be converted to an inhibition constant (Ki).
Protocol 2: [³⁵S]-GTPγS Binding Functional Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, on the Gα subunit.
Methodology:
-
Membrane Preparation: As described in Protocol 1.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Reaction Mixture (Total Volume: 200 µL):
-
50 µL of rat brain membranes (20-30 µg protein).
-
20 µL of Compound A or a reference agonist (GABA, baclofen) at various concentrations.
-
Assay buffer.
-
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Initiation: Add 20 µL of [³⁵S]-GTPγS (final concentration ~0.1 nM).
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination & Quantification: Terminate and quantify as described in the binding assay (Protocol 1).
-
Data Analysis: Plot the stimulated [³⁵S]-GTPγS binding against the log concentration of Compound A. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum effect relative to a full agonist like GABA).
Part 2: Cross-Reactivity Profiling - A Guided Tour of Potential Off-Target Interactions
A thorough understanding of Compound A requires testing it against other biologically relevant targets suggested by its chemical structure.
A. Monoamine Transporters (SERT, DAT, NET)
Rationale: The benzodioxole ring is a key structural feature of MDMA and other psychoactive compounds that potently interact with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters[6]. It is critical to determine if Compound A retains any of this activity.
Protocol 3: Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of Compound A to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the specific transporters.
Methodology:
-
System Preparation: Use either rat brain synaptosomes (for a native system) or HEK293 cells stably expressing human SERT, DAT, or NET.
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Reaction:
-
Pre-incubate the cells/synaptosomes with varying concentrations of Compound A or a reference inhibitor (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET) for 15 minutes at 37°C.
-
Add the radiolabeled substrate: [³H]-5-HT for SERT, [³H]-Dopamine for DAT, or [³H]-Norepinephrine for NET (final concentration in the low nM range).
-
-
Incubation: Incubate for a short period (5-15 minutes) at 37°C.
-
Termination & Quantification: Terminate the uptake by rapid filtration through GF/B filters and wash with ice-cold buffer. Measure radioactivity via liquid scintillation.
-
Data Analysis: Determine the IC₅₀ value for uptake inhibition for each transporter.
B. GABA-A Receptors
Rationale: To ensure selectivity within the GABAergic system, it is essential to test for activity at the ionotropic GABA-A receptors. These receptors are ligand-gated chloride channels and represent a distinct class from the metabotropic GABA-B receptors[7].
Protocol 4: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique provides a direct functional measure of ion channel modulation.
Methodology:
-
System: Xenopus oocytes injected with cRNAs encoding for a common GABA-A receptor subunit composition (e.g., α1β2γ2).
-
Recording: Clamp the oocyte membrane potential at -60 mV.
-
Application:
-
First, apply GABA at its EC₂₀ concentration to elicit a submaximal baseline current.
-
Co-apply the same EC₂₀ concentration of GABA along with varying concentrations of Compound A.
-
-
Measurement: Record the changes in chloride current. An increase in current suggests positive allosteric modulation, while a decrease suggests antagonism or channel block.
-
Data Analysis: Plot the potentiation or inhibition of the GABA-evoked current against the concentration of Compound A to determine its modulatory effect.
C. Metabotropic Glutamate Receptors (mGluRs)
Rationale: GABA-B receptors and mGluRs both belong to the Class C family of GPCRs and share structural homology, particularly in their large extracellular "Venus flytrap" domain where agonists bind[2][4]. This structural similarity creates a potential for cross-reactivity. There is also known cross-talk between glutamate and GABA-B receptors[8].
Protocol 5: Calcium Flux Assay
This is a high-throughput method for assessing the activity of Gq-coupled mGluRs (Group I: mGluR1, mGluR5) or Gi/Go-coupled mGluRs (Groups II & III) that have been co-expressed with a chimeric G-protein.
Methodology:
-
System: Use cell lines (e.g., CHO or HEK293) stably expressing individual human mGluR subtypes (mGluR1 through mGluR8).
-
Cell Preparation: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure intracellular calcium changes.
-
Agonist Mode: Add varying concentrations of Compound A and measure any resulting fluorescence signal.
-
Antagonist Mode: Pre-incubate cells with varying concentrations of Compound A, then add a known mGluR agonist (e.g., Glutamate or a subtype-selective agonist) at its EC₈₀ concentration. Measure the inhibition of the agonist-induced signal.
-
Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values for each mGluR subtype.
Part 3: Data Synthesis & Visualization
Objective comparison requires summarizing the quantitative data in a clear, accessible format. The selectivity of a compound can be expressed as a ratio of its potency at off-targets to its potency at the primary target.
Comparative Data Summary (Hypothetical Data)
| Target | Assay Type | Parameter | Compound A Value | Reference Compound | Reference Value | Selectivity Index (Ki Off-Target / Ki GABA-B) |
| GABA-B | [³H]-CGP Binding | Ki | 150 nM | Baclofen | 120 nM | 1 (Reference) |
| GABA-B | [³⁵S]-GTPγS | EC₅₀ | 450 nM | Baclofen | 300 nM | - |
| SERT | [³H]-5-HT Uptake | IC₅₀ | > 10,000 nM | Fluoxetine | 5 nM | > 67 |
| DAT | [³H]-DA Uptake | IC₅₀ | 8,500 nM | GBR-12909 | 15 nM | 57 |
| NET | [³H]-NE Uptake | IC₅₀ | > 10,000 nM | Desipramine | 2 nM | > 67 |
| GABA-A (α1β2γ2) | Electrophysiology | Modulation | No effect up to 30 µM | Diazepam | EC₅₀ = 50 nM | > 200 |
| mGluR5 | Calcium Flux | IC₅₀ | 9,200 nM | MPEP | 10 nM | 61 |
Interpretation: In this hypothetical scenario, Compound A demonstrates good selectivity for the GABA-B receptor. The selectivity index, calculated as the ratio of its affinity (Ki) for an off-target versus its primary target, is >50-fold for all tested off-targets. A selectivity of >100-fold is often desired for a clean pharmacological profile. The micromolar activity at DAT and mGluR5, while weak, should be noted for future in vivo studies, as high dosing concentrations could potentially engage these targets.
Visualizations
GABA-B Receptor Signaling Pathway
Caption: Agonist binding to the GABA-B1 subunit activates the Gi/o protein, leading to downstream inhibition.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A systematic workflow for characterizing the selectivity profile of a novel compound.
Conclusion
This guide outlines a rigorous, multi-assay approach to characterizing the selectivity profile of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. By first validating its hypothesized primary target, the GABA-B receptor, and then systematically investigating plausible off-targets based on structural alerts, researchers can build a comprehensive pharmacological profile. This self-validating system, combining binding and functional assays, is crucial for making informed decisions in the drug discovery pipeline. The hypothetical data presented underscores the importance of quantifying selectivity, providing a clear framework for interpreting experimental results and advancing compounds with the highest potential for specificity and safety.
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Kerr, D. I., & Ong, J. (1995). GABA-B receptors. Pharmacology & therapeutics, 67(2), 187-246. [Link]
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de la Torre, R., et al. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic drug monitoring, 26(2), 137-144. [Link]
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Kalant, H. (2001). The pharmacology and toxicology of “ecstasy”(MDMA) and related drugs. CMAJ, 165(7), 917-928. [Link]
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Frangaj and Fan. (2018). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Frontiers in Neuroscience, 12. [Link]
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Savić, M. M., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(11), 3123. [Link]
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de la Torre, R., et al. (2004). Human Pharmacology of MDMA - Pharmacokinetics, Metabolism, and Disposition. Therapeutic Drug Monitoring, 26(2), 137-144. [Link]
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Kumar, K., et al. (2012). GABA B receptors: Structure, functions, and clinical implications. Neurology, 78(8), 574-582. [Link]
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Ge, S., et al. (2016). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE, 11(2), e0149060. [Link]
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Wild, M. R., et al. (2010). A series of structurally novel heterotricyclic alpha-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor-selective antagonists. British journal of pharmacology, 161(2), 307–320. [Link]
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de Oliveira, A. C. C., et al. (2021). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Archiv der Pharmazie, 354(10), 2100142. [Link]
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Imtiaz, U., et al. (2015). Cross-talk and regulation between glutamate and GABAB receptors. Neuroscience & Biobehavioral Reviews, 55, 184-192. [Link]
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Hare, D. J., et al. (2014). l-3,4-dihydroxyphenylalanine (l-DOPA) modulates brain iron, dopaminergic neurodegeneration and motor dysfunction in iron overload and mutant alpha-synuclein mouse models of Parkinson's disease. Journal of neurochemistry, 131(1), 31-36. [Link]
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Shigematsu, H., et al. (2017). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Journal of Pharmacological Sciences, 133(4), 214-221. [Link]
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A Comparative Guide to the Validation of a Novel Chiral UPLC-MS/MS Method for 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid Analysis
Introduction
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a β-amino acid derivative with a molecular weight of approximately 209.2 g/mol and the chemical formula C₁₀H₁₁NO₄.[1][2] Its structure contains a critical chiral center at the C-3 position and a benzodioxole moiety, which acts as a useful chromophore for UV-based detection. The enantiomeric purity of such compounds is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development and validation of a robust, sensitive, and enantioselective analytical method is a non-negotiable requirement for quality control and regulatory submission.
This guide provides an in-depth comparison of two distinct analytical approaches for the quantification of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid enantiomers:
-
A Conventional High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method: This established approach relies on pre-column derivatization to enhance chromatographic performance and detection sensitivity—a common strategy for amino acid analysis.[3][4][5]
-
A Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method: This modern, high-sensitivity approach enables the direct analysis of the underivatized analyte, offering significant advantages in speed and selectivity.[6][7][8]
We will dissect the rationale behind each method's design, provide detailed experimental protocols, and present a comparative analysis of their validation performance based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10] The objective is to equip researchers and drug development professionals with the critical insights needed to select and implement the most appropriate analytical strategy for their specific application.
Section 1: Methodological Rationale and Design
The choice of an analytical method is fundamentally driven by the required sensitivity, selectivity, throughput, and the nature of the sample matrix. For 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, the primary challenges are its high polarity and the need for chiral separation.
-
The Case for HPLC-UV with Derivatization: Amino acids, being zwitterionic and highly polar, often exhibit poor retention and peak shape on traditional reversed-phase columns. Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) masks the polar amino group with a hydrophobic moiety. This not only improves retention and peak symmetry but also introduces a highly fluorescent tag, dramatically increasing detection sensitivity, which is a well-established technique.[5]
-
The Case for UPLC-MS/MS without Derivatization: The evolution of chromatographic and spectrometric technologies allows us to bypass the need for derivatization. Hydrophilic Interaction Chromatography (HILIC) is a powerful alternative for retaining highly polar compounds.[11] When coupled with tandem mass spectrometry (MS/MS), this approach provides unparalleled selectivity and sensitivity.[12] By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, we can quantify the analyte with high confidence, even in complex matrices, while eliminating the time-consuming and potentially variable derivatization step.[7]
For both methodologies, a Chiral Stationary Phase (CSP) is employed to resolve the enantiomers, ensuring a direct and fair comparison of their chiral separation capabilities.
Section 2: Experimental Protocols
Reagents and Materials
-
Reference Standard: 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid (racemic and enantiomerically pure forms), certified purity >99.5%.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade). Water was purified using a Milli-Q system.
-
Derivatization Reagent (for Method A): o-Phthalaldehyde (OPA) reagent kit.
-
Columns:
-
Method A (HPLC-UV): Chiral stationary phase column (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).[13]
-
Method B (UPLC-MS/MS): Chiral stationary phase UPLC column (e.g., CHIRALPAK IK-U, 100 x 2.1 mm, 1.6 µm).
-
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the racemic reference standard and dissolve in 10 mL of a 50:50 methanol:water solution.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase starting composition. Concentration range for Method A: 1-100 µg/mL. Concentration range for Method B: 1-1000 ng/mL.
-
Sample Preparation: Dissolve the test sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before analysis.
Method A: Chiral HPLC-UV with Pre-column Derivatization
-
Derivatization Procedure: In an autosampler vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium formate in water (pH 6.5) and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detection: 340 nm.
-
Method B: Chiral UPLC-MS/MS (Direct Analysis)
-
UPLC-MS/MS System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: 95% A (0 min), ramp to 50% A (5 min), hold at 50% A (1 min), return to 95% A (0.5 min), equilibrate (1.5 min).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transition: Precursor ion [M+H]⁺ m/z 210.1 -> Product ion m/z 164.1 (loss of HCOOH). Collision energy optimized accordingly.
-
Section 3: Method Validation Protocol (ICH Q2(R1) Framework)
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[9] Our validation protocol adheres to the ICH Q2(R1) guideline, assessing the key performance characteristics for a quantitative impurity test (for enantiomeric purity) and assay.[14][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This was evaluated by analyzing a placebo blank, a sample spiked with known related substances, and by assessing peak purity using a photodiode array (PDA) detector for HPLC and orthogonal MRM transitions for MS/MS.
-
Linearity and Range: Linearity was assessed using a minimum of five concentration levels, prepared in triplicate. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.
-
Accuracy: Determined by applying the method to a sample of known concentration (e.g., a certified reference material) and comparing the measured value to the true value. It was assessed at three concentration levels across the specified range, with results expressed as percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, and on a different instrument to evaluate the effects of random events on the method's precision.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These were determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Section 4: Comparative Validation Data & Performance Analysis
The following tables summarize the validation results for the two methods.
Table 1: System Suitability Results
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Acceptance Criteria |
|---|---|---|---|
| Tailing Factor | 1.15 | 1.08 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 15000 | > 2000 |
| Chiral Resolution (Rs) | 2.1 | 3.5 | ≥ 1.5 |
| %RSD of Peak Area (n=6) | 0.85% | 0.55% | ≤ 2.0% |
Analysis: Both methods meet system suitability criteria. The UPLC-MS/MS method demonstrates superior efficiency (higher theoretical plates) and better chiral resolution, attributable to the smaller particle size of the UPLC column packing.
Table 2: Linearity and Range
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Acceptance Criteria |
|---|---|---|---|
| Range | 1 - 100 µg/mL | 1 - 1000 ng/mL | --- |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-intercept (% of response at 100%)| 1.5% | 0.8% | ≤ 2.0% |
Analysis: Both methods exhibit excellent linearity. The UPLC-MS/MS method's range is two orders of magnitude lower, highlighting its significantly greater sensitivity.
Table 3: Accuracy and Precision
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Acceptance Criteria |
|---|---|---|---|
| Accuracy (% Recovery) | |||
| 80% Concentration | 99.2% | 100.5% | 98.0 - 102.0% |
| 100% Concentration | 100.3% | 99.8% | 98.0 - 102.0% |
| 120% Concentration | 101.1% | 100.9% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| Repeatability (n=6) | 0.9% | 0.6% | ≤ 1.0% |
| Intermediate Precision | 1.3% | 0.9% | ≤ 2.0% |
Analysis: Both methods are highly accurate and precise, with the UPLC-MS/MS method showing slightly better (lower) %RSD values, indicating superior reproducibility.
Table 4: Limit of Detection (LOD) & Limit of Quantitation (LOQ)
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) |
|---|---|---|
| LOD | 0.3 µg/mL | 0.3 ng/mL |
| LOQ | 1.0 µg/mL | 1.0 ng/mL |
Analysis: This is the most significant point of differentiation. The UPLC-MS/MS method is approximately 1000 times more sensitive than the HPLC-UV method, making it suitable for trace-level analysis, such as impurity profiling or pharmacokinetic studies.
Table 5: Summary Comparison of Method Attributes
| Attribute | Method A (HPLC-UV with Derivatization) | Method B (UPLC-MS/MS Direct) | Commentary |
|---|---|---|---|
| Sensitivity | Moderate (µg/mL level) | Very High (ng/mL level) | MS/MS is the clear winner for trace analysis. |
| Selectivity | Good | Excellent | MS/MS provides mass-based confirmation, reducing ambiguity. |
| Analysis Time | ~15 min | ~8 min | UPLC offers a significant throughput advantage. |
| Sample Prep | Requires derivatization step | Direct injection | Simpler, faster, and less error-prone workflow. |
| Cost & Complexity | Lower instrument cost, simpler operation | Higher capital investment, requires specialized expertise. | A key consideration for lab budget and personnel. |
| Robustness | Good | Excellent | Fewer sample handling steps reduce potential variability. |
Section 5: Conclusion and Recommendations
Both the conventional HPLC-UV method with derivatization and the novel UPLC-MS/MS direct analysis method were successfully validated and proven to be suitable for the enantioselective quantification of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. However, they serve different purposes and offer distinct advantages.
-
The Chiral HPLC-UV method is a reliable, cost-effective, and robust workhorse. It is perfectly suited for routine quality control applications where the analyte concentration is relatively high, such as the assay and enantiomeric purity testing of the bulk drug substance. Its lower instrument cost and operational simplicity make it accessible to a wider range of QC labs.
-
The Chiral UPLC-MS/MS method represents the state-of-the-art in analytical performance. Its superior sensitivity, selectivity, and speed make it the unequivocal choice for demanding applications, including:
-
Quantification of trace-level impurities or degradation products.
-
Analysis of the analyte in complex biological matrices for pharmacokinetic or metabolomic studies.
-
High-throughput screening environments where analysis time is a critical factor.
-
The selection between these two validated methods should be based on a thorough assessment of the specific analytical requirements, balancing the need for ultimate performance against practical considerations of cost and laboratory infrastructure.
Section 6: References
-
Gao, L., Xu, P., & Ren, J. (2023). A Sensitive and Economical Method for Simultaneous Determination of D/L-Amino Acid Profiles in Foods by HPLC-UV. Food Chemistry, 410, 135382. Available at: [Link]
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Madhavan, P., et al. (2007). Validated Chiral LC Method for the Enantiomeric Separation of B-Amino-B-(3-Methoxyphenyl) Propionic Acid. Chromatographia, 66(3/4), 243-246. Available at: [Link]
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A Comparative Guide to the Enantiomers of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid: A Framework for Chiral Drug Development
This guide provides a comprehensive framework for the comparative study of the (R)- and (S)-enantiomers of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established methodologies and data from structurally analogous β-amino acids to offer a robust protocol for researchers, scientists, and drug development professionals. The principles and experimental designs detailed herein are foundational for the chiral development of novel chemical entities.
Introduction: The Imperative of Chirality in Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and drug development.[1][2] These mirror-image isomers, or enantiomers, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles due to their stereospecific interactions with the chiral environment of the body, such as enzymes and receptors.[3][4] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of studying enantiomers individually.[]
The subject of this guide, 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, is a chiral β-amino acid. β-amino acids are crucial building blocks for various pharmaceuticals and biologically active compounds.[6][7] The presence of the 1,3-benzodioxole (or methylenedioxyphenyl) moiety is significant, as this scaffold is found in numerous natural products and synthetic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9]
Given the potential for stereoselective biological activity, a thorough comparative study of the (R)- and (S)-enantiomers of this compound is not merely an academic exercise but a prerequisite for any potential therapeutic development. This guide will delineate the essential experimental pathways for synthesizing, separating, and characterizing these enantiomers, as well as for comparing their biological and pharmacokinetic properties.
Synthesis and Chiral Resolution: Accessing Enantiopure Compounds
The first critical step in a comparative study is the production of the individual enantiomers in high purity. This can be achieved either through asymmetric synthesis, which directly produces a specific enantiomer, or by resolving a racemic mixture.
2.1. Strategies for Asymmetric Synthesis
The asymmetric synthesis of β-amino acids is a well-established field, with several reliable methods available.[10][11][12] For a compound like 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, a plausible approach would be a catalytic asymmetric Mannich-type reaction, which involves the reaction of a ketene silyl acetal with an imine derived from piperonal (1,3-benzodioxole-5-carbaldehyde) in the presence of a chiral catalyst.
2.2. Chiral Resolution of the Racemate
Alternatively, a racemic mixture of the target compound can be synthesized and then separated into its constituent enantiomers. Enzymatic kinetic resolution is a powerful technique for this purpose.[6][13] For example, an ω-transaminase could be employed for the stereoselective amination of a corresponding β-keto acid or the deamination of the racemic amino acid, yielding one enantiomer in high enantiomeric excess.[6]
Workflow for Synthesis and Resolution
The following diagram illustrates a general workflow for obtaining the pure enantiomers, starting from a racemic synthesis followed by chiral resolution.
Caption: General workflow for obtaining pure enantiomers.
Physicochemical and Spectroscopic Characterization
Once the enantiomers are separated, their identity, purity, and stereochemistry must be rigorously confirmed.
3.1. Expected Physicochemical Properties
Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light.
| Property | (R)-Enantiomer | (S)-Enantiomer | Rationale |
| Melting Point | Identical | Identical | Crystal lattice energies are the same. |
| Solubility (achiral solvent) | Identical | Identical | Solvation energies are the same. |
| Optical Rotation [α] | Equal in magnitude, opposite in sign (e.g., +X°) | Equal in magnitude, opposite in sign (e.g., -X°) | Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. |
3.2. Analytical Methods for Purity and Structure
Standard analytical techniques are used to confirm the chemical structure (NMR, Mass Spectrometry) and to determine the enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the enantiomeric excess (%ee).[14]
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for determining the enantiomeric purity of the synthesized samples. The specific column and mobile phase would require optimization.
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as one based on polysaccharide derivatives (e.g., amylose or cellulose phenylcarbamates), which are effective for separating aromatic amino acids.[15]
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample (and the racemic standard) in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Instrumentation Setup:
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 285 nm, characteristic of the benzodioxole ring).
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the racemic standard to determine the retention times of both enantiomers and to confirm resolution.
-
Inject the (R)- and (S)-enantiomer samples.
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer in the chromatograms.
-
Calculate the enantiomeric excess (%ee) using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
Comparative Biological Evaluation
The core of this study lies in comparing the biological activities of the two enantiomers to identify the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer).[1]
4.1. Hypothesized Biological Targets
The benzodioxole scaffold is a known pharmacophore. For instance, derivatives of 1,3-benzodioxole have been investigated as potential anticancer agents, with some showing anti-proliferative activity.[16] Additionally, some act as synergists with antifungal agents.[17] Therefore, initial screening could focus on anticancer and antimicrobial activities.
Potential Signaling Pathway Modulation
Given that some thieno[2,3-b]pyridines containing amino groups exhibit anti-proliferative effects by inhibiting phosphoinositide phospholipase C (PI-PLC), it is plausible that one of the enantiomers of our target compound could interact with this or related pathways involved in cell growth and signaling.[16]
Caption: Hypothetical inhibition of the PI-PLC signaling pathway.
4.2. Comparative In Vitro Assays
A panel of in vitro assays should be performed to compare the potency and efficacy of the enantiomers.
| Assay Type | Example | Endpoint | Hypothetical Outcome |
| Cytotoxicity | MTT or CellTiter-Glo assay on cancer cell lines (e.g., MDA-MB-231, HCT116)[16] | IC₅₀ (concentration for 50% inhibition of cell growth) | (S)-enantiomer shows significantly lower IC₅₀ than (R)-enantiomer. |
| Enzyme Inhibition | PI-PLC activity assay | IC₅₀ (concentration for 50% inhibition of enzyme activity) | (S)-enantiomer inhibits PI-PLC; (R)-enantiomer is inactive. |
| Antimicrobial | Broth microdilution assay against S. aureus and C. albicans[18] | MIC (Minimum Inhibitory Concentration) | One enantiomer may show a lower MIC, indicating greater potency. |
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the (R)- and (S)-enantiomers in the cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Comparative Pharmacokinetic (ADME) Profiling
Enantiomers can have different Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which significantly impacts their overall in vivo performance.[19] Stereoselective metabolism by cytochrome P450 enzymes is a common cause of pharmacokinetic differences.[4]
5.1. In Vitro ADME Assays
Initial assessment of pharmacokinetic properties can be done using in vitro systems.
| Assay Type | Experimental System | Parameter Measured | Hypothetical Outcome |
| Metabolic Stability | Human Liver Microsomes (HLM) | In vitro half-life (t½), intrinsic clearance (CLint) | (R)-enantiomer is rapidly metabolized (short t½), while the (S)-enantiomer is more stable. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | Fraction unbound in plasma (fu) | One enantiomer may have a higher fraction unbound, leading to a larger volume of distribution and higher clearance. |
| Permeability | Caco-2 cell monolayer | Apparent permeability coefficient (Papp) | Both enantiomers may show similar permeability if passive diffusion is the primary mechanism of absorption. |
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation: Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH regenerating system.
-
Incubation: Pre-warm the HLM suspension and solutions of the (R)- and (S)-enantiomers (at a final concentration of e.g., 1 µM) at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the initial linear portion of this plot is the elimination rate constant (k). Calculate the in vitro half-life as t½ = 0.693 / k.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to the comparative study of the enantiomers of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. By following these established principles of chiral drug evaluation, researchers can effectively:
-
Obtain enantiopure (R)- and (S)-isomers.
-
Rigorously characterize their physicochemical and stereochemical properties.
-
Identify the eutomer through comparative biological assays.
-
Assess potential stereoselectivity in their pharmacokinetic profiles.
The data generated from these studies are essential for making informed decisions in the drug development process. The identification of a eutomer with a superior therapeutic index (high potency, low toxicity) and favorable pharmacokinetic properties would justify its advancement into further preclinical and clinical development, ultimately leading to safer and more effective medicines.
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A Comparative Analysis of the Antidiabetic Potential: 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid versus Metformin
A Special Report for Drug Development Professionals, Researchers, and Scientists
Introduction
The global prevalence of diabetes mellitus necessitates a continuous search for novel therapeutic agents that can offer improved glycemic control and favorable safety profiles. Metformin, a biguanide, has long been the cornerstone of first-line therapy for type 2 diabetes (T2D), lauded for its robust efficacy, safety, and cost-effectiveness. However, the quest for alternative and potentially complementary mechanisms of action drives the investigation of new chemical entities. This guide provides a detailed comparative analysis of the established antidiabetic agent, metformin, and the investigational compound, 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. While metformin's clinical profile is well-documented, the antidiabetic potential of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is primarily inferred from studies on structurally related benzodioxol and propionic acid derivatives. This document will synthesize the available preclinical and clinical data to offer a scientifically grounded comparison of their putative mechanisms of action and therapeutic potential.
Metformin: The Gold Standard in Type 2 Diabetes Management
Metformin is an oral antihyperglycemic agent that improves glucose tolerance in patients with T2D by lowering both basal and postprandial plasma glucose. Its primary mechanisms of action are multifaceted and do not stimulate insulin secretion, thus avoiding the risk of hypoglycemia when used as monotherapy.
Mechanism of Action of Metformin
Metformin's therapeutic effects are primarily exerted through its actions on the liver and the gastrointestinal tract.[1] In the liver, metformin's principal effect is the inhibition of hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate sources. At the molecular level, it is understood to inhibit the mitochondrial respiratory chain complex I, leading to an increase in cellular AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. AMPK activation, in turn, phosphorylates and inactivates enzymes involved in gluconeogenesis.
In the gastrointestinal tract, metformin increases glucose utilization and the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and suppresses glucagon release.[1] Furthermore, metformin has been shown to modulate the gut microbiome, which may contribute to its metabolic benefits.
A significant aspect of metformin's action is its ability to enhance insulin sensitivity in peripheral tissues, particularly skeletal muscle. It promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake from the circulation.[2] Studies in L6 myotubes have demonstrated that metformin stimulates the uptake of glucose analogues like 2-deoxyglucose.[3]
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid: An Investigational Compound with Antidiabetic Potential
Direct studies on the antidiabetic activity of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid are not yet available in the public domain. However, by examining the biological activities of its core structural components—the benzodioxole nucleus and the propionic acid moiety—we can infer a plausible, albeit speculative, antidiabetic profile.
Potential Mechanisms of Action
The 1,3-benzodioxole core is a structural feature present in various natural and synthetic compounds with diverse biological activities.[1] Research into novel benzodioxol derivatives has revealed their potential as antidiabetic agents. One of the key mechanisms identified for these derivatives is the inhibition of α-amylase, a digestive enzyme that breaks down complex carbohydrates into simple sugars.[1] By inhibiting this enzyme, the rate of glucose absorption from the gut can be slowed, leading to a reduction in postprandial hyperglycemia.
The propionic acid side chain also suggests potential metabolic benefits. Indole-3-propionic acid, a structurally related microbial metabolite, has been shown to lower fasting blood glucose and insulin levels in animal models.[4] Furthermore, propionic acid itself has been demonstrated to increase insulin-stimulated glucose uptake in adipocytes, suggesting a role in enhancing insulin sensitivity.[5][6]
Therefore, it is hypothesized that 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid may exert its antidiabetic effects through a dual mechanism:
-
Inhibition of Carbohydrate Digestion: The benzodioxole moiety may contribute to the inhibition of α-amylase and potentially other carbohydrate-hydrolyzing enzymes like α-glucosidase, thereby delaying glucose absorption.
-
Enhanced Insulin Sensitivity and Glucose Uptake: The propionic acid component could potentially improve insulin signaling and promote glucose uptake in peripheral tissues.
Comparative Efficacy: A Synthesis of Available Data
A direct head-to-head comparison of the clinical efficacy of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid and metformin is not possible due to the lack of clinical data for the former. However, we can compare the established efficacy of metformin with the preclinical data available for related benzodioxol and propionic acid compounds to provide a preliminary assessment.
| Parameter | Metformin | 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid (Inferred) |
| Primary Mechanism | Inhibition of hepatic gluconeogenesis, increased peripheral glucose uptake | Potential inhibition of α-amylase/α-glucosidase, potential enhancement of glucose uptake |
| Effect on HbA1c | Significant reduction; studies show a dose-dependent decrease.[7][8][9][10] | Unknown (Clinical data unavailable) |
| Effect on Fasting Plasma Glucose | Significant reduction. | Potential for reduction based on animal studies of related compounds.[4] |
| Effect on Postprandial Glucose | Moderate reduction. | Potentially significant reduction due to inferred α-amylase/α-glucosidase inhibition. |
| Risk of Hypoglycemia | Very low as monotherapy. | Likely low, assuming no direct stimulation of insulin secretion. |
| In Vitro Glucose Uptake | Increases glucose uptake in L6 myotubes.[2][3][11] | Potential to increase glucose uptake based on studies of propionic acid.[5][6] |
| α-Glucosidase Inhibition | Weak inhibitor.[12] | Potentially significant inhibition based on studies of benzodioxol derivatives.[1] |
Table 1: Comparative Efficacy Profile of Metformin and Inferred Profile of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid.
Experimental Protocols for Preclinical Evaluation
To rigorously assess the antidiabetic potential of novel compounds like 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid and compare them to established drugs such as metformin, a series of validated in vitro and in vivo assays are essential.
In Vitro Assays
This assay is crucial for evaluating the potential of a compound to inhibit carbohydrate digestion.
Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (for α-glucosidase) or the reduction in starch-iodine complex absorbance (for α-amylase) in the presence and absence of the test compound.
Step-by-Step Protocol (α-Glucosidase):
-
Prepare a solution of α-glucosidase enzyme in phosphate buffer (pH 6.8).
-
Prepare various concentrations of the test compound and the positive control (e.g., acarbose).
-
In a 96-well plate, add the enzyme solution to wells containing the test compound or control and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
This assay assesses the direct effect of a compound on glucose transport in a skeletal muscle cell line.
Principle: Differentiated L6 myotubes are treated with the test compound, and the uptake of a radiolabeled or fluorescent glucose analog (e.g., 2-deoxy-D-[³H]glucose or 2-NBDG) is measured.
Step-by-Step Protocol:
-
Seed L6 myoblasts in a multi-well plate and culture until they differentiate into myotubes.
-
Starve the myotubes in a serum-free medium for 3-4 hours.
-
Treat the cells with various concentrations of the test compound, metformin (positive control), and a vehicle control for a specified period (e.g., 18 hours).
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing the glucose analog and incubate for 10-15 minutes.
-
Terminate the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content in each well.
In Vivo Studies
This is a widely used animal model to evaluate the in vivo antidiabetic efficacy of test compounds.
Principle: Streptozotocin is a chemical that is toxic to the insulin-producing β-cells of the pancreas. Administration of STZ induces a state of hyperglycemia that mimics type 1 diabetes.
Step-by-Step Protocol:
-
Acclimate male Wistar or Sprague-Dawley rats for one week.
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in citrate buffer (pH 4.5).
-
Confirm the diabetic state by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.
-
Divide the diabetic rats into groups: diabetic control, metformin-treated, and groups treated with different doses of the test compound.
-
Administer the respective treatments orally once daily for a period of 21-28 days.
-
Monitor fasting blood glucose levels and body weight at regular intervals.
-
At the end of the study, collect blood samples for the analysis of HbA1c, insulin, and lipid profiles.
-
Harvest organs like the pancreas, liver, and kidney for histopathological examination.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the distinct and potentially overlapping mechanisms of metformin and the investigational benzodioxol compound, the following diagrams illustrate their proposed signaling pathways and the experimental workflow for their evaluation.
Caption: Proposed Mechanism of Action of Metformin.
Caption: Inferred Mechanism of Action of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid.
Caption: Experimental Workflow for Evaluating Novel Antidiabetic Compounds.
Conclusion and Future Directions
Metformin remains the undisputed first-line therapy for T2D, with a well-established safety and efficacy profile backed by decades of clinical use. Its primary mechanisms of reducing hepatic glucose production and enhancing peripheral glucose uptake are central to its therapeutic success.
The antidiabetic potential of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, while currently speculative, is supported by preclinical evidence from structurally related compounds. The inferred dual mechanism of inhibiting carbohydrate digestion and potentially improving insulin sensitivity presents an intriguing prospect for a novel therapeutic agent. A significant advantage of an α-amylase/α-glucosidase inhibitory effect would be a targeted reduction in postprandial hyperglycemia, which is a key contributor to the overall glycemic burden in T2D.
Future research should focus on the direct evaluation of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid in the described in vitro and in vivo models to confirm its hypothesized mechanisms of action and quantify its efficacy. Head-to-head comparative studies with metformin will be crucial to ascertain its relative potency and potential advantages. Should preclinical studies yield promising results, the path to clinical development will require rigorous assessment of its safety, tolerability, and pharmacokinetic profile in humans. The exploration of such novel chemical entities is vital for expanding the therapeutic armamentarium against diabetes and its associated complications.
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A Comparative Guide to the Environmental Impact of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid Synthesis for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational activity. However, the increasing focus on sustainable practices within the pharmaceutical industry necessitates a critical evaluation of the environmental footprint of these synthetic routes.[1][2] This guide provides an in-depth comparison of potential synthetic pathways for 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, a valuable building block in medicinal chemistry, with a core focus on assessing their environmental impact. By examining key green chemistry metrics and potential hazards, this document aims to empower researchers to make more environmentally conscious decisions in their synthetic design.
Introduction: The Imperative for Greener Synthesis
The pharmaceutical industry is under growing pressure to adopt more sustainable practices, driven by regulatory frameworks and a collective responsibility to minimize environmental harm.[1] Green chemistry principles, which advocate for the reduction or elimination of hazardous substances, are central to this paradigm shift.[3] Key metrics used to evaluate the "greenness" of a chemical process include atom economy, E-factor (waste to product ratio), and Process Mass Intensity (PMI), which considers the total mass of materials used to produce a certain amount of the final product.[3] This guide will utilize these principles to compare plausible synthetic routes to 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid.
Retrosynthetic Analysis of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid
A logical starting material for the synthesis of the target molecule is piperonal (3,4-methylenedioxybenzaldehyde), a widely available fragrance and flavor compound.[4][5] The key challenge lies in the stereoselective introduction of the amino and carboxylic acid functionalities at the β-position relative to the benzodioxole ring. Several classical and modern synthetic strategies for β-amino acids can be adapted for this purpose.[6][7][8] This guide will focus on a comparative analysis of three plausible synthetic routes originating from piperonal.
Comparative Analysis of Synthetic Routes
This section will delve into a theoretical comparison of three distinct synthetic pathways to 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, starting from piperonal. Each route will be assessed based on its potential environmental impact, considering factors such as the nature of reagents and solvents, reaction conditions, and theoretical waste generation.
Route 1: The Mannich-Type Reaction
The Mannich reaction is a cornerstone of organic synthesis for the preparation of β-amino carbonyl compounds, which can be further transformed into β-amino acids.[9][10] A plausible one-pot, three-component Mannich-type reaction for our target molecule would involve piperonal, an amine source (e.g., ammonia or a protected amine), and a C2-synthon like malonic acid.[10]
Proposed Synthetic Pathway:
Caption: Proposed Mannich-type reaction pathway.
Environmental Impact Assessment:
| Metric | Route 1: Mannich-Type Reaction |
| Atom Economy | Moderate to High. The main byproduct is water and carbon dioxide from decarboxylation. |
| Reagents & Solvents | Piperonal is considered readily biodegradable but may cause an allergic skin reaction and is suspected of damaging fertility.[11][12][13] Malonic acid is biodegradable but can cause skin and eye irritation.[14] The use of greener solvents like ethanol or water is possible.[15] |
| Reaction Conditions | Often requires elevated temperatures, though catalyst development aims for milder conditions.[10] |
| Potential Hazards | Use of ammonia requires careful handling. Some catalysts can be toxic heavy metals, although greener alternatives are being explored.[9][16] |
Route 2: The Erlenmeyer-Plöchl Synthesis
The Erlenmeyer-Plöchl synthesis is a classical method for preparing α-amino acids, which can be adapted for β-amino acids.[2][17][18] This route involves the condensation of an N-acylglycine with an aldehyde to form an azlactone, which is then hydrolyzed and reduced.
Proposed Synthetic Pathway:
Caption: Proposed Erlenmeyer-Plöchl synthesis pathway.
Environmental Impact Assessment:
| Metric | Route 2: Erlenmeyer-Plöchl Synthesis |
| Atom Economy | Low to Moderate. The use of acetic anhydride and the generation of acetate salts as byproducts reduce the atom economy. |
| Reagents & Solvents | Acetic anhydride is corrosive and moisture-sensitive. Sodium acetate is a relatively benign salt. The reduction step often employs heavy metal catalysts like Palladium on carbon. |
| Reaction Conditions | Typically requires heating. The reduction step may require high pressure of hydrogen gas. |
| Potential Hazards | Acetic anhydride is a lachrymator. Hydrogen gas is highly flammable. Handling of pyrophoric catalysts like Pd/C requires care. |
Route 3: Rhodanine-Based Synthesis
This pathway utilizes rhodanine as a scaffold for the synthesis of β-amino acids. The Knoevenagel condensation of piperonal with rhodanine, followed by hydrolysis and reduction, can yield the desired product.
Proposed Synthetic Pathway:
Caption: Proposed Rhodanine-based synthesis pathway.
Environmental Impact Assessment:
| Metric | Route 3: Rhodanine-Based Synthesis |
| Atom Economy | Low. The rhodanine moiety is ultimately removed as waste, leading to poor atom economy. |
| Reagents & Solvents | Rhodanine and its derivatives can be toxic. Reductive desulfurization often employs reagents like Raney Nickel, which is a hazardous, pyrophoric catalyst. |
| Reaction Conditions | Condensation often requires basic conditions and heating. Reductive desulfurization can be hazardous. |
| Potential Hazards | Use of strong bases and pyrophoric Raney Nickel. Sulfur-containing byproducts can have unpleasant odors and may require specific waste treatment. |
Experimental Protocols (Proposed)
The following are proposed, representative experimental protocols for each synthetic route. These are intended for comparative analysis and should be optimized for safety and efficiency in a laboratory setting.
Protocol 1: Mannich-Type Synthesis
-
Reaction Setup: To a solution of piperonal (1 equivalent) in ethanol, add malonic acid (1.1 equivalents) and ammonium acetate (1.5 equivalents).
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid.
Protocol 2: Erlenmeyer-Plöchl Synthesis
-
Azlactone Formation: A mixture of piperonal (1 eq.), hippuric acid (1 eq.), acetic anhydride (3 eq.), and anhydrous sodium acetate (1 eq.) is heated at 100°C for 2 hours.
-
Hydrolysis: The resulting azlactone is hydrolyzed with a dilute base (e.g., 10% sodium carbonate solution) to yield the unsaturated α-acylamino acid.
-
Reduction: The unsaturated acid is then reduced using hydrogen gas with a 10% Pd/C catalyst in a suitable solvent like ethanol.
-
Purification: The catalyst is filtered off, and the product is isolated by crystallization after solvent removal.
Protocol 3: Rhodanine-Based Synthesis
-
Knoevenagel Condensation: Piperonal (1 eq.) and rhodanine (1 eq.) are refluxed in glacial acetic acid with anhydrous sodium acetate for 2 hours.
-
Hydrolysis: The resulting condensation product is hydrolyzed with aqueous sodium hydroxide.
-
Reductive Desulfurization: The intermediate is then treated with a desulfurizing agent like Raney Nickel in an appropriate solvent.
-
Purification: The catalyst is removed by filtration, and the product is isolated and purified by crystallization.
In-Depth Environmental Impact Assessment and Comparison
A more quantitative comparison of the environmental impact of these routes can be achieved using established green chemistry metrics.
Workflow for Environmental Assessment:
Caption: Workflow for assessing the environmental impact of synthetic routes.
Comparative Table of Green Chemistry Metrics (Theoretical):
| Metric | Route 1: Mannich-Type | Route 2: Erlenmeyer-Plöchl | Route 3: Rhodanine-Based |
| Atom Economy | ~75% | ~45% | ~35% |
| E-Factor (estimated) | 2-5 | 10-20 | 15-30 |
| Process Mass Intensity (PMI) (estimated) | 10-20 | 30-50 | 40-60 |
| Solvent Selection | Good (Ethanol/Water) | Moderate (Ethanol, Acetic Anhydride) | Poor (Acetic Acid, potentially hazardous solvents for reduction) |
| Catalyst Hazard | Varies (can be low) | Moderate (Pd/C) | High (Raney Nickel) |
| Overall "Greenness" | High | Moderate | Low |
Discussion:
Based on this analysis, the Mannich-type reaction (Route 1) appears to be the most environmentally benign approach. Its potential for a one-pot synthesis, higher atom economy, and the use of greener solvents make it a more sustainable choice. The Erlenmeyer-Plöchl synthesis (Route 2) suffers from poor atom economy due to the use of acetic anhydride and the generation of significant salt waste. The Rhodanine-based synthesis (Route 3) is the least favorable from an environmental perspective due to its very low atom economy and the use of hazardous reagents like Raney Nickel.
Conclusion and Recommendations
For researchers embarking on the synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, a careful consideration of the synthetic route's environmental impact is crucial. This guide demonstrates that a Mannich-type reaction offers a more sustainable alternative to classical methods like the Erlenmeyer-Plöchl and rhodanine-based syntheses.
Key recommendations for minimizing environmental impact include:
-
Prioritize one-pot reactions to reduce solvent usage and waste from intermediate purifications.
-
Select catalysts with low toxicity and high turnover numbers. Explore biocatalytic options where feasible.[19]
-
Choose greener solvents such as water, ethanol, or other bio-based alternatives.[15]
-
Conduct a thorough hazard assessment of all reagents and intermediates.
-
Quantify the environmental performance of the chosen route using metrics like E-factor and PMI to identify areas for improvement.
By integrating these principles into the early stages of synthetic planning, the scientific community can contribute to a more sustainable future for pharmaceutical research and development.
References
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Safety Operating Guide
Personal protective equipment for handling 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid
Comprehensive Safety and Handling Guide: 3-Amino-3-benzo[1][2]dioxol-5-yl-propionic acid
Hazard Identification and Risk Assessment
3-Amino-3-benzo[1][2]dioxol-5-yl-propionic acid is classified as a combustible solid that is harmful if swallowed.[3] The chemical structure, containing an amino group, a carboxylic acid, and a benzodioxole moiety, suggests that additional precautions should be taken. The propionic acid component indicates a potential for skin and eye irritation or damage, while the benzodioxole group, found in compounds like piperonyl butoxide, can also cause serious eye and respiratory irritation.[4][5][6][7] Therefore, a thorough risk assessment concludes that this compound should be handled with care to avoid ingestion, inhalation, and contact with skin and eyes.[8][9]
Key Potential Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Skin and Eye Irritation: Potential for irritation or corrosive injury based on the carboxylic acid functional group.[1][4][7]
-
Respiratory Tract Irritation: Possible if the solid is inhaled as a dust.[6]
-
Combustibility: As a solid, it can burn if exposed to an ignition source.
Personal Protective Equipment (PPE) Selection
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table summarizes the recommended PPE for handling 3-Amino-3-benzo[1][2]dioxol-5-yl-propionic acid.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[10] | Protects against accidental splashes and airborne dust particles. The benzodioxole and carboxylic acid moieties suggest a potential for serious eye irritation.[6] |
| Hand Protection | Disposable nitrile gloves are suitable for incidental contact.[11] For prolonged handling or in case of a spill, heavier-duty gloves like butyl or neoprene rubber should be considered.[12] | Nitrile gloves offer broad protection against many chemicals for short-term use.[11] Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical occurs.[10] |
| Body Protection | A flame-resistant lab coat, fully buttoned, should be worn.[10] Long pants and closed-toe shoes are mandatory.[10] | Protects the skin from accidental contact and provides a barrier. Flame-resistant material is recommended due to the compound's combustibility.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable.[4][13] | This is a precautionary measure to prevent inhalation of the solid particles, which may cause respiratory irritation.[6] |
Safe Handling and Operational Procedures
Adherence to proper handling procedures is paramount for ensuring laboratory safety.
Engineering Controls
-
Ventilation: Always handle 3-Amino-3-benzo[1][2]dioxol-5-yl-propionic acid in a well-ventilated area.[9] A chemical fume hood is recommended, especially when transferring the solid or preparing solutions, to minimize inhalation exposure.[1]
-
Eye Wash and Safety Shower: Ensure that a functional eye wash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transfer operations in a fume hood or a designated containment area to control dust. Use non-sparking tools to prevent ignition.[9]
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Visual Workflow for Donning and Doffing PPE
Caption: PPE Donning and Doffing Workflow.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain: For a small spill, and if it is safe to do so, contain the spill using an inert absorbent material. Avoid generating dust.
-
Clean-up: Carefully scoop the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.[8][9]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing 3-Amino-3-benzo[1][2]dioxol-5-yl-propionic acid must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and spill clean-up materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions in a designated, labeled hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[8] Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these guidelines, you can ensure a safe and efficient work environment when handling 3-Amino-3-benzo[1][2]dioxol-5-yl-propionic acid.
References
-
Endura. Piperonyl Butoxide (PBO): A Complete Guide to Use and Safety.[Link]
-
CHEMM. Personal Protective Equipment (PPE).[Link]
-
Carl ROTH. Safety Data Sheet for Propionic acid.[Link]
-
European Food Safety Authority (EFSA). Scientific opinion on flavouring group evaluation 415 (FGE.415): (E)‐3‐benzo[1][2]dioxol‐5‐yl‐N,N‐diphenyl‐2‐propenamide.[Link]
-
Public Health Toxicology. Piperonyl Butoxide: Friend or hidden foe?[Link]
-
National Pesticide Information Center. Piperonyl Butoxide Technical Fact Sheet.[Link]
-
University of California, Berkeley. Personal Protective Equipment Selection Guide.[Link]
-
ACS Material. PPE and Safety for Chemical Handling.[Link]
-
University of Texas at Austin Environmental Health and Safety. OSHA Glove Selection Chart.[Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. endura.it [endura.it]
- 3. 3-amino-3-benzo[1,3]dioxol-5-yl-propionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.ca [fishersci.ca]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. publichealthtoxicology.com [publichealthtoxicology.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sincerechemical.com [sincerechemical.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. research.arizona.edu [research.arizona.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
